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  • Product: 1-(4-Morpholinyl)-1-propanone
  • CAS: 30668-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(4-Morpholinyl)-1-propanone

Foreword: Understanding the Utility of a Versatile Amide Welcome to a comprehensive exploration of 1-(4-morpholinyl)-1-propanone, a tertiary amide of significant interest in synthetic organic chemistry. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Utility of a Versatile Amide

Welcome to a comprehensive exploration of 1-(4-morpholinyl)-1-propanone, a tertiary amide of significant interest in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's properties and applications. Far from being a mere catalog of data, this document aims to provide a causal understanding of why this molecule behaves as it does and how its specific characteristics can be leveraged in a laboratory setting. As a versatile building block, its utility is rooted in the unique interplay between the electron-rich morpholine ring and the electrophilic carbonyl center of the propanoyl group. Throughout this guide, we will delve into its physicochemical properties, spectroscopic signature, synthesis, and safe handling, providing not just data, but actionable insights for your research endeavors.

Core Physicochemical and Structural Properties

1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, is a colorless to pale yellow liquid at room temperature.[1][2] Its structure features a morpholine ring N-acylated with a propanoyl group. This combination imparts a unique set of properties, including a high boiling point and good solubility in a range of organic solvents. The amide functionality is central to its chemical nature, influencing its polarity, reactivity, and spectroscopic characteristics.

Table 1: Key Physicochemical Properties
PropertyValueSource(s)
IUPAC Name 1-morpholin-4-ylpropan-1-one[3]
Synonyms 4-Propionylmorpholine, N-Propanoylmorpholine[1][4]
CAS Number 30668-14-5[3]
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [1][3]
Appearance Liquid[1][2]
Density 1.068 g/mL at 25 °C[1][2]
Boiling Point 70-75 °C at 0.5 mmHg[1][2]
Flash Point >110 °C (>230 °F)[1][2]
SMILES CCC(=O)N1CCOCC1[1][5]
InChIKey DLEWDCPFCNLJEY-UHFFFAOYSA-N[1][3]
Structural Elucidation and Spectroscopic Profile

The unambiguous identification of 1-(4-morpholinyl)-1-propanone relies on a combination of spectroscopic techniques. Understanding its expected spectral signature is paramount for reaction monitoring and quality control.

Caption: Molecular structure highlighting the morpholine and propanoyl moieties.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. The ethyl group protons (CH₂CH₃) will appear as a quartet (for the CH₂) and a triplet (for the CH₃) in the upfield region. The eight protons of the morpholine ring are diastereotopic due to the restricted rotation around the N-C(O) bond, leading to complex multiplets. Typically, two distinct groups of signals are observed for the morpholine protons: those adjacent to the nitrogen atom (~3.4-3.7 ppm) and those adjacent to the oxygen atom (~3.6-3.8 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the carbonyl carbon (~170-175 ppm), the two carbons of the ethyl group, and the four carbons of the morpholine ring (typically two signals for the N-CH₂ carbons and two for the O-CH₂ carbons).

  • Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong absorption band of the tertiary amide carbonyl (C=O) stretch, typically appearing in the range of 1630-1670 cm⁻¹. The C-N and C-O stretching vibrations of the morpholine ring will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to its molecular weight (143.18). Common fragmentation patterns would involve cleavage of the propanoyl group.

Synthesis, Reactivity, and Applications

General Synthesis Pathway

The most direct and common synthesis of 1-(4-morpholinyl)-1-propanone is the acylation of morpholine. This reaction is typically achieved by treating morpholine with propionyl chloride or propionic anhydride, usually in the presence of a base (like triethylamine or pyridine) to scavenge the HCl or propionic acid byproduct. The choice of an aprotic solvent such as dichloromethane (DCM) or diethyl ether is standard.

Figure 2: General Synthesis Workflow reagents Morpholine + Propionyl Chloride + Base (e.g., Et₃N) reaction Reaction Mixture (0°C to RT) reagents->reaction + solvent Aprotic Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup (Wash with H₂O, brine) reaction->workup Quench drying Drying (e.g., Na₂SO₄) workup->drying purification Solvent Removal & Purification (Distillation) drying->purification product 1-(4-Morpholinyl)-1-propanone purification->product Final Product

Caption: A typical workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.

Reactivity Profile

The reactivity is dominated by the amide functional group. The lone pair on the nitrogen atom is delocalized into the carbonyl group, making the nitrogen less basic than in the parent morpholine and the carbonyl carbon less electrophilic than in a ketone. Nonetheless, the carbonyl oxygen can be protonated under acidic conditions, and the amide can be hydrolyzed to morpholine and propionic acid under strong acidic or basic conditions with heating. The α-protons on the ethyl group can be deprotonated by strong bases to form an enolate, enabling further functionalization at that position.

Applications in Drug Discovery and Organic Synthesis

The true value of 1-(4-morpholinyl)-1-propanone lies in its role as a versatile intermediate. The morpholine moiety is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This compound serves as a readily available starting material for introducing the N-propionylmorpholine fragment into larger, more complex molecules.

For instance, derivatives of morpholine are crucial intermediates in the synthesis of various pharmacologically active agents. While direct use in a specific major drug is not prominently cited, its structural motif is found in many developmental compounds. For example, related morpholine-containing structures are key intermediates for anticoagulants like Apixaban.[6] The synthesis of such complex molecules often involves building blocks that can be reliably and efficiently prepared, a role for which 1-(4-morpholinyl)-1-propanone is well-suited.

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. 1-(4-Morpholinyl)-1-propanone possesses specific hazards that must be managed with appropriate laboratory practices.

Table 2: GHS Hazard and Safety Information
CategoryInformationSource(s)
Pictograms GHS07 (Exclamation Mark)[1][2]
Signal Word Warning[1][2][3]
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[1][2][3]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P317: IF SWALLOWED: Get medical help. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P317: If eye irritation persists: Get medical help. P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[2]

Experimental Protocols

The following protocols are provided as a self-validating framework. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: Synthesis of 1-(4-Morpholinyl)-1-propanone via Acylation

Objective: To synthesize 1-(4-morpholinyl)-1-propanone from morpholine and propionyl chloride with a purity suitable for further synthetic steps.

Materials:

  • Morpholine

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous DCM (approx. 10 volumes). Cool the flask to 0 °C in an ice bath.

    • Rationale: Cooling the reaction mixture controls the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions. Anhydrous solvent is used to prevent hydrolysis of the propionyl chloride.

  • Addition of Reagents: Add triethylamine (1.1 eq) to the stirred solution. Slowly add propionyl chloride (1.05 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.

    • Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, forming triethylammonium chloride salt and driving the reaction to completion. Slow addition is critical for temperature control.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the morpholine starting material is consumed.

  • Workup - Quenching: Slowly pour the reaction mixture into deionized water (5 volumes) in a separatory funnel to quench the reaction and dissolve the triethylammonium chloride salt.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 3 volumes), saturated NaHCO₃ solution (2 x 3 volumes), and finally with brine (1 x 3 volumes).

    • Rationale: The HCl wash removes any unreacted morpholine and triethylamine. The NaHCO₃ wash removes any residual acidic impurities. The brine wash helps to remove residual water from the organic layer before drying.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 1-(4-morpholinyl)-1-propanone as a clear liquid.

Protocol 2: Quality Control via ¹H NMR Spectroscopy

Objective: To confirm the identity and assess the purity of the synthesized 1-(4-morpholinyl)-1-propanone.

Materials:

  • Synthesized 1-(4-morpholinyl)-1-propanone sample

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

    • Rationale: CDCl₃ is a standard deuterated solvent for non-polar to moderately polar organic compounds. TMS serves as the internal standard, with its signal defined as 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum. A standard acquisition includes a 90° pulse, an acquisition time of ~2-4 seconds, and a relaxation delay of ~1-5 seconds.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis:

    • Verification: Integrate the signals and compare the chemical shifts (δ) and splitting patterns to the expected values for the target compound.

    • Purity Assessment: Look for signals corresponding to residual solvent (e.g., DCM at ~5.30 ppm) or starting materials. The integral ratios should correspond to the number of protons in each environment (e.g., the ratio of the ethyl CH₃ triplet to the CH₂ quartet should be 3:2). The absence of significant impurity peaks confirms high purity.

Conclusion

1-(4-Morpholinyl)-1-propanone is a compound of significant practical importance in the field of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable tool for researchers. This guide has provided a comprehensive overview, grounded in established data and practical laboratory considerations, to empower scientists in leveraging this versatile chemical building block for their research and development objectives.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Retrieved from [Link]3][5]

  • Australian Industrial Chemicals Introduction Scheme (AICIS) (2021). Evaluation statement for 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. Retrieved from [Link].

  • Solanki, P. V., Dhokrat, P. A., Uppelli, S. B., & Mathad, V. T. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(9), 1775-1781. Retrieved from [Link]6]

  • PubChemLite (n.d.). 1-(4-morpholinyl)-1-propanone. Retrieved from [Link]5]

  • Amerigo Scientific (n.d.). Product Page for 1-(4-Morpholinyl)-1-propanone (97%). Retrieved from [Link]4]

Sources

Exploratory

Foreword: The Utility of a Versatile Building Block

An In-depth Technical Guide to 1-(4-Morpholinyl)-1-propanone (CAS 30668-14-5) In the landscape of modern synthetic chemistry and drug discovery, the efficiency of constructing complex molecular architectures often hinges...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Morpholinyl)-1-propanone (CAS 30668-14-5)

In the landscape of modern synthetic chemistry and drug discovery, the efficiency of constructing complex molecular architectures often hinges on the availability of reliable, well-characterized building blocks. 1-(4-Morpholinyl)-1-propanone, registered under CAS number 30668-14-5, represents such a foundational scaffold. While not an end-product of therapeutic value itself, its true significance lies in its role as a versatile intermediate. The embedded morpholine moiety is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of 1-(4-Morpholinyl)-1-propanone, from its synthesis and structural characterization to its practical applications and safety considerations, designed to empower researchers in their synthetic endeavors.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in research and development. 1-(4-Morpholinyl)-1-propanone is a colorless liquid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource(s)
CAS Number 30668-14-5[1][2][3]
Molecular Formula C₇H₁₃NO₂[1][2][4]
Molecular Weight 143.18 g/mol [1][2]
IUPAC Name 1-morpholin-4-ylpropan-1-one[2]
Common Synonyms N-Propanoylmorpholine, 4-Propionylmorpholine[1][5][6]
Appearance Liquid[1]
Density 1.068 g/mL at 25 °C[1][3]
Boiling Point 70-75 °C @ 0.5 mmHg[1]
Flash Point > 110 °C[1][3]
InChI Key DLEWDCPFCNLJEY-UHFFFAOYSA-N[2][4]

Section 2: Synthesis and Purification

Synthetic Rationale and Strategy

The structure of 1-(4-Morpholinyl)-1-propanone is that of a tertiary amide, logically formed by the coupling of a secondary amine (morpholine) and a carboxylic acid derivative (propanoic acid). The most direct and efficient laboratory-scale synthesis is the N-acylation of morpholine. For this, an activated acylating agent is required to achieve high conversion under mild conditions. Propionyl chloride is an excellent choice due to its high reactivity. The reaction liberates hydrochloric acid (HCl), which would protonate the basic morpholine starting material, rendering it unreactive. Therefore, the inclusion of a non-nucleophilic base, such as triethylamine or pyridine, or using an excess of morpholine itself, is critical to act as an acid scavenger and drive the reaction to completion.

Synthesis Workflow Diagram

The following diagram outlines the logical flow of the synthesis and purification process.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants Reactants: Morpholine Propionyl Chloride Triethylamine Dichloromethane (Solvent) ReactionVessel Reaction Setup (0°C to RT) Reactants->ReactionVessel Reaction N-Acylation Reaction ReactionVessel->Reaction Quench Aqueous Quench (e.g., H₂O) Reaction->Quench Extraction Liquid-Liquid Extraction (DCM vs. Aqueous) Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation FinalProduct Pure Product: 1-(4-Morpholinyl)-1-propanone Distillation->FinalProduct

Caption: Workflow for the synthesis and purification of 1-(4-Morpholinyl)-1-propanone.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of 1-(4-Morpholinyl)-1-propanone.

Materials:

  • Morpholine (1.0 eq)

  • Propionyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Add a solution of propionyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Workup: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding deionized water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Filtration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the resulting oil by vacuum distillation, collecting the fraction at 70-75 °C / 0.5 mmHg to yield 1-(4-Morpholinyl)-1-propanone as a colorless liquid.[1]

Section 3: Structural Elucidation and Analytical Characterization

Confirming the molecular structure and assessing the purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous evidence for the formation of 1-(4-Morpholinyl)-1-propanone.

Analytical Workflow Diagram

G cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Product Purified Product Sample H_NMR ¹H NMR (Proton Environment, Splitting, Integration) Product->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Product->C_NMR IR FT-IR (Functional Groups, C=O Stretch) Product->IR MS GC-MS (Molecular Weight, Fragmentation) Product->MS Confirmation Structural Confirmation & Purity Assessment H_NMR->Confirmation Data Interpretation C_NMR->Confirmation Data Interpretation IR->Confirmation Data Interpretation MS->Confirmation Data Interpretation

Caption: Standard analytical workflow for structural confirmation.

Spectroscopic Signatures

The following table summarizes the expected spectral data used to confirm the identity of 1-(4-Morpholinyl)-1-propanone.[2]

TechniqueExpected Observations
¹H NMR ~1.1 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group, triplet due to adjacent -CH₂. ~2.4 ppm (q, 2H): Methylene protons (-CH₂) of the ethyl group, quartet due to adjacent -CH₃. ~3.4-3.6 ppm (m, 4H): Morpholine protons adjacent to Nitrogen (-N-CH₂-). ~3.6-3.8 ppm (m, 4H): Morpholine protons adjacent to Oxygen (-O-CH₂-).
¹³C NMR ~9 ppm: Methyl carbon (-CH₃). ~28 ppm: Methylene carbon (-CH₂-CO-). ~42, 46 ppm: Morpholine carbons adjacent to Nitrogen (-N-CH₂-). ~66 ppm: Morpholine carbons adjacent to Oxygen (-O-CH₂-). ~172 ppm: Carbonyl carbon (C=O) of the tertiary amide.
FT-IR ~1645 cm⁻¹ (strong, sharp): C=O stretching vibration, characteristic of a tertiary amide. ~1115 cm⁻¹ (strong): C-O-C stretching of the morpholine ether linkage. ~2850-2980 cm⁻¹: C-H stretching of aliphatic groups.
Mass Spec. (EI) m/z 143: Molecular ion peak [M]⁺. m/z 114: Fragment corresponding to loss of an ethyl group (-C₂H₅). m/z 86: Fragment corresponding to the morpholinyl cation. m/z 57: Fragment corresponding to the propionyl cation [CH₃CH₂CO]⁺.

Section 4: Applications in Research and Drug Development

The primary value of 1-(4-Morpholinyl)-1-propanone is its function as a synthon for introducing the N-propionylmorpholine motif. The morpholine ring is a highly sought-after heterocycle in medicinal chemistry for several key reasons:

  • Increased Solubility: The polar ether oxygen and tertiary amine nitrogen can act as hydrogen bond acceptors, often improving the aqueous solubility of a parent molecule.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation compared to more labile structures.

  • Favorable Geometry: It provides a rigid, chair-like conformation that can be used to orient substituents in a defined three-dimensional space.

This building block is particularly useful in the synthesis of inhibitors for protein kinases, where the morpholine can occupy specific pockets in the enzyme's active site.[7] For example, related morpholine-containing compounds have been investigated as PI3K inhibitors, a critical signaling pathway in cancer and inflammation.[7]

Logical Role as a Synthetic Intermediate

G Start 1-(4-Morpholinyl)-1-propanone (Building Block) Reaction Synthetic Transformation (e.g., Aldol Condensation, Alpha-Halogenation) Start->Reaction Intermediate Functionalized Intermediate Reaction->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Target Complex Target Molecule (e.g., Biologically Active Compound) Coupling->Target Core Core Molecular Scaffold (e.g., Heterocyclic Core) Core->Coupling

Caption: Role of 1-(4-Morpholinyl)-1-propanone as a precursor to complex molecules.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. 1-(4-Morpholinyl)-1-propanone is classified as harmful if swallowed and causes serious eye irritation.[1][2]

GHS Hazard Information
HazardCodeDescriptionPictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)

Source: Aggregated GHS information from ECHA C&L Inventory.[1][2]

Handling and Storage Protocols
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is classified under storage class 10 for combustible liquids.[1] Keep away from strong oxidizing agents.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure adequate ventilation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. PubChem. Retrieved from [Link]

  • Alichem. (n.d.). CAS 30668-14-5 1-(4-Morpholinyl)-1-propanone. Product Page. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(4-morpholinyl)-1-propanone (C7H13NO2). Database Entry. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Morpholinyl)-1-propanone (97%). Product Page. Retrieved from [Link]

  • Gonzalez-Gaitan, M., & Stenmark, H. (2003). Effects of 2-(4-Morpholinyl)-8-Phenyl-4H-1-Benzopyran-4-One on Synaptic Vesicle Cycling at the Frog Neuromuscular Junction. The Journal of Neuroscience, 23(1), 1-1. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-Morpholinyl)-1-propanone from Morpholine

Abstract This technical guide provides a comprehensive overview of the synthesis of 1-(4-morpholinyl)-1-propanone, a valuable amide intermediate in pharmaceutical and materials science. The primary focus is on the robust...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-morpholinyl)-1-propanone, a valuable amide intermediate in pharmaceutical and materials science. The primary focus is on the robust and efficient N-acylation of morpholine with propionyl chloride. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines critical safety considerations, and presents a thorough guide to the analytical characterization of the final product. The content is structured to offer both theoretical understanding and practical, actionable insights for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of N-Acylmorpholines

Morpholine, a heterocyclic secondary amine, is a privileged scaffold in medicinal chemistry.[1] Its incorporation into molecular structures often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[2] The N-acylation of morpholine to form amides like 1-(4-morpholinyl)-1-propanone is a fundamental transformation that generates key building blocks for a diverse range of applications. These N-acylmorpholines are integral to the synthesis of various biologically active compounds, including potential inhibitors of Mycobacterium tuberculosis and α-glucosidase.[3][4]

The synthesis of 1-(4-morpholinyl)-1-propanone via the reaction of morpholine with propionyl chloride is a classic example of nucleophilic acyl substitution. This guide will explore this reaction in detail, providing the necessary information for its successful and safe execution in a laboratory setting.

Reaction Mechanism and Rationale

The synthesis of 1-(4-morpholinyl)-1-propanone from morpholine and propionyl chloride proceeds through a nucleophilic acyl substitution mechanism. This reaction is highly efficient due to the inherent properties of the reactants.

  • Nucleophilicity of Morpholine: The nitrogen atom in morpholine possesses a lone pair of electrons, making it a potent nucleophile. Although the ether oxygen in the morpholine ring slightly withdraws electron density, the nitrogen remains sufficiently nucleophilic to readily attack electrophilic centers.

  • Electrophilicity of Propionyl Chloride: Propionyl chloride is a highly reactive acylating agent.[5] The carbonyl carbon is rendered significantly electrophilic by the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. The chloride ion is an excellent leaving group, which facilitates the substitution reaction.

The reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine. The base serves two critical purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid (HCl) as a byproduct. The tertiary amine base neutralizes the HCl, preventing the protonation of the morpholine starting material, which would render it non-nucleophilic.

  • Reaction Promotion: By scavenging the acid, the base drives the reaction equilibrium towards the formation of the amide product.

Visualizing the Synthesis Workflow

The overall workflow for the synthesis and purification of 1-(4-morpholinyl)-1-propanone is depicted in the following diagram.

G cluster_0 Reaction Setup cluster_1 Acylation Reaction cluster_2 Workup & Purification cluster_3 Product Characterization A Dissolve Morpholine & Triethylamine in Dichloromethane B Cool to 0 °C (Ice Bath) A->B C Slowly Add Propionyl Chloride B->C D Stir at Room Temperature (Monitor by TLC) C->D E Quench with Water D->E F Extract with Dichloromethane E->F G Wash with HCl, NaHCO3, Brine F->G H Dry over Na2SO4 & Concentrate G->H I Obtain 1-(4-Morpholinyl)-1-propanone H->I J Analyze by NMR, IR, MS I->J

Caption: A generalized experimental workflow for the synthesis of 1-(4-morpholinyl)-1-propanone.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the amidation of an acyl chloride with morpholine and is expected to provide a high yield of the desired product.[6]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Morpholine87.120.958 g (0.96 mL)11.0 mmol1.1
Propionyl Chloride92.520.925 g (0.84 mL)10.0 mmol1.0
Triethylamine101.191.214 g (1.67 mL)12.0 mmol1.2
Dichloromethane (DCM)-40 mL--
Deionized Water-40 mL--
1 M Hydrochloric Acid-20 mL--
Saturated Sodium Bicarbonate-20 mL--
Saturated Sodium Chloride (Brine)-20 mL--
Anhydrous Sodium Sulfate-As needed--

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add morpholine (0.958 g, 11.0 mmol) and triethylamine (1.214 g, 12.0 mmol). Dissolve the reagents in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Addition of Propionyl Chloride: Carefully add propionyl chloride (0.925 g, 10.0 mmol) dropwise to the stirred solution over a period of 10-15 minutes, ensuring the temperature remains below 10 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully add deionized water (20 mL) to the reaction mixture to quench any remaining propionyl chloride and dissolve the triethylamine hydrochloride salts.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (Optional): The resulting product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Safety and Handling

A thorough risk assessment should be conducted before starting this synthesis.[7] All operations should be performed in a well-ventilated fume hood.

  • Morpholine: Corrosive and flammable.[8] Handle with care, avoiding contact with skin and eyes.

  • Propionyl Chloride: Highly flammable and corrosive.[9] Reacts violently with water. It is a lachrymator. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Triethylamine: Flammable and corrosive. It has a strong, unpleasant odor.

  • Dichloromethane: A volatile solvent. Avoid inhalation of vapors.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A properly fitted lab coat.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for each chemical and seek immediate medical attention.

Characterization of 1-(4-Morpholinyl)-1-propanone

The identity and purity of the synthesized 1-(4-morpholinyl)-1-propanone can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol [10]
Appearance Colorless to pale yellow liquid
Boiling Point 70-75 °C at 0.5 mmHg
Density 1.068 g/mL at 25 °C
CAS Number 30668-14-5
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show the following signals:

    • A triplet corresponding to the methyl protons (CH₃) of the propionyl group.

    • A quartet corresponding to the methylene protons (CH₂) of the propionyl group.

    • Two multiplets corresponding to the eight protons of the morpholine ring. The protons on the carbons adjacent to the nitrogen will be deshielded compared to the protons on the carbons adjacent to the oxygen.[11] A typical pattern for the morpholine protons would be two overlapping triplets or multiplets.[11]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the propionyl group, and the carbons of the morpholine ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the functional groups present in the molecule. Key expected absorption bands include:

  • A strong absorption band in the region of 1640-1660 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.

  • C-H stretching vibrations in the region of 2850-3000 cm⁻¹.

  • C-O stretching of the ether in the morpholine ring around 1115 cm⁻¹.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 143.[10]

  • Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the acyl group and fragmentation of the morpholine ring.

Conclusion

The N-acylation of morpholine with propionyl chloride is a reliable and high-yielding method for the synthesis of 1-(4-morpholinyl)-1-propanone. This guide provides a comprehensive framework for understanding the reaction, executing the synthesis safely, and characterizing the final product. The principles and techniques described herein are broadly applicable to the synthesis of other N-acylmorpholines, making this a valuable resource for researchers in organic and medicinal chemistry.

References

  • PubChem. 1-(4-Morpholinyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. National Center for Biotechnology Information. [Link]

  • European Journal of Medicinal Chemistry. (2019). Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. 164, 171-178. [Link]

  • ChemMedChem. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. 15(5), 392-403. [Link]

  • Medicinal Chemistry. (2021). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. 17(7), 790-805. [Link]

  • ACS Medicinal Chemistry Letters. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. [Link]

  • Google Patents. (2014). Preparation method for N-acetyl morpholine. CN103641797B.
  • International Journal of ChemTech Research. (2014). Regioselective N-Acylation of Some N-Containing Heterocyclic Compounds Using a Naturally Available Clay as a Catalyst. 6(7), 3568-3574. [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. 13(2s), 253. [Link]

  • Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. 13(2s), 253. [Link]

  • Google Patents. (2005). Process for preparing 4-(4-aminophenyl)-3-morpholinone. CA2538906C.
  • ResearchGate. (2019). Mechanism of 4-piperoil morpholine synthesis. [Link]

  • Google Patents. (2020). Preparation method of N-acetyl morpholine. CN110642807A.
  • Molecules. (2020). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. [Link]

  • Doc Brown's Chemistry. H-1 proton NMR spectrum of propanone (acetone). [Link]

  • ACS Omega. (2020). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. [Link]

  • Organic Syntheses. (1976). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). [Link]

  • ACS Omega. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link]

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Exploratory

A Comprehensive Technical Guide to 1-(4-Morpholinyl)-1-propanone

Abstract: This technical guide provides an in-depth overview of 1-(4-Morpholinyl)-1-propanone, a heterocyclic ketone of significant interest in synthetic organic chemistry. The document details its formal nomenclature, s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth overview of 1-(4-Morpholinyl)-1-propanone, a heterocyclic ketone of significant interest in synthetic organic chemistry. The document details its formal nomenclature, synonyms, and key chemical identifiers. Furthermore, it consolidates its physicochemical properties, outlines a standard laboratory-scale synthesis protocol with mechanistic insights, and discusses its primary applications. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

1-(4-Morpholinyl)-1-propanone is a derivative of morpholine, a heterocyclic compound featuring both amine and ether functional groups. The molecule consists of a propanoyl group attached to the nitrogen atom of the morpholine ring.

IUPAC Name

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 1-morpholin-4-ylpropan-1-one [1].

Synonyms and Common Names

In commercial and research contexts, 1-(4-Morpholinyl)-1-propanone is known by several other names. These synonyms are crucial for comprehensive literature and database searches. Common synonyms include:

  • 4-Propionylmorpholine[2]

  • N-Propanoylmorpholine[3]

  • N-Propionylmorpholine[1]

  • 1-Morpholino-1-propanone[2]

  • 4-(1-Oxopropyl)morpholine[2]

  • Propionyl morpholine[1]

Chemical Identifiers

For unambiguous identification, a set of unique identifiers is assigned to every chemical substance. The key identifiers for 1-(4-Morpholinyl)-1-propanone are summarized in the table below.

IdentifierValueSource
CAS Number 30668-14-5PubChem[1], Sigma-Aldrich
PubChem CID 225447PubChem[1]
EC Number 626-586-3PubChem[1]
MDL Number MFCD03208781Sigma-Aldrich
InChI Key DLEWDCPFCNLJEY-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich
Canonical SMILES CCC(=O)N1CCOCC1Sigma-Aldrich, AChemBlock[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are fundamental for designing experimental protocols, including reaction setup, purification, and storage.

PropertyValueUnitSource
Molecular Formula C₇H₁₃NO₂PubChem[1], Sigma-Aldrich
Molecular Weight 143.18 g/mol PubChem[1], Sigma-Aldrich
Physical Form LiquidSigma-Aldrich
Boiling Point 70-75 °C at 0.5 mmHg°CSigma-Aldrich
Density 1.068g/mL at 25 °CSigma-Aldrich
Flash Point > 110°CSigma-Aldrich
XLogP3-AA -0.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

Synthesis and Mechanistic Rationale

1-(4-Morpholinyl)-1-propanone is typically synthesized via the acylation of morpholine with a suitable propanoyl source. The most common laboratory method involves the reaction of morpholine with propionyl chloride.

General Synthesis Workflow Diagram

The following diagram illustrates the key steps in a typical laboratory synthesis of 1-(4-Morpholinyl)-1-propanone.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction & Workup cluster_purification Purification & Analysis reagents reagents process process product product analysis analysis Morpholine Morpholine Reaction Acylation Reaction (0°C to RT) Morpholine->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Quench Aqueous Quench (e.g., H₂O) Reaction->Quench 1. Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction 2. Phase Separation Drying Drying Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 3. Isolate Crude FinalProduct 1-(4-Morpholinyl) -1-propanone Concentration->FinalProduct 4. Purification (Optional) QC QC Analysis (NMR, GC-MS) FinalProduct->QC 5. Characterization

Caption: General workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.
Detailed Experimental Protocol

This protocol describes the synthesis via the Schotten-Baumann reaction conditions, a common method for acylating amines.

Materials:

  • Morpholine

  • Propionyl chloride

  • Triethylamine (Et₃N) or other suitable base (e.g., pyridine)

  • Dichloromethane (DCM) or other aprotic solvent

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add morpholine (1.0 eq.) and dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

    • Causality: The reaction is exothermic; cooling to 0 °C helps to control the reaction rate and prevent the formation of side products. An inert atmosphere prevents reactions with atmospheric moisture.

  • Base Addition: Add triethylamine (1.1 eq.) to the cooled solution.

    • Causality: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the morpholine starting material, which would render it unreactive as a nucleophile.

  • Acylating Agent Addition: Add propionyl chloride (1.05 eq.) dropwise to the stirred solution while maintaining the temperature at 0 °C.

    • Causality: Dropwise addition is crucial to manage the exothermicity of the reaction. Propionyl chloride is the electrophile that reacts with the nucleophilic nitrogen of morpholine.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by adding deionized water.

    • Causality: Quenching destroys any remaining reactive propionyl chloride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Causality: The water wash removes the triethylamine hydrochloride salt. The sodium bicarbonate wash removes any residual acidic impurities. The brine wash helps to remove bulk water from the organic layer, facilitating the subsequent drying step.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, it can be purified by vacuum distillation.

Applications in Research and Development

1-(4-Morpholinyl)-1-propanone is primarily used as a chemical intermediate and a building block in organic synthesis. Its morpholine moiety imparts specific physicochemical properties, such as increased water solubility and metabolic stability, which can be desirable in medicinal chemistry.

  • Pharmaceutical Synthesis: The morpholine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib[5]. While 1-(4-Morpholinyl)-1-propanone itself is not a drug, it serves as a valuable precursor for synthesizing more complex molecules that are analogs or derivatives of known bioactive compounds.

  • Organic Synthesis: As a simple ketone, the carbonyl group and the adjacent alpha-protons can participate in a variety of classic organic reactions, including aldol condensations, Mannich reactions, and alpha-halogenations, to build more complex molecular architectures.

  • Agrochemicals: Derivatives of morpholine are used as fungicides in agriculture[5]. This compound can serve as a starting point for the synthesis of novel agrochemical candidates.

Safety and Handling

Based on aggregated GHS information, 1-(4-Morpholinyl)-1-propanone is classified as harmful if swallowed and causes serious eye irritation[1].

  • GHS Hazard Codes: H302, H319.

  • Precautionary Statements: P264, P270, P280, P301+P317, P305+P351+P338[1].

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. PubChem. [Link]

  • Amerigo Scientific. (n.d.). 1-(4-Morpholinyl)-1-propanone (97%). Amerigo Scientific. [Link]

Sources

Foundational

Spectroscopic Profile of 1-(4-Morpholinyl)-1-propanone: An In-Depth Technical Guide

Introduction 1-(4-Morpholinyl)-1-propanone, also known as 4-propionylmorpholine, is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] This N-acylmorpholine derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Morpholinyl)-1-propanone, also known as 4-propionylmorpholine, is a chemical compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol .[1][2] This N-acylmorpholine derivative is a valuable building block in organic synthesis and holds potential interest for researchers in drug discovery and development. A thorough understanding of its structural and electronic properties is paramount for its effective application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling unambiguous identification and characterization.

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Morpholinyl)-1-propanone, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The causality behind experimental choices and detailed methodologies are presented to ensure scientific integrity and reproducibility.

Molecular Structure and Logic of Analysis

The structural features of 1-(4-Morpholinyl)-1-propanone dictate its spectroscopic behavior. The molecule consists of a morpholine ring, a saturated heterocycle containing both an ether and a tertiary amine functionality, connected via an amide linkage to a propanoyl group. This unique combination of functional groups gives rise to characteristic signals in each spectroscopic analysis, which will be explored in detail in the subsequent sections.

Caption: Molecular structure of 1-(4-Morpholinyl)-1-propanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(4-Morpholinyl)-1-propanone, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-(4-Morpholinyl)-1-propanone is expected to show distinct signals for the protons of the ethyl group and the morpholine ring. The chemical shifts are influenced by the neighboring carbonyl group, the nitrogen atom, and the oxygen atom within the morpholine ring.

Predicted ¹H NMR Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.1Triplet3HCH₃
~2.4Quartet2HCH₂ (propanoyl)
~3.4 - 3.7Multiplet8HCH₂ (morpholine)

Interpretation:

  • The methyl protons (CH₃) of the propanoyl group are expected to appear as a triplet around 1.1 ppm due to coupling with the adjacent methylene protons.

  • The methylene protons (CH₂) of the propanoyl group are deshielded by the adjacent carbonyl group and are expected to appear as a quartet around 2.4 ppm due to coupling with the methyl protons.

  • The protons of the morpholine ring are expected to appear as a complex multiplet in the region of 3.4-3.7 ppm. The two sets of methylene protons adjacent to the nitrogen and oxygen atoms will have slightly different chemical shifts due to the different electronic environments.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data:

Chemical Shift (ppm)Assignment
~10CH₃
~28CH₂ (propanoyl)
~42, ~46N-(C H₂)₂
~66O-(C H₂)₂
~172C=O

Interpretation:

  • The methyl carbon (CH₃) is expected at the most upfield region of the spectrum.

  • The methylene carbon of the propanoyl group will be slightly downfield.

  • The four methylene carbons of the morpholine ring will appear as two distinct signals due to their proximity to either the nitrogen or the oxygen atom. The carbons adjacent to the more electronegative oxygen will be further downfield.

  • The carbonyl carbon (C=O) will be the most deshielded and appear significantly downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of small molecules like 1-(4-Morpholinyl)-1-propanone is crucial for accurate data interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Morpholinyl)-1-propanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS, at 0 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument High-Field NMR Spectrometer dissolve->instrument h1_acq ¹H NMR Acquisition instrument->h1_acq c13_acq ¹³C NMR Acquisition instrument->c13_acq ft Fourier Transformation h1_acq->ft c13_acq->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 1-(4-Morpholinyl)-1-propanone will be dominated by absorptions corresponding to the carbonyl group, C-N, C-O, and C-H bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2970 - 2850StrongC-H stretching (aliphatic)
1645StrongC=O stretching (amide)
1430MediumC-N stretching
1115StrongC-O-C stretching (ether)

Interpretation:

  • C-H Stretching: Strong absorptions in the 2970-2850 cm⁻¹ region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and morpholine moieties.

  • C=O Stretching: A very strong and sharp absorption band around 1645 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the carbonyl (amide) stretching vibration. The position of this band is characteristic of a tertiary amide.

  • C-N Stretching: A medium intensity band around 1430 cm⁻¹ can be attributed to the stretching vibration of the C-N bond of the amide.

  • C-O-C Stretching: A strong absorption around 1115 cm⁻¹ is characteristic of the asymmetric stretching vibration of the C-O-C ether linkage within the morpholine ring.

Experimental Protocol for IR Spectroscopy

For a liquid sample like 1-(4-Morpholinyl)-1-propanone, a straightforward neat sampling technique can be employed.

Methodology:

  • Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

    • Place the sample-containing salt plates in the sample holder of the spectrometer.

    • Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 1-(4-Morpholinyl)-1-propanone, electron ionization (EI) is a common technique that will induce characteristic fragmentation.

Predicted Mass Spectrometry Data:

The PubChem database indicates a GC-MS analysis for this compound, with the top three most abundant peaks observed at m/z values of 57, 86, and 56.[1]

m/zProposed Fragment
143[M]⁺ (Molecular Ion)
86[C₄H₈NO]⁺
57[C₂H₅CO]⁺
56[C₄H₈]⁺ or [C₃H₄O]⁺

Interpretation of Fragmentation:

  • Molecular Ion (m/z 143): The peak corresponding to the molecular weight of the compound.

  • m/z 86: This fragment likely arises from the cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in the morpholinoyl cation.

  • m/z 57: This prominent peak corresponds to the propanoyl cation, formed by the cleavage of the amide C-N bond.

  • m/z 56: This fragment could result from the loss of a hydrogen atom from the m/z 57 fragment or from a more complex rearrangement and fragmentation of the morpholine ring.

MS_Fragmentation M [M]⁺ m/z 143 F86 [C₄H₈NO]⁺ m/z 86 M->F86 - C₂H₅ F57 [C₂H₅CO]⁺ m/z 57 M->F57 - C₄H₈NO F56 [C₄H₈]⁺ or [C₃H₄O]⁺ m/z 56 F57->F56 - H

Caption: Proposed fragmentation pathway for 1-(4-Morpholinyl)-1-propanone in MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

Methodology:

  • Sample Preparation: Prepare a dilute solution of 1-(4-Morpholinyl)-1-propanone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • Gas Chromatography:

    • Inject a small volume of the sample solution into the heated injection port of the gas chromatograph.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through the column.

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • The molecules are ionized (typically by electron impact).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

  • Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify the compound, often by comparison with a spectral library.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and detailed characterization of 1-(4-Morpholinyl)-1-propanone. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This information is indispensable for researchers and scientists working with this compound, ensuring its correct identification, purity assessment, and informed use in various scientific applications. The provided experimental protocols offer a foundation for obtaining reliable and reproducible spectroscopic data.

References

  • PubChemLite. 1-(4-morpholinyl)-1-propanone (C7H13NO2). [Link]

  • Amerigo Scientific. 1-(4-Morpholinyl)-1-propanone (97%). [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone" PubChem, [Link].

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Exploratory

An In-depth Technical Guide to 1-(4-Morpholinyl)-1-propanone: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(4-Morpholinyl)-1-propanone, a key chemical intermediate for professionals in the fields of chemical research, drug development, and medicinal chemistry. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Morpholinyl)-1-propanone, a key chemical intermediate for professionals in the fields of chemical research, drug development, and medicinal chemistry. We will delve into its fundamental properties, provide a detailed and validated synthetic protocol, outline robust analytical characterization methods, and discuss its strategic importance as a building block in the synthesis of pharmacologically active agents.

Core Molecular and Physicochemical Profile

1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, is a tertiary amide built upon the morpholine scaffold. The morpholine ring is a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide specific, favorable interactions with biological targets.[1][2] The addition of the propionyl group creates a versatile chemical handle for further synthetic elaboration.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of 1-(4-Morpholinyl)-1-propanone is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₂[3][4]
Molecular Weight 143.18 g/mol [3][4]
IUPAC Name 1-morpholin-4-ylpropan-1-one[3]
CAS Number 30668-14-5[3][4]
Appearance Colorless to pale yellow liquid[4]
Density 1.068 g/mL at 25 °C[4]
Boiling Point 70-75 °C at 0.5 mmHg[4]
Flash Point >110 °C (>230 °F)[4]
SMILES CCC(=O)N1CCOCC1[3][4]
InChIKey DLEWDCPFCNLJEY-UHFFFAOYSA-N[3][4]

Synthesis Protocol: Acylation of Morpholine

The most direct and industrially scalable synthesis of 1-(4-Morpholinyl)-1-propanone is the Schotten-Baumann acylation of morpholine with propionyl chloride. This reaction is a nucleophilic acyl substitution where the secondary amine of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

G Morpholine Morpholine Mixing Combine Morpholine, Triethylamine & Solvent Morpholine->Mixing PropionylChloride Propionyl Chloride Addition Slowly Add Propionyl Chloride PropionylChloride->Addition Solvent DCM / THF Solvent->Mixing Base Triethylamine Base->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Reaction Warm to RT Stir for 2-4h Addition->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Drying Dry over Na₂SO₄ Workup->Drying Purification Vacuum Distillation Drying->Purification Product 1-(4-Morpholinyl)-1-propanone Purification->Product

Caption: General workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.

Step-by-Step Experimental Protocol

Materials:

  • Morpholine (1.0 eq)

  • Propionyl chloride (1.1 eq)[5]

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add morpholine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per 1 g of morpholine). Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise to the cold, stirring solution via a dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

    • Causality Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products. The use of a slight excess of the acylating agent ensures complete consumption of the morpholine starting material.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) until the morpholine spot is no longer visible.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).

    • Deionized water.

    • Saturated brine solution (to reduce the solubility of the organic product in the aqueous phase).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by vacuum distillation (70-75 °C at 0.5 mmHg) to yield 1-(4-Morpholinyl)-1-propanone as a clear liquid.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Characterization Workflow

G cluster_0 Spectroscopic Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Confirmed Confirmed Structure & Purity >97% NMR->Confirmed MS Mass Spectrometry (GC-MS or LC-MS) MS->Confirmed IR FT-IR Spectroscopy IR->Confirmed GC Gas Chromatography (GC) GC->Confirmed HPLC HPLC-UV HPLC->Confirmed Product Synthesized Product Product->NMR Structure Product->MS Mass Product->IR Functional Groups Product->GC Purity Product->HPLC Purity

Caption: A multi-technique workflow for the analytical validation of the final product.

Expected Spectroscopic Data

¹H-NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum provides a definitive fingerprint of the molecule.

  • δ ~3.6-3.7 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the oxygen atom in the morpholine ring (-O-CH₂ -).

  • δ ~3.4-3.5 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the nitrogen atom in the morpholine ring (-N-CH₂ -).

  • δ ~2.4 ppm (q, 2H): Quartet for the methylene protons of the propionyl group (-C(=O)-CH₂ -CH₃), split by the adjacent methyl group.

  • δ ~1.1 ppm (t, 3H): Triplet for the terminal methyl protons of the propionyl group (-CH₂-CH₃ ), split by the adjacent methylene group.

    • Expertise Insight: The two distinct triplets for the morpholine protons arise from the different electronic environments created by the adjacent oxygen and the amide nitrogen. This pattern is characteristic of N-acylated morpholines.[6]

¹³C-NMR Spectroscopy (100 MHz, CDCl₃):

  • δ ~172 ppm: Carbonyl carbon (C=O).

  • δ ~66 ppm: Carbons adjacent to oxygen in the morpholine ring (C H₂-O-C H₂).

  • δ ~42, 46 ppm: Carbons adjacent to nitrogen in the morpholine ring (C H₂-N-C H₂). The two signals arise from the electronic effect of the amide group.

  • δ ~26 ppm: Methylene carbon of the propionyl group (-C H₂-CH₃).

  • δ ~9 ppm: Methyl carbon of the propionyl group (-CH₂-C H₃).

Mass Spectrometry (Electron Ionization, EI):

  • Molecular Ion [M]⁺: m/z = 143.1

  • Key Fragments: m/z = 114 ([M-C₂H₅]⁺), 86 ([C₄H₈NO]⁺), 57 ([C₂H₅CO]⁺). The fragmentation pattern is crucial for confirming the connectivity of the molecular structure.

FT-IR Spectroscopy (neat):

  • ~1645 cm⁻¹: Strong absorbance characteristic of the tertiary amide C=O stretching vibration.

  • ~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.

  • ~1115 cm⁻¹: C-O-C stretching of the morpholine ether linkage.

Role in Drug Development and Medicinal Chemistry

1-(4-Morpholinyl)-1-propanone is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial intermediate and building block . Its value lies in the combination of the pharmacologically significant morpholine ring and a reactive propionyl ketone functional group.

Strategic Applications:

  • Scaffold for Elaboration: The ketone's alpha-carbon can be functionalized through various reactions (e.g., alpha-halogenation, aldol condensation) to build more complex molecular architectures.

  • Introduction of the Morpholine Moiety: As a pre-formed N-acylated morpholine, it can be incorporated into larger molecules where this specific substructure is desired for its pharmacokinetic benefits. The morpholine ring is known to improve properties like:

    • Solubility: The ether oxygen and tertiary nitrogen can act as hydrogen bond acceptors.

    • Metabolic Stability: It can replace more metabolically labile groups.

    • Target Binding: The ring conformation and heteroatoms can provide key binding interactions.[2]

  • Synthesis of Kinase Inhibitors: Many kinase inhibitors feature a morpholine ring. For example, Gefitinib (Iressa) and Linezolid (Zyvox) contain this scaffold. While not directly synthesized from this propanone, it represents a class of intermediates used to access such structures.

Safety and Handling

As a laboratory chemical, proper safety protocols must be strictly followed.

  • Hazard Identification: 1-(4-Morpholinyl)-1-propanone is harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[3][4]

  • GHS Classification:

    • Pictogram: GHS07 (Exclamation Mark)

    • Signal Word: Warning

    • Hazard Statements: H302, H319[3][4]

  • Handling Recommendations:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. 1-(4-Morpholinyl)-1-propanone. National Center for Biotechnology Information. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. ACD/Labs Blog. (2008). [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

Sources

Foundational

Foreword: The Analytical Imperative in Drug Development

An In-Depth Technical Guide to the Purity and Assay of 1-(4-Morpholinyl)-1-propanone In the landscape of pharmaceutical research and drug development, the precise characterization of any chemical entity is paramount. The...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purity and Assay of 1-(4-Morpholinyl)-1-propanone

In the landscape of pharmaceutical research and drug development, the precise characterization of any chemical entity is paramount. The molecule 1-(4-Morpholinyl)-1-propanone, while not a therapeutic agent itself, represents a class of morpholine-containing compounds frequently utilized as intermediates or building blocks in the synthesis of active pharmaceutical ingredients (APIs). Its purity, stability, and exact concentration (assay) are not mere data points; they are critical determinants of reaction yield, impurity profiles, and the ultimate safety and efficacy of the final drug product. This guide provides a comprehensive framework for the analytical assessment of 1-(4-Morpholinyl)-1-propanone, grounded in established methodologies and field-proven insights. We will explore not just the "how" but the "why" behind the analytical choices, ensuring a robust and self-validating approach to its characterization.

Physicochemical Profile of 1-(4-Morpholinyl)-1-propanone

A foundational understanding of a molecule's physical and chemical properties is the logical starting point for any analytical strategy. These properties dictate the choice of solvents, chromatographic conditions, and detection methods.

PropertyValueSource
IUPAC Name 1-morpholin-4-ylpropan-1-one[1]
Synonyms 4-Propionylmorpholine, N-Propanoylmorpholine[2]
CAS Number 30668-14-5[2]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Form Liquid
Boiling Point 70-75 °C at 0.5 mmHg
Density 1.068 g/mL at 25 °C

Purity Specifications and Impurity Profiling

Commercial-grade 1-(4-Morpholinyl)-1-propanone is often available at a purity of approximately 97%[2]. For research and development, particularly in a GxP environment, a more rigorous understanding of the remaining 3% is essential. Impurities can arise from the synthetic route, degradation, or storage.

Causality of Impurity Formation: The most common synthesis involves the acylation of morpholine with a propionylating agent (e.g., propionyl chloride or propionic anhydride). This understanding allows us to predict potential process-related impurities.

  • Unreacted Starting Materials: Residual morpholine and propionic acid/anhydride.

  • By-products: Salts formed during the reaction (e.g., morpholine hydrochloride if propionyl chloride is used), or side-reaction products.

  • Degradation Products: Products arising from hydrolysis, oxidation, or other chemical transformations.

Identifying these impurities is critical as they can interfere with subsequent synthetic steps or, if carried through to the final API, pose a safety risk[3].

cluster_synthesis Synthesis Route cluster_impurities Potential Impurities morpholine Morpholine product 1-(4-Morpholinyl)-1-propanone morpholine->product propionyl_chloride Propionyl Chloride propionyl_chloride->product unreacted_morpholine Unreacted Morpholine product->unreacted_morpholine May Contain residual_acid Residual Propionic Acid product->residual_acid May Contain degradant Degradation Products product->degradant May Contain cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards Inject Inject 1 µL into GC Standard->Inject Sample Prepare Sample Solution Sample->Inject Separate Separate on Column Inject->Separate Detect Detect & Ionize in MS Separate->Detect Quantify Quantify Assay vs. Standard Curve Detect->Quantify Identify Identify Impurities (MS Library) Detect->Identify Report Report Assay & Purity Quantify->Report Identify->Report cluster_stress Stress Conditions cluster_analysis Analysis & Validation Acid Acid (HCl) HPLC Analyze all samples by HPLC-DAD Acid->HPLC Base Base (NaOH) Base->HPLC Oxidation Oxidation (H₂O₂) Oxidation->HPLC Thermal Thermal (Heat) Thermal->HPLC Photo Photolytic (Light) Photo->HPLC Analyte 1-(4-Morpholinyl)-1-propanone (Control) Analyte->Acid Expose to Analyte->Base Expose to Analyte->Oxidation Expose to Analyte->Thermal Expose to Analyte->Photo Expose to Resolution Assess Peak Resolution HPLC->Resolution Purity Check Peak Purity Resolution->Purity Validated Stability-Indicating Method Confirmed Purity->Validated

Sources

Exploratory

Solubility of 1-(4-Morpholinyl)-1-propanone in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(4-Morpholinyl)-1-propanone in Organic Solvents Abstract This technical guide provides a comprehensive overview of the solubility of 1-(4-Morpholinyl)-1-propanone, a het...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(4-Morpholinyl)-1-propanone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(4-Morpholinyl)-1-propanone, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the physicochemical properties of the compound, the theoretical underpinnings of its solubility, and robust experimental protocols for its determination. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists working with this and structurally related molecules.

Introduction: Understanding 1-(4-Morpholinyl)-1-propanone

1-(4-Morpholinyl)-1-propanone, also known by synonyms such as 4-Propionylmorpholine and N-Propanoylmorpholine, is a derivative of morpholine, a versatile building block in organic synthesis.[1] Its chemical structure, featuring a morpholine ring and a propanone group, imparts a unique combination of polarity and hydrogen bonding capability that dictates its behavior in various solvent systems. A thorough understanding of its solubility is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to predicting and explaining its solubility. Key properties of 1-(4-Morpholinyl)-1-propanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [1][2]
CAS Number 30668-14-5[1][2]
Appearance Colorless liquid
Density 1.068 g/mL at 25 °C
Boiling Point 70-75 °C at 0.5 mmHg
Flash Point > 110 °C (> 230 °F)
Computed XLogP3 -0.2[2][3]

The negative XLogP3 value suggests a degree of hydrophilicity, which, combined with the presence of a polar carbonyl group and a tertiary amine within the morpholine ring, indicates that its solubility will be significantly influenced by the polarity of the solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For 1-(4-Morpholinyl)-1-propanone, which is a liquid at room temperature, its miscibility or solubility in a given solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" is a useful heuristic.

The molecular structure of 1-(4-Morpholinyl)-1-propanone features:

  • A polar aprotic ketone group (C=O): This group can act as a hydrogen bond acceptor.

  • A morpholine ring: The ether linkage (-O-) and the tertiary amine (-N-) within the ring are also polar and can accept hydrogen bonds.

  • An ethyl group (-CH₂CH₃): This provides some nonpolar character to the molecule.

Based on these features, it is anticipated that 1-(4-Morpholinyl)-1-propanone will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar solvents is expected to be more limited.

Predictive Models for Solubility

In the absence of extensive experimental data, theoretical models can provide valuable estimates of solubility.[4][5]

  • Thermodynamic Models: These models, such as the UNIFAC and Hildebrand solubility parameter models, use group contribution methods and the cohesive energy density of the solute and solvent to predict solubility.[6]

  • Machine Learning Models: With the rise of large chemical datasets, machine learning algorithms can be trained to predict solubility with increasing accuracy, although their predictive power is dependent on the quality and diversity of the training data.[4][5][7]

These predictive tools are invaluable in the early stages of research and development for solvent screening and process design.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[7][8]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 1-(4-Morpholinyl)-1-propanone to a known volume of solvent B Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48h) A->B Establish Equilibrium C Allow suspension to settle B->C Cease Agitation D Centrifuge or filter to remove undissolved solute C->D E Withdraw a precise aliquot of the supernatant D->E Isolate Saturated Solution F Dilute the aliquot with a suitable mobile phase or solvent E->F G Quantify concentration using a validated analytical method (e.g., HPLC, GC-MS) F->G Determine Concentration

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials:

  • 1-(4-Morpholinyl)-1-propanone (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Preparation of the Solvent System: Add a known volume of the desired organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of 1-(4-Morpholinyl)-1-propanone to each vial to ensure that a saturated solution is achieved. The exact amount should be enough to see undissolved solute after equilibration.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to allow the undissolved solute to settle. For finer suspensions, centrifugation or filtration may be necessary.

  • Sample Collection and Preparation: Carefully withdraw a precise aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis).

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of 1-(4-Morpholinyl)-1-propanone.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is critical for reliable solubility data. HPLC and GC-MS are powerful and commonly used techniques for this purpose.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at an appropriate wavelength (determined by UV-Vis scan) or a mass spectrometer (LC-MS).[9]

A calibration curve must be prepared using standard solutions of 1-(4-Morpholinyl)-1-propanone of known concentrations to ensure accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities.[10]

Illustrative GC-MS Method:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C

  • Oven Program: A temperature gradient to ensure good separation (e.g., start at 50 °C, ramp to 280 °C).

  • Detector: Mass spectrometer in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

Similar to HPLC, quantification requires the generation of a calibration curve. In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.[10]

G cluster_sample Sample Introduction cluster_separation Chromatographic Separation cluster_detection Detection & Quantification cluster_analysis Data Analysis A Diluted Supernatant B HPLC or GC A->B C UV or Mass Spectrometer B->C D Data Acquisition C->D E Peak Integration D->E F Concentration Calculation (vs. Calibration Curve) E->F G Solubility Calculation F->G

Caption: General workflow for analytical quantification of solubility.

Practical Applications and Considerations

The solubility of 1-(4-Morpholinyl)-1-propanone in various organic solvents has significant implications:

  • Chemical Synthesis: Choosing an appropriate solvent is crucial for reaction kinetics, yield, and purity. A solvent in which the reactants are soluble but the product is sparingly soluble can facilitate purification by crystallization.

  • Purification: Solubility differences in various solvents are exploited in techniques like recrystallization and chromatography.

  • Drug Development: For pharmaceutical applications, solubility in biocompatible solvents and solvent systems is a key parameter for formulation development, affecting bioavailability and drug delivery.[11]

  • Safety and Handling: Knowledge of solubility is important for cleaning and waste disposal procedures. Safety data sheets (SDS) should always be consulted for handling and storage information.[12][13]

Conclusion

While specific quantitative solubility data for 1-(4-Morpholinyl)-1-propanone in a wide range of organic solvents is not extensively published, this guide provides a robust framework for its theoretical estimation and experimental determination. By understanding its physicochemical properties and applying the detailed protocols herein, researchers can generate reliable solubility data tailored to their specific applications. This foundational knowledge is essential for advancing research and development in fields where this and similar morpholine derivatives are utilized.

References

  • Zhu, X., et al. (2017). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 22(9), 1499. [Link]

  • 1-(4-Morpholinyl)-1-propanone. PubChem, National Center for Biotechnology Information. [Link]

  • Morgan, N., et al. Predicting solubility curves via a thermodynamic cycle and machine learning. Journal of Chemical Information and Modeling. [Link]

  • 1-(4-Morpholinyl)-1-propanone (97%). Amerigo Scientific. [Link]

  • Jouyban, A., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of Pharmaceutical Sciences, 95(4), 868-879. [Link]

  • 1-(4-morpholinyl)-1-propanone (C7H13NO2). PubChemLite. [Link]

  • Morgan, N., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

  • Gfeller, D., et al. (2024). Will we ever be able to accurately predict solubility? Scientific Reports, 14(1), 6393. [Link]

  • Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. PubChem, National Center for Biotechnology Information. [Link]

  • Journal of Agricultural and Food Chemistry. ACS Publications. [Link]

  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]

  • Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-9. [Link]

  • MORPHOLINE. Ataman Kimya. [Link]

  • 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. PubChem, National Center for Biotechnology Information. [Link]

  • Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9304178. [Link]

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Foundational

Unveiling the Bioactive Potential of 1-(4-Morpholinyl)-1-propanone: A Technical Guide for Preclinical Investigation

Abstract This technical guide provides a comprehensive framework for the preclinical investigation of 1-(4-Morpholinyl)-1-propanone, a small molecule with a dearth of published biological activity data. Despite the limit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 1-(4-Morpholinyl)-1-propanone, a small molecule with a dearth of published biological activity data. Despite the limited direct evidence, the presence of the morpholine scaffold, a well-established "privileged pharmacophore" in medicinal chemistry, suggests a high probability of discovering valuable biological properties.[1][2][3] This document outlines a structured, multi-pronged approach, combining in silico predictive modeling with robust in vitro screening methodologies, to systematically explore the therapeutic potential of this compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a logical workflow to guide researchers in drug discovery and development.

Introduction: The Morpholine Moiety as a Precursor to Bioactivity

The morpholine ring is a heterocyclic motif frequently incorporated into the structures of approved drugs and biologically active molecules.[1][3] Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, make it a favored building block in medicinal chemistry.[3] Compounds containing the morpholine scaffold have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5]

1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, features an N-acylmorpholine core. While specific data on this compound is scarce, the known antifungal properties of other N-acylmorpholine derivatives provide a compelling starting point for our investigation.[6] This guide, therefore, proposes a systematic exploration of its potential bioactivities, with an initial focus on antimicrobial and anticancer properties, areas where morpholine derivatives have shown significant promise.

In Silico Profiling: A Predictive First Step

Before embarking on resource-intensive wet lab experiments, a computational pre-assessment can provide valuable insights into the potential biological activities and drug-like properties of 1-(4-Morpholinyl)-1-propanone. This initial phase helps in prioritizing experimental efforts and in hypothesis generation.

Physicochemical Properties and ADMET Prediction

A summary of the key physicochemical properties of 1-(4-Morpholinyl)-1-propanone is presented in Table 1. These parameters are crucial for assessing its potential as a drug candidate.

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂PubChem
Molecular Weight143.18 g/mol PubChem
XLogP3-0.4PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Table 1: Physicochemical Properties of 1-(4-Morpholinyl)-1-propanone.

Further in silico analysis should focus on predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Various computational models and software can be employed for this purpose.[7][8]

Target Prediction and Virtual Screening

Computational methods can be used to predict potential biological targets for 1-(4-Morpholinyl)-1-propanone.[9][10][11] Techniques such as ligand-based virtual screening, where the compound is compared to libraries of known active molecules, and structure-based virtual screening (if a relevant protein target is identified) can be employed.

G cluster_0 In Silico Workflow Compound Structure Compound Structure Physicochemical Properties Physicochemical Properties Compound Structure->Physicochemical Properties Calculate ADMET Prediction ADMET Prediction Compound Structure->ADMET Prediction Predict Target Prediction Target Prediction Compound Structure->Target Prediction Predict Prioritized Hypotheses Prioritized Hypotheses Physicochemical Properties->Prioritized Hypotheses ADMET Prediction->Prioritized Hypotheses Virtual Screening Virtual Screening Target Prediction->Virtual Screening Inform Virtual Screening->Prioritized Hypotheses

Caption: In silico workflow for initial assessment.

In Vitro Screening: Uncovering Biological Activity

Based on the prevalence of bioactivity within the morpholine class of compounds, a tiered in vitro screening approach is recommended. This will begin with broad antimicrobial and anticancer assays, followed by more specific mechanistic studies based on initial findings.

Antimicrobial Activity Screening

Given the known antifungal activity of N-acylmorpholine derivatives, a primary focus should be on assessing the antimicrobial potential of 1-(4-Morpholinyl)-1-propanone.[6]

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum:

    • Culture the desired bacterial or fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 1-(4-Morpholinyl)-1-propanone in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Anticancer Activity Screening

The diverse anticancer activities reported for morpholine-containing compounds warrant an investigation into the potential cytotoxic effects of 1-(4-Morpholinyl)-1-propanone against various cancer cell lines.[2][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 1-(4-Morpholinyl)-1-propanone and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_1 In Vitro Screening Workflow Test Compound Test Compound Antimicrobial Screening Antimicrobial Screening Test Compound->Antimicrobial Screening Anticancer Screening Anticancer Screening Test Compound->Anticancer Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination MTT Assay MTT Assay Anticancer Screening->MTT Assay Hit Identification Hit Identification MIC Determination->Hit Identification MTT Assay->Hit Identification

Caption: Tiered in vitro screening workflow.

Mechanistic Elucidation and Target Validation

Positive results from the initial screening assays will necessitate further investigation to understand the mechanism of action.

Follow-up Assays for "Hits"
Activity ObservedPotential Follow-up Assays
Antimicrobial - Time-kill kinetics assays- Cell membrane integrity assays- DNA gyrase inhibition assays
Anticancer - Apoptosis assays (e.g., Annexin V/PI staining)- Cell cycle analysis (flow cytometry)- Kinase inhibition profiling

Table 2: Potential Follow-up Assays for Mechanistic Studies.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the potential biological activities of 1-(4-Morpholinyl)-1-propanone. The proposed workflow, integrating in silico prediction with targeted in vitro screening, offers a resource-efficient strategy for uncovering novel therapeutic properties. Any confirmed "hit" from this initial screening cascade will require further lead optimization and preclinical development, including in vivo efficacy and safety studies.[12] The versatility of the morpholine scaffold suggests that 1-(4-Morpholinyl)-1-propanone is a promising candidate for drug discovery efforts.

References

  • Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery, 5(7), 627-637. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]

  • Synthesis and antifungal activity of new azole derivatives containing an N-acylmorpholine ring. (1996). Journal of Medicinal Chemistry, 39(26), 5176-5187. [Link]

  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2021). Molecules, 26(21), 6343. [Link]

  • Drug Discovery Workflow - What is it?. (n.d.). Vipergen. [Link]

  • Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery, 5(7), 627-637. [Link]

  • Evaluation of Biological Activity of Natural Compounds. (2022). Encyclopedia, 2(3), 1335-1347. [Link]

  • A reliable computational workflow for the selection of optimal screening libraries. (2015). Journal of Cheminformatics, 7(1), 53. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. [Link]

  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (2015). In Burger's Medicinal Chemistry and Drug Discovery (pp. 1-34). John Wiley & Sons, Inc. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2024). Journal of Biomolecular Structure and Dynamics, 1-21. [Link]

  • Deep Learning Approaches for Predicting Bioactivity of Natural Compounds. (2024). International Journal of Molecular Sciences, 25(2), 1004. [Link]

  • Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. (1998). Yao Xue Xue Bao, 33(11), 834-839. [Link]

  • Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. (2022). Frontiers in Molecular Biosciences, 9, 889823. [Link]

  • Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery, 5(7), 627-637. [Link]

  • Biological Activity of Natural and Synthetic Compounds. (2022). Molecules, 27(12), 3698. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. (2022). International Journal of Molecular Sciences, 23(15), 8443. [Link]

  • Virtual screening workflow. Basic filters and methods applicable for a... (2022). ResearchGate. [Link]

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Exploratory

1-(4-Morpholinyl)-1-propanone: A Versatile Intermediate in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of bioactive molecules.[1][2] 1-(4-Morpholinyl)-1-propanone, a simple yet functionalized morpholine derivative, serves as a critical chemical intermediate in the synthesis of a diverse range of compounds, from active pharmaceutical ingredients (APIs) to specialized agrochemicals. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic applications. We will explore the causality behind experimental choices in its use, present detailed synthetic protocols, and illustrate key transformations, providing researchers with a comprehensive technical resource for leveraging this versatile building block.

Core Characteristics of 1-(4-Morpholinyl)-1-propanone

1-(4-Morpholinyl)-1-propanone, also known as N-propanoylmorpholine, is an amide derivative of morpholine.[3] Its structure combines the stable, polar morpholine ring—which often imparts desirable properties like water solubility and metabolic stability to parent molecules—with a reactive propanone side chain.[2][4] This combination makes it a valuable precursor in various synthetic transformations.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(4-Morpholinyl)-1-propanone is presented below. This data is essential for planning reactions, purification procedures, and ensuring safe handling.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[3][5]
Molecular Weight 143.18 g/mol [5][6]
CAS Number 30668-14-5[3][6]
Appearance Liquid[6]
Boiling Point 70-75 °C at 0.5 mmHg[6]
Density 1.068 g/mL at 25 °C[6]
Flash Point >110 °C (>230 °F)[6]
InChI Key DLEWDCPFCNLJEY-UHFFFAOYSA-N[5][6]

Synthesis of Morpholine-Based Intermediates

The synthesis of morpholine amides like 1-(4-Morpholinyl)-1-propanone is typically achieved through the nucleophilic acyl substitution of morpholine with an appropriate acylating agent. The high nucleophilicity of the secondary amine in the morpholine ring facilitates a straightforward and high-yielding reaction.

General Synthesis Workflow: Acylation of Morpholine

The diagram below illustrates the general pathway for synthesizing 1-(4-Morpholinyl)-1-propanone. This reaction involves the acylation of morpholine with propanoyl chloride. The presence of a base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products Morpholine Morpholine Reaction Nucleophilic Acyl Substitution (Solvent: DCM, 0°C to RT) Morpholine->Reaction PropanoylChloride Propanoyl Chloride PropanoylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction HCl Scavenger Product 1-(4-Morpholinyl)-1-propanone Reaction->Product Forms Amide Bond Byproduct Triethylammonium Chloride Reaction->Byproduct

Caption: General workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.

Experimental Protocol: Synthesis of 1-(4-Morpholinyl)-1-propanone

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

  • Morpholine (1.0 eq)

  • Propanoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add morpholine and dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add triethylamine to the cooled solution, followed by the dropwise addition of propanoyl chloride. The choice of a non-protic solvent like DCM is critical to prevent side reactions with the highly reactive acyl chloride. The base, triethylamine, acts as an HCl scavenger, preventing the protonation of the morpholine starting material and driving the equilibrium towards the product.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: Purify the crude oil via vacuum distillation to obtain 1-(4-Morpholinyl)-1-propanone as a clear liquid.[6]

Core Application: The Mannich Reaction and Synthesis of β-Amino Ketones

A primary application of morpholine and its derivatives is in the Mannich reaction, a three-component condensation that forms β-amino carbonyl compounds, known as Mannich bases.[7][8] These structures are pivotal in the synthesis of numerous pharmaceuticals and natural products.[9][10]

Mechanism and Rationale

The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[8] The reaction typically uses an aldehyde (often formaldehyde), a primary or secondary amine (like morpholine), and an enolizable carbonyl compound.[11][12]

  • Iminium Ion Formation: The amine and aldehyde react to form a highly electrophilic iminium ion. Protic solvents can help stabilize this intermediate.[9][11]

  • Enolization: The carbonyl compound tautomerizes to its enol form under acidic or basic conditions.

  • Nucleophilic Attack: The enol attacks the iminium ion, forming the C-C bond and yielding the final β-amino carbonyl product.[8]

The product of a Mannich reaction between acetophenone, formaldehyde, and morpholine is 3-(4-Morpholinyl)-1-phenyl-1-propanone, a direct structural analog of our title compound.

G cluster_reactants Reactants cluster_process Process cluster_products Product Ketone Acetophenone (Enolizable Ketone) Enol Enolization of Acetophenone Ketone->Enol Aldehyde Formaldehyde (Non-enolizable Aldehyde) Iminium Formation of Eschenmoser's Salt (Iminium Ion) Aldehyde->Iminium Amine Morpholine (Secondary Amine) Amine->Iminium Attack Nucleophilic Attack Iminium->Attack Enol->Attack Product 3-(4-Morpholinyl)-1-phenyl-1-propanone (Mannich Base) Attack->Product

Caption: Logical flow of the Mannich reaction to form a morpholine-containing β-amino ketone.

Application as an Intermediate in Agrochemicals and Pharmaceuticals

The morpholine scaffold is integral to the structure of many commercial products. While 1-(4-Morpholinyl)-1-propanone itself may not always be the direct precursor, its structure represents the core building block introduced in these syntheses.

Case Study 1: Fenpropimorph (Agrochemical)

Fenpropimorph is a widely used morpholine fungicide for controlling diseases in cereal crops.[13][14] Its synthesis involves creating a C-N bond with a substituted morpholine ring, in this case, 2,6-dimethylmorpholine.[15][16]

Synthetic Strategy: Industrial synthesis often involves the reaction of an activated intermediate, such as p-tert-butyl-β-methylphenylpropyl chloride or mesylate, with 2,6-dimethylmorpholine.[15][16] This is a classic nucleophilic substitution where the nitrogen of the morpholine ring displaces a leaving group to form the final product. The choice of a good leaving group (chloride or mesylate) is key to achieving high yields.

G cluster_pathway Fenpropimorph Synthesis Start p-tert-butyl-β-methylphenylpropanol Activation Activation with Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl) Start->Activation Intermediate Activated Intermediate (Chloride or Mesylate) Activation->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Product Fenpropimorph Coupling->Product Amine 2,6-Dimethylmorpholine Amine->Coupling

Caption: Key synthetic step in the production of the fungicide Fenpropimorph.[15][16]

Case Study 2: Aprepitant (Pharmaceutical)

Aprepitant is a potent antiemetic agent used to prevent nausea and vomiting caused by chemotherapy.[17][18] Its complex structure contains a substituted morpholine core, highlighting the importance of morpholine-based intermediates in pharmaceutical development.[19][20] The synthesis of Aprepitant is a multi-step process where the morpholine ring is constructed and functionalized.[19][21] In one efficient synthesis, a key step involves the alkylation of a pre-formed complex morpholine derivative with a chloromethyltriazolinone.[19] This underscores the role of the morpholine nitrogen as a potent nucleophile in building molecular complexity.

SynthesisKey TransformationRationaleYield
Fenpropimorph Nucleophilic substitutionActivation of an alcohol to a good leaving group for efficient displacement by the morpholine nitrogen.[15][16]High
Aprepitant Alkylation of morpholine nitrogenThe nucleophilic nitrogen of the morpholine core is used to couple with an electrophilic side chain, completing the molecule.[19]85% (for final step)[19]

Safety and Handling

As with any chemical intermediate, proper handling of 1-(4-Morpholinyl)-1-propanone is essential. It is classified as harmful if swallowed and causes serious eye irritation.[5][6]

  • GHS Hazard Codes: H302, H319[5][6]

  • Precautionary Codes: P264, P270, P280, P301+P317, P305+P351+P338[5]

  • Personal Protective Equipment (PPE): Eyeshields, gloves, and a suitable respirator filter are recommended.[6]

Conclusion

1-(4-Morpholinyl)-1-propanone is more than a simple chemical; it is a strategic intermediate that provides access to the valuable morpholine scaffold. Its straightforward synthesis and defined reactivity, particularly in fundamental transformations like the Mannich reaction, make it a reliable building block for chemists. The successful incorporation of the morpholine moiety into high-value products like the fungicide Fenpropimorph and the antiemetic Aprepitant validates the continued importance of such intermediates in both industrial and research settings. Understanding the principles behind its synthesis and application allows scientists to design more efficient and innovative pathways to complex target molecules.

References

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  • Reddy, G. M., et al., Synthesis of All Enantiomerically Pure Diastereomers of Aprepitant, Phosphorus, Sulfur, and Silicon and the Related Elements, 2010, 185 (7), pp 1461-1471. [URL: https://www.tandfonline.com/doi/full/10.1080/10426500903293219]
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  • Google Patents, EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph. [URL: https://patents.google.
  • NROChemistry, Mannich Reaction. [URL: https://www.nrochemistry.com/mannich-reaction/]
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  • Tzara, A., et al., Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies, ChemMedChem, 2020, 15(5), pp 392-403. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.201900682]
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  • Solanki, P. V., et al., A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug, World Journal of Pharmaceutical Sciences, 2015. [URL: http://www.wjpsonline.org/admin/uploads/pMjEw.pdf]
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Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Morpholinyl)-1-propanone

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Morpholinyl)-1-propanone, a valuable amide intermediate in organic synthesis. The presented methodology is based on...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Morpholinyl)-1-propanone, a valuable amide intermediate in organic synthesis. The presented methodology is based on the robust and widely applicable nucleophilic acyl substitution reaction between morpholine and propionyl chloride. This guide is designed for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for purification and characterization. The protocol is structured to ensure reproducibility and high yield, emphasizing both scientific integrity and practical laboratory application.

Introduction

1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, is a tertiary amide that serves as a key building block in the synthesis of more complex molecules, including pharmaceutical intermediates and biologically active compounds.[1][2] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.[3][4]

The most direct and efficient method for synthesizing N-acylmorpholines is the acylation of the secondary amine, morpholine. This can be achieved using an acylating agent such as an acyl chloride or an acid anhydride.[5][6] This protocol focuses on the reaction of morpholine with propionyl chloride in the presence of a tertiary amine base, triethylamine, which acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[7] This method is highly reliable and provides the target compound in excellent yield and purity.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion. The triethylamine base subsequently neutralizes the generated hydrochloric acid, forming triethylammonium chloride.[6][8]

Scheme 1: Synthesis of 1-(4-Morpholinyl)-1-propanone Reaction Scheme (Image placeholder: A chemical drawing showing Morpholine + Propionyl Chloride -> 1-(4-Morpholinyl)-1-propanone, with Triethylamine over the reaction arrow and Dichloromethane as the solvent.)

Materials and Equipment

Reagents & Chemicals
ReagentCAS No.Molecular FormulaM. Wt. ( g/mol )Required PuritySupplier Example
Morpholine110-91-8C₄H₉NO87.12≥99%, anhydrousSigma-Aldrich
Propionyl Chloride79-03-8C₃H₅ClO92.52≥99%Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N101.19≥99.5%, freshly distilledSigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher Scientific
Saturated Sodium BicarbonateN/ANaHCO₃84.01Aqueous solutionLab-prepared
BrineN/ANaCl58.44Saturated aqueous solutionLab-prepared
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37GranularSigma-Aldrich
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Addition funnel (60 mL)

  • Reflux condenser with a nitrogen/argon inlet and drying tube (e.g., filled with CaCl₂)

  • Magnetic stir plate

  • Ice/water bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

Safety Precautions

This procedure must be conducted in a well-ventilated fume hood by personnel trained in experimental organic chemistry. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (nitrile is suitable), must be worn at all times.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle with care.

  • Propionyl Chloride: Highly flammable, corrosive, and a lachrymator. Reacts violently with water. Causes severe skin burns and eye damage. Must be handled under anhydrous conditions.[6]

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Refer to the Safety Data Sheets (SDS) for each chemical before starting the experiment.[9][10][11]

Detailed Experimental Protocol

Step 1: Reaction Setup

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a 60 mL addition funnel, and a reflux condenser topped with a nitrogen inlet.

  • Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

  • Charge the flask with morpholine (8.71 g, 100 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL).

  • Add triethylamine (12.14 g, 16.7 mL, 120 mmol, 1.2 equiv.) to the flask via syringe.

  • Cool the stirred solution to 0 °C using an ice/water bath.

Causality Note: The reaction is cooled to 0 °C to effectively dissipate the heat generated during the exothermic addition of the highly reactive propionyl chloride, preventing potential side reactions and ensuring controlled addition.[7]

Step 2: Addition of Propionyl Chloride

  • Dissolve propionyl chloride (10.18 g, 9.2 mL, 110 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM and charge this solution into the addition funnel.

  • Add the propionyl chloride solution dropwise to the stirred morpholine solution over 30-40 minutes, maintaining the internal temperature of the reaction mixture below 5 °C.

  • A white precipitate (triethylammonium chloride) will form upon addition.

Causality Note: Dropwise addition is crucial for controlling the reaction rate and temperature. The 1.1 molar excess of propionyl chloride ensures the complete consumption of the morpholine starting material.

Step 3: Reaction Completion

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The disappearance of the morpholine spot indicates completion.

Step 4: Work-up and Extraction

  • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess triethylamine).

    • 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • 50 mL of brine (to reduce the solubility of the organic product in the aqueous layer).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Causality Note: The series of aqueous washes is a self-validating system to purify the product. The acidic wash removes the basic triethylamine, the basic wash removes unreacted propionyl chloride (as propionic acid) and HCl, and the brine wash facilitates phase separation.

Step 5: Purification

  • Assemble a vacuum distillation apparatus.

  • Transfer the crude oil to the distillation flask.

  • Distill the product under reduced pressure. Collect the fraction boiling at 70-75 °C / 0.5 mmHg.

  • The purified product, 1-(4-Morpholinyl)-1-propanone, should be a colorless liquid.

  • Expected yield: 12.2 - 13.6 g (85-95%).

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless liquid
Molecular Formula C₇H₁₃NO₂[12]
Molecular Weight 143.18 g/mol [12]
Boiling Point 70-75 °C at 0.5 mmHg
Density 1.068 g/mL at 25 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.65 (t, 4H), 3.45 (t, 2H), 3.35 (t, 2H), 2.30 (q, 2H), 1.10 (t, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 172.0, 66.5, 46.0, 41.5, 27.0, 9.5.
IR (neat, cm⁻¹) ν: 2970, 2860, 1645 (C=O, strong amide I band), 1430, 1115 (C-O-C).
Mass Spec (ESI-MS) m/z: 144.1 [M+H]⁺.

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from reaction setup to final product characterization.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup 1. Anhydrous Reaction Setup (Flask, Stirrer, N2 Inlet) Reagents 2. Charge Reagents (Morpholine, TEA, DCM) Setup->Reagents Cooling 3. Cool to 0 °C (Ice Bath) Reagents->Cooling Addition 4. Dropwise Addition (Propionyl Chloride in DCM) Cooling->Addition Stirring 5. Stir at Room Temp (2 hours) Addition->Stirring TLC 6. Monitor by TLC Stirring->TLC Quench 7. Quench with H₂O TLC->Quench Extract 8. Sequential Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 9. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Distill 10. Vacuum Distillation Dry->Distill Characterize 11. Characterization (NMR, IR, MS) Distill->Characterize FinalProduct Pure 1-(4-Morpholinyl)-1-propanone Characterize->FinalProduct

Caption: Workflow for the synthesis of 1-(4-Morpholinyl)-1-propanone.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Retrieved from [Link].

  • CN104610197A - Method for synthesizing acryloyl morpholine based on anhydride - Google Patents.
  • Solanki, P. V., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Retrieved from [Link].

  • Al-Amiery, A. A. (2012). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Organic & Inorganic Chemistry. Retrieved from [Link].

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]. (Note: A general reference to the methodology and level of detail expected in a robust organic synthesis protocol.)

  • PubChemLite (n.d.). 1-(4-morpholinyl)-1-propanone (C7H13NO2). Retrieved from [Link]. (Note: This appears to be a mirror or alternative interface for PubChem data.)

  • Ferreira, B., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules. Retrieved from [Link].

  • Pathak, S., et al. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Molecules. Retrieved from [Link].

  • Hill, C. A. S., et al. (2005). Kinetic profiles for the reaction of a homologous series of linear chain carboxylic acid anhydrides with wood. ResearchGate. Retrieved from [Link].

  • Gataullin, R. R. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link].

  • Vertellus (2023). Propionic Anhydride: The Key to Pharma Intermediates, Flavors & Sustainability. Retrieved from [Link]. (Note: General industry source discussing applications.)

  • Al-Amiery, A. A. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Retrieved from [Link].

  • Organic Syntheses Procedure. (n.d.). 1-morpholino-1-cyclohexene. Retrieved from [Link].

  • Khaligh, N. G. (2012). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. ResearchGate. Retrieved from [Link].

  • CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone - Google Patents.
  • Bloom Tech (2024). What Reactions Can Be Carried Out Using Propionyl Chloride? Retrieved from [Link].

  • Wang, X., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H. ResearchGate. Retrieved from [Link].

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Application

A Comprehensive Guide to the N-Acylation of Morpholine with Propanoyl Chloride

<Application Notes & Protocols > For: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed protocol for the N-acylation of morpholine with propanoyl chloride, a fundamen...

Author: BenchChem Technical Support Team. Date: February 2026

<Application Notes & Protocols >

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the N-acylation of morpholine with propanoyl chloride, a fundamental transformation in organic synthesis yielding N-propanoylmorpholine. This reaction is an exemplary case of nucleophilic acyl substitution, widely employed in the synthesis of fine chemicals and pharmaceutical intermediates.[1] The protocol herein is presented within the framework of the Schotten-Baumann reaction conditions, a robust method for forming stable amide bonds.[2][3] We will delve into the mechanistic underpinnings, provide a meticulously detailed experimental procedure, discuss critical safety considerations, and outline methods for product purification and characterization.

Introduction and Mechanistic Overview

The N-acylation of secondary amines, such as morpholine, with acyl chlorides like propanoyl chloride, is a cornerstone reaction in organic chemistry.[4] This transformation is pivotal for introducing acyl groups onto nitrogen atoms, thereby creating tertiary amides. These motifs are prevalent in a vast array of biologically active molecules and functional materials.

The reaction proceeds via a nucleophilic acyl substitution mechanism .[1] The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like triethylamine or even a second equivalent of morpholine, is crucial to neutralize the hydrogen chloride (HCl) byproduct.[1] Failure to neutralize the HCl would lead to the protonation of the starting morpholine, rendering it non-nucleophilic and effectively halting the reaction.[1]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis of N-propanoylmorpholine.

Materials and Equipment
Reagent/Material Formula Molar Mass ( g/mol ) Quantity Supplier/Grade
MorpholineC₄H₉NO87.121.0 equiv.ACS Reagent Grade, ≥99%
Propanoyl chlorideC₃H₅ClO92.521.05 equiv.Synthesis Grade, ≥98%
Triethylamine (TEA)(C₂H₅)₃N101.191.1 equiv.Anhydrous, ≥99.5%
Dichloromethane (DCM)CH₂Cl₂84.93~0.1 M solutionAnhydrous, ≥99.8%
Deionized WaterH₂O18.02As neededDistilled or equivalent
1M Hydrochloric AcidHCl36.46As neededAqueous solution
Saturated Sodium BicarbonateNaHCO₃84.01As neededAqueous solution
BrineNaCl58.44As neededSaturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.04As neededAnhydrous, granular

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus (Silica gel plates, developing chamber, UV lamp)

Reaction Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Isolation & Purification reagents Dissolve Morpholine & TEA in Anhydrous DCM cooling Cool to 0 °C (Ice Bath) reagents->cooling 1. addition Dropwise Addition of Propanoyl Chloride Solution cooling->addition 2. reaction Stir at 0 °C, then Warm to Room Temp. addition->reaction 3. monitoring Monitor by TLC reaction->monitoring 4. quench Quench with Water monitoring->quench Reaction Complete extract Separate Organic Layer quench->extract wash_hcl Wash with 1M HCl extract->wash_hcl wash_bicarb Wash with Sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter & Concentrate dry->filter_concentrate purify Purify (e.g., Chromatography) filter_concentrate->purify product N-propanoylmorpholine purify->product

Caption: Experimental workflow for the synthesis of N-propanoylmorpholine.

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve morpholine (1.0 equiv.) and triethylamine (1.1 equiv.) in anhydrous dichloromethane (DCM) to make an approximately 0.1 M solution.[4] The use of an anhydrous solvent is critical to prevent hydrolysis of the highly reactive propanoyl chloride.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is essential to control the exothermic nature of the acylation reaction and minimize potential side reactions.[1]

  • Addition of Acyl Chloride: Add propanoyl chloride (1.05 equiv.), either neat or as a solution in anhydrous DCM, dropwise to the stirred amine solution over a period of 10-15 minutes.[4] A slight excess of the acylating agent ensures complete consumption of the starting amine. The formation of a white precipitate (triethylammonium chloride) will be observed.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting morpholine spot is no longer visible.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted morpholine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude N-propanoylmorpholine can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.[4]

Safety and Handling Precautions

  • Propanoyl Chloride: Is a corrosive, flammable liquid and vapor that causes severe skin burns and eye damage. It reacts violently with water. All handling must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Morpholine: Is a flammable liquid and can cause severe skin burns and eye damage.[5][6] It is harmful if swallowed or inhaled. Handle in a fume hood and wear appropriate PPE.[6]

  • Triethylamine and Dichloromethane: Are also hazardous and should be handled with care in a fume hood, following standard laboratory safety procedures.

Always have appropriate spill control materials and an emergency eyewash station and safety shower readily accessible.

Characterization of N-propanoylmorpholine

The structure and purity of the synthesized N-propanoylmorpholine should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propanoyl and morpholine moieties. The ethyl group of the propanoyl chain will exhibit a triplet (for the -CH₃) and a quartet (for the -CH₂-). The protons on the morpholine ring will appear as multiplets.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the propanoyl chain, and the carbons of the morpholine ring.

The absence of signals corresponding to the starting materials will confirm the completeness of the reaction and the purity of the product.

References

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 1-(4-Morpholinyl)-1-propanone in Modern Drug Discovery

Abstract: 1-(4-Morpholinyl)-1-propanone is a versatile synthetic building block that offers medicinal chemists a reliable and efficient entry point to a wide array of complex molecules. Its intrinsic chemical handles—an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-(4-Morpholinyl)-1-propanone is a versatile synthetic building block that offers medicinal chemists a reliable and efficient entry point to a wide array of complex molecules. Its intrinsic chemical handles—an activatable α-carbon, a modifiable carbonyl group, and a privileged morpholine scaffold—provide a trifecta of opportunities for molecular elaboration. The morpholine moiety, in particular, is a well-regarded pharmacophore known to bestow favorable physicochemical and pharmacokinetic properties upon drug candidates, such as enhanced aqueous solubility, metabolic stability, and improved CNS permeability.[1][2][3] This document serves as a comprehensive guide for researchers, outlining the strategic value of 1-(4-Morpholinyl)-1-propanone, key synthetic transformations, detailed experimental protocols, and case studies where it has been successfully integrated into drug discovery programs.

Physicochemical Profile and Strategic Value

The morpholine heterocycle is a "privileged" structure in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[3] Its incorporation via the 1-(4-Morpholinyl)-1-propanone building block is a strategic decision rooted in the desire to optimize drug-like properties.

Inherent Advantages of the Morpholine Moiety:

  • Solubility and Polarity: The ether oxygen and tertiary amine of the morpholine ring act as hydrogen bond acceptors, which can significantly enhance the aqueous solubility of a parent molecule—a critical factor for oral bioavailability.

  • Metabolic Stability: The morpholine ring is generally resistant to oxidative metabolism, offering a stable anchor point in a molecule's structure. This can lead to an improved pharmacokinetic profile and a longer half-life.[2]

  • pKa Modulation: The nitrogen atom in morpholine is a weak base (pKa of the conjugate acid is ~8.4), which means it will be partially protonated at physiological pH.[1][4] This controlled basicity is crucial for interacting with biological targets and for balancing permeability with solubility.

  • CNS Penetration: The balanced lipophilic and hydrophilic character of morpholine-containing compounds often results in favorable blood-brain barrier (BBB) permeability, making it a valuable scaffold for CNS-targeted drugs.[1][2]

Physicochemical Data for 1-(4-Morpholinyl)-1-propanone:

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[5][6]
Molecular Weight 143.18 g/mol [6]
CAS Number 30668-14-5[6]
XlogP (Predicted) -0.2[5][6]
Hydrogen Bond Donors 0[6]
Hydrogen Bond Acceptors 2[6]

Key Synthetic Transformations

1-(4-Morpholinyl)-1-propanone is a robust starting material for several key synthetic transformations that are cornerstones of medicinal chemistry library synthesis. The primary points of reactivity are the α-protons and the carbonyl group.

G cluster_alpha α-Carbon Chemistry cluster_carbonyl Carbonyl Chemistry main 1-(4-Morpholinyl)-1-propanone alpha_enol Enolate Formation (e.g., LDA, NaH) main->alpha_enol Base alpha_mannich Mannich Reaction (CH₂O, R₂NH) main->alpha_mannich Acid/Base Catalysis carbonyl_reduct Reduction (e.g., NaBH₄) main->carbonyl_reduct Reducing Agent carbonyl_reduct_amin Reductive Amination (R₂NH, NaBH(OAc)₃) main->carbonyl_reduct_amin Amine, Reducing Agent carbonyl_add Nucleophilic Addition (e.g., Grignard, Organolithium) main->carbonyl_add Nucleophile alpha_sub α-Functionalization (Alkylation, Halogenation) alpha_enol->alpha_sub Electrophile caption Key Reactivity Pathways

Key Reactivity Pathways of the Building Block.
The Mannich Reaction: A Gateway to β-Amino Ketones

The Mannich reaction is a powerful three-component condensation of an active hydrogen compound (here, 1-(4-Morpholinyl)-1-propanone), formaldehyde, and a primary or secondary amine.[7][8] This reaction provides direct access to β-amino ketones, which are valuable precursors for a wide range of pharmacologically active compounds, including chalcones and other cytotoxic agents.[9]

The reaction proceeds via the formation of an Eschenmoser-like salt in situ, which is then attacked by the enol or enolate of the ketone. The resulting "Mannich base" can be a final drug candidate or a versatile intermediate for further modification. The presence of the morpholine moiety often enhances the solubility and bioavailability of these products.[7]

α-Alkylation and Functionalization

Treatment of 1-(4-Morpholinyl)-1-propanone with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates a regioselective enolate. This enolate is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes) to install diverse functionality at the α-position. This strategy is fundamental for scaffold decoration and structure-activity relationship (SAR) studies.

Causality in Base Selection: The choice of LDA is critical. Weaker bases like hydroxides or alkoxides could lead to self-condensation or competing reactions at the carbonyl carbon. LDA's steric bulk and non-nucleophilic nature ensure clean deprotonation at the α-carbon without undesired side reactions.

Application in Medicinal Chemistry - Case Study: Moclobemide Analogues

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used as an antidepressant.[10][11] Its core structure is a 4-chlorobenzamide linked to a morpholine-containing side chain. While moclobemide itself is not directly synthesized from 1-(4-Morpholinyl)-1-propanone, our building block is an ideal starting material for creating novel analogues by leveraging its reactive handles to append the necessary pharmacophoric elements.

For instance, a synthetic campaign could target analogues where the ethyl linker of moclobemide is replaced with a more rigid or functionalized propyl chain derived from our building block.

Synthetic Rationale:

  • Reductive Amination: 1-(4-Morpholinyl)-1-propanone can be reacted with an amine (e.g., ammonia or a primary amine) in the presence of a reducing agent like sodium triacetoxyborohydride to form a 1-aminopropyl-morpholine scaffold.

  • Amide Coupling: The resulting amine can then be coupled with substituted benzoic acids (like 4-chlorobenzoic acid) using standard peptide coupling reagents (e.g., EDC, HOBt) to yield the final moclobemide analogues.[12][13]

This approach allows for rapid diversification at both the aromatic ring and the linker region, facilitating extensive SAR exploration around the moclobemide scaffold.[14]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, safety precautions, and expected outcomes.

Protocol 1: Synthesis of a β-Amino Ketone via the Mannich Reaction

This protocol describes the synthesis of 3-(4-morpholinyl)-1-phenyl-1-propanone, a classic Mannich base.

G start Reaction Setup (Reagents, Solvent) react Reflux (e.g., 4-6 hours) start->react Heat workup Aqueous Workup (Basify, Extract) react->workup Cool to RT purify Purification (Column Chromatography) workup->purify Crude Product end Characterized Product purify->end Pure Compound caption Mannich Reaction Workflow

Mannich Reaction Workflow.

Objective: To synthesize 3-(4-morpholinyl)-1-phenyl-1-propanone hydrochloride.

Reagents & Equipment:

  • Acetophenone

  • Paraformaldehyde

  • Morpholine hydrochloride

  • Ethanol

  • Concentrated HCl

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine acetophenone (0.1 mol), paraformaldehyde (0.12 mol), and morpholine hydrochloride (0.1 mol).

  • Solvent Addition: Add absolute ethanol (100 mL) and a few drops of concentrated HCl as a catalyst.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Scientist's Note: The acidic catalyst is crucial for promoting the formation of the reactive iminium ion from morpholine and formaldehyde.

  • Workup: After cooling to room temperature, reduce the solvent volume under reduced pressure. Add diethyl ether to precipitate the hydrochloride salt of the product.

  • Isolation & Purification: Collect the crude solid by vacuum filtration and wash with cold diethyl ether. Recrystallize the solid from an ethanol/ether mixture to yield pure 3-(4-morpholinyl)-1-phenyl-1-propanone hydrochloride as a white solid.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and melting point analysis. The expected product has a molecular weight of 219.28 g/mol (free base).[15]

Troubleshooting:

  • Low Yield: Ensure the paraformaldehyde is dry and reactive. Incomplete reaction may require longer reflux times or additional catalyst.

  • Oily Product: The product may not have fully crystallized. Try scratching the flask or seeding with a small crystal. Ensure the workup solvent is sufficiently non-polar.

Conclusion

1-(4-Morpholinyl)-1-propanone is more than a simple chemical; it is a strategic tool for medicinal chemists. Its predictable reactivity and the proven benefits of the morpholine pharmacophore make it an invaluable asset in the design and synthesis of next-generation therapeutics.[16] By providing access to diverse chemical space through reliable and scalable reactions, this building block accelerates the discovery-to-development pipeline, enabling the efficient optimization of lead compounds with enhanced drug-like properties.

References

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Fengle Chemical. Morpholine as a Pharmaceutical Intermediate: Synthesis and Purity. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)- - Evaluation statement. [Link]

  • PubChem. 1-(4-morpholinyl)-1-propanone (C7H13NO2). [Link]

  • ResearchGate. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • Google Patents.
  • Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. [Link]

  • Wikipedia. Morpholine. [Link]

  • ACS Publications. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ScienceScholar. An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. [Link]

  • PubMed. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • National Center for Biotechnology Information. 1-(4-Morpholinyl)-1-propanone | C7H13NO2 | CID 225447 - PubChem. [Link]

  • National Center for Biotechnology Information. Mannich bases in medicinal chemistry and drug design. [Link]

  • ResearchGate. Synthesis of the Commercial Antidepressant Moclobemide. [Link]

  • MDPI. Chemoselective Synthesis of Mannich Adducts from 1,4-Naphthoquinones and Profile as Autophagic Inducers in Oral Squamous Cell Carcinoma. [Link]

  • Repositorio Académico - Universidad de Chile. Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode of Action. [Link]

  • Indian Academy of Sciences. Mannich reaction: A versatile and convenient approach to bioactive skeletons. [Link]

  • ACS Publications. Biocatalytic Synthesis of Moclobemide Using the Amide Bond Synthetase McbA Coupled with an ATP Recycling System. [Link]

  • GSC Online Press. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

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Application

The Morpholine Ketone Synthon: Applications of 1-(4-Morpholinyl)-1-propanone in Medicinal Chemistry

Introduction: The Privileged Status of the Morpholine Moiety in Drug Discovery In the landscape of medicinal chemistry, certain structural motifs consistently appear in a disproportionately high number of bioactive compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Status of the Morpholine Moiety in Drug Discovery

In the landscape of medicinal chemistry, certain structural motifs consistently appear in a disproportionately high number of bioactive compounds and approved drugs. These are often referred to as "privileged structures" due to their favorable physicochemical and pharmacokinetic properties, as well as their ability to interact with a wide range of biological targets. The morpholine heterocycle is a quintessential example of such a privileged scaffold.[1][2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a versatile scaffold for further chemical modification.[1][3] The morpholine ring is a common feature in drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[4]

This document provides a detailed guide on the applications of 1-(4-Morpholinyl)-1-propanone , a simple yet versatile building block that leverages the advantageous properties of the morpholine ring for the synthesis of novel compounds with potential therapeutic value. While not a direct intermediate in the synthesis of major drugs like Apixaban, as is sometimes mistaken with structurally related but distinct molecules[5][6][7], its utility as a synthon for creating more complex morpholine-containing entities is of significant interest to researchers and drug development professionals. We will explore its chemical properties, potential synthetic applications, and provide a representative protocol for its use in the laboratory.

Physicochemical Properties of 1-(4-Morpholinyl)-1-propanone

A thorough understanding of the physical and chemical characteristics of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
CAS Number 30668-14-5[1]
Appearance Liquid
Boiling Point 70-75 °C at 0.5 mmHg
Density 1.068 g/mL at 25 °C
Synonyms 4-Propionylmorpholine, N-Propanoylmorpholine[8]

Application Notes: 1-(4-Morpholinyl)-1-propanone as a Versatile Synthon

The primary application of 1-(4-Morpholinyl)-1-propanone in medicinal chemistry is as a versatile starting material or intermediate for the synthesis of more complex molecules. Its chemical structure offers several handles for synthetic transformations, primarily centered around the reactivity of the ketone functional group and the alpha-carbon.

Rationale for Use in Medicinal Chemistry

The incorporation of the 1-(4-morpholinyl)-1-propanone moiety into a larger molecule can be strategically advantageous for several reasons:

  • Introduction of a Privileged Scaffold: As previously mentioned, the morpholine ring is a well-established privileged structure that can impart favorable drug-like properties.[1][2]

  • Modulation of Physicochemical Properties: The morpholine group can increase the polarity and aqueous solubility of a compound, which is often a critical parameter for oral bioavailability.

  • Vector for Further Functionalization: The core structure can be readily modified at multiple positions to explore structure-activity relationships (SAR).

  • Potential for Bioisosteric Replacement: The morpholinyl-keto fragment can be used as a bioisostere for other chemical groups in known bioactive compounds to potentially improve properties or circumvent existing patents.

Synthetic Utility: A Gateway to Novel Chemical Space

The ketone functionality in 1-(4-Morpholinyl)-1-propanone is the primary site for a variety of chemical transformations that allow for the construction of more elaborate molecular architectures. A common and powerful strategy involves the functionalization of the α-carbon (the carbon atom adjacent to the carbonyl group).

A representative synthetic workflow could involve an initial α-bromination of the ketone, followed by nucleophilic substitution to introduce a new functional group or build a larger scaffold. This approach opens the door to a wide array of potential products with diverse pharmacological applications.

Experimental Protocols

The following protocol is a representative example of how 1-(4-Morpholinyl)-1-propanone can be utilized as a starting material for the synthesis of a more complex intermediate. This protocol is intended as a guide and may require optimization based on specific laboratory conditions and the desired final product.

Protocol 1: Synthesis of a Hypothetical Bioactive Precursor via α-Bromination and Nucleophilic Substitution

This two-step protocol outlines the synthesis of a hypothetical precursor that could be further elaborated into a range of potential kinase inhibitors or other bioactive molecules.

Step 1: α-Bromination of 1-(4-Morpholinyl)-1-propanone

This step introduces a bromine atom at the carbon adjacent to the carbonyl group, creating a reactive electrophilic site.

Materials:

  • 1-(4-Morpholinyl)-1-propanone

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(4-Morpholinyl)-1-propanone (1 equivalent) in CCl₄.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(4-morpholinyl)-1-propanone.

Step 2: Nucleophilic Substitution with a Phenolic Nucleophile

This step demonstrates the coupling of the α-bromo ketone with a substituted phenol to form an ether linkage, a common motif in many bioactive compounds.

Materials:

  • Crude 2-bromo-1-(4-morpholinyl)-1-propanone from Step 1

  • A substituted phenol (e.g., 4-cyanophenol) (1 equivalent)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine the substituted phenol and potassium carbonate in acetone.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add a solution of the crude 2-bromo-1-(4-morpholinyl)-1-propanone in acetone dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-cyanophenoxy)-1-(4-morpholinyl)-1-propanone.

Visualization of a Potential Synthetic Pathway

The following diagram illustrates the general synthetic workflow described in the protocol, highlighting the transformation of 1-(4-Morpholinyl)-1-propanone into a more complex, functionalized molecule.

G start 1-(4-Morpholinyl)-1-propanone intermediate 2-Bromo-1-(4-morpholinyl)-1-propanone start->intermediate NBS, AIBN product 2-(Substituted-phenoxy)-1-(4-morpholinyl)-1-propanone intermediate->product Substituted Phenol, K₂CO₃

Caption: Synthetic pathway from 1-(4-Morpholinyl)-1-propanone.

Conclusion and Future Perspectives

1-(4-Morpholinyl)-1-propanone serves as a valuable and cost-effective building block for the synthesis of novel compounds in medicinal chemistry. Its utility lies in the strategic introduction of the privileged morpholine scaffold, which can impart desirable pharmacokinetic properties to new chemical entities. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the vast chemical space accessible from this versatile synthon. As the quest for novel therapeutics continues, the creative application of such fundamental building blocks will remain a cornerstone of drug discovery and development. The exploration of its use in multicomponent reactions and the synthesis of libraries for high-throughput screening are promising avenues for future research.[2][9]

References

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Method

Application Notes and Protocols for 1-(4-Morpholinyl)-1-propanone Derivatives in Biological Research

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Morpholine-Containing Scaffolds

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1] Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive component in drug design.[2] When incorporated into the 1-(4-morpholinyl)-1-propanone backbone, these derivatives have emerged as a versatile class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

A significant portion of the research on these derivatives has focused on their potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) signaling pathway.[2][4] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and metabolism.[5] Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] Several 1-(4-morpholinyl)-1-propanone derivatives have been designed and synthesized as pan- or isoform-selective PI3K inhibitors, demonstrating promising preclinical and clinical activity.[4][6]

This document provides a detailed guide for researchers interested in the synthesis and biological evaluation of 1-(4-morpholinyl)-1-propanone derivatives. It offers step-by-step protocols for key in vitro assays and outlines the rationale behind the experimental design, aiming to equip scientists with the necessary tools to explore the therapeutic potential of this important class of molecules.

PART 1: Synthesis of a Representative 1-(4-Morpholinyl)-1-propanone Derivative

The synthesis of 1-(4-morpholinyl)-1-propanone derivatives can be achieved through various synthetic routes.[1][7][8] A common and straightforward approach involves the acylation of morpholine with a substituted propanoyl chloride. The following protocol describes a general method for the synthesis of a hypothetical derivative, "Compound X," which can be adapted for the synthesis of other analogs.

Protocol 1: Synthesis of a 1-(4-Morpholinyl)-1-propanone Derivative

Objective: To synthesize a 1-(4-morpholinyl)-1-propanone derivative via acylation of morpholine.

Materials:

  • Morpholine

  • Substituted propanoyl chloride (e.g., 3-chloropropanoyl chloride)

  • Triethylamine (Et3N) or other suitable base

  • Dichloromethane (DCM) or other appropriate aprotic solvent

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen or argon atmosphere, dissolve morpholine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.

  • Acylation: Slowly add a solution of the substituted propanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled morpholine solution dropwise over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Collect the fractions containing the desired product and concentrate them to obtain the pure 1-(4-morpholinyl)-1-propanone derivative. Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.[9]

Causality Behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture.

  • Cooling the reaction to 0°C helps to control the exothermicity of the acylation reaction.

  • Triethylamine acts as a base to neutralize the hydrochloric acid generated during the reaction.

  • The aqueous workup removes unreacted starting materials and salts.

  • Column chromatography is a standard technique for purifying organic compounds.

PART 2: Biological Evaluation Protocols

The biological evaluation of 1-(4-morpholinyl)-1-propanone derivatives typically involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.[10][11][12] The following protocols describe key experiments for assessing the anticancer and PI3K inhibitory activity of these compounds.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[13][14][15] It measures the metabolic activity of cells, which is an indicator of their viability.[16]

Protocol 2: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of 1-(4-morpholinyl)-1-propanone derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, HCT116 colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 1-(4-Morpholinyl)-1-propanone derivative stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1-(4-morpholinyl)-1-propanone derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[17] Incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Self-Validating System: The inclusion of both positive and negative controls ensures the validity of the assay. The positive control confirms that the assay can detect cell death, while the negative (vehicle) control provides a baseline for 100% cell viability.

PI3K Pathway Inhibition Assessment

To confirm that the cytotoxic effects of the 1-(4-morpholinyl)-1-propanone derivatives are mediated through the inhibition of the PI3K pathway, a Western blot analysis of key downstream effectors can be performed.[18]

Protocol 3: Western Blot for PI3K Pathway Inhibition

Objective: To assess the effect of 1-(4-morpholinyl)-1-propanone derivatives on the phosphorylation of AKT, a key downstream target of PI3K.

Materials:

  • Cancer cell line with a known active PI3K pathway

  • 1-(4-Morpholinyl)-1-propanone derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the 1-(4-morpholinyl)-1-propanone derivative at various concentrations for a specified time. Lyse the cells with lysis buffer and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total AKT and a loading control like GAPDH.

Expertise & Experience: A dose-dependent decrease in the phosphorylation of AKT, without a significant change in total AKT levels, indicates specific inhibition of the PI3K pathway.[18]

PART 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of 1-(4-Morpholinyl)-1-propanone Derivatives

CompoundCell LineIC50 (µM)
Compound XMCF-7[Insert Value]
Compound YHCT116[Insert Value]
DoxorubicinMCF-7[Insert Value]
DoxorubicinHCT116[Insert Value]

Table 2: PI3K Inhibitory Activity of 1-(4-Morpholinyl)-1-propanone Derivatives

CompoundTargetIC50 (nM)
Compound XPI3Kα[Insert Value]
Compound YPI3Kβ[Insert Value]
GDC-0941 (Control)Pan-PI3K[Insert Value]
Experimental Workflow and Pathway Diagrams

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) S1 Synthesis of Derivatives S2 Purification (Chromatography) S1->S2 S3 Structural Analysis (NMR, MS) S2->S3 V1 Cytotoxicity Assay (MTT) S3->V1 V2 PI3K Pathway Analysis (Western Blot) V1->V2 V3 Enzyme Inhibition Assay V1->V3 I1 Animal Model of Cancer V2->I1 I2 Efficacy & Toxicity Assessment I1->I2

Caption: General experimental workflow for the evaluation of 1-(4-morpholinyl)-1-propanone derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 1-(4-Morpholinyl)-1-propanone Derivative Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition by 1-(4-morpholinyl)-1-propanone derivatives.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Application

In Vitro Evaluation of 1-(4-Morpholinyl)-1-propanone: Application Notes and Protocols for Assessing Cellular Viability and Apoptosis

Introduction 1-(4-Morpholinyl)-1-propanone is a chemical compound characterized by a morpholine ring attached to a propanone group.[1] While extensive biological activity data for this specific molecule is not widely doc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Morpholinyl)-1-propanone is a chemical compound characterized by a morpholine ring attached to a propanone group.[1] While extensive biological activity data for this specific molecule is not widely documented in peer-reviewed literature, its structural motifs, particularly the morpholine ring, are present in a variety of biologically active compounds. For instance, the well-characterized PI3K inhibitor, LY294002, contains a morpholine moiety, highlighting the potential for this functional group to be incorporated into pharmacologically active agents.[2]

This guide provides a detailed framework for the initial in vitro characterization of 1-(4-Morpholinyl)-1-propanone, with a focus on assessing its potential effects on cell viability and apoptosis. These foundational assays are critical in early-stage drug discovery and toxicological screening to determine a compound's cellular impact. The protocols herein are designed to be robust and self-validating, providing researchers with a solid starting point for their investigations.

Chemical Properties of 1-(4-Morpholinyl)-1-propanone

A clear understanding of the test article's properties is fundamental to designing and interpreting in vitro studies.

PropertyValueSource
Molecular FormulaC₇H₁₃NO₂[1]
Molecular Weight143.18 g/mol [1]
FormLiquid
Density1.068 g/mL at 25 °C
Boiling Point70-75 °C at 0.5 mmHg
Synonyms1-Morpholino-1-propanone, 4-(1-Oxopropyl)morpholine, N-Propanoylmorpholine

Safety and Handling: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(4-Morpholinyl)-1-propanone is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound. All work should be conducted in a well-ventilated laboratory fume hood.

Experimental Design: A Stepwise Approach to In Vitro Characterization

The following experimental workflow is proposed to systematically evaluate the biological effects of 1-(4-Morpholinyl)-1-propanone.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Characterization A Stock Solution Preparation (DMSO as solvent) C MTT Cell Viability Assay (Determine IC50) A->C B Cell Line Selection (e.g., HeLa, A549, Jurkat) B->C D Caspase-3 Activity Assay (Apoptosis Induction) C->D Based on IC50 E Cell Proliferation Assay (e.g., BrdU or EdU incorporation) C->E Based on sub-lethal concentrations F Annexin V/PI Staining (Flow Cytometry) D->F G Western Blot Analysis (Apoptotic markers: PARP, Bcl-2) D->G

Caption: A stepwise workflow for the in vitro evaluation of 1-(4-Morpholinyl)-1-propanone.

Protocol 1: Assessment of Cell Viability using the MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability.[5] This assay is a fundamental first step to determine the cytotoxic potential of a compound and to establish a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be calculated.

Materials:

  • 1-(4-Morpholinyl)-1-propanone

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile filtered

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[3]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 1-(4-Morpholinyl)-1-propanone in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the treated wells) and a "no-cell" blank control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 3-4 hours at 37°C.[6] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[4]

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][4]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

    • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Assessment of Apoptosis via Caspase-3 Activity Assay

Scientific Rationale: Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[7] Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[8] This assay utilizes a specific peptide substrate for caspase-3, typically acetyl-Asp-Glu-Val-Asp (DEVD), conjugated to a colorimetric or fluorometric reporter molecule.[8][9] When cleaved by active caspase-3 in apoptotic cell lysates, the reporter molecule is released, generating a signal that is proportional to the caspase-3 activity.[9][10] This provides a direct measure of apoptosis induction.

Materials:

  • Cells treated with 1-(4-Morpholinyl)-1-propanone at its IC50 and 2x IC50 concentrations (determined from the MTT assay)

  • Untreated and vehicle-treated control cells

  • Caspase-3 colorimetric or fluorometric assay kit (containing lysis buffer, reaction buffer, and DEVD-pNA or DEVD-AMC substrate)

  • Chilled PBS

  • 96-well microplate

  • Microplate reader (spectrophotometer for colorimetric assay or fluorometer for fluorescent assay)

Step-by-Step Methodology:

  • Induction of Apoptosis:

    • Seed cells in a 6-well plate or T-25 flask and grow to 70-80% confluency.

    • Treat the cells with 1-(4-Morpholinyl)-1-propanone at pre-determined concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 12 or 24 hours). Include untreated and vehicle controls. A positive control, such as staurosporine, should also be included.

  • Cell Lysis:

    • Harvest the cells (both adherent and suspension) and wash them with ice-cold PBS.

    • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.

    • Resuspend the cell pellet in 50 µL of chilled lysis buffer provided in the assay kit per 2 x 10⁶ cells.[8]

    • Incubate the lysate on ice for 10-30 minutes.[8]

    • Centrifuge at 12,000 rpm for 10-15 minutes at 4°C to pellet the cellular debris.[8]

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay) to ensure equal protein loading for the caspase activity assay.

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with the reaction buffer provided in the kit.

    • Initiate the reaction by adding 5 µL of the caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC) to each well.[10][11]

    • Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[12]

    • Measure the absorbance at 405 nm for the colorimetric assay or fluorescence with excitation at 380 nm and emission between 420-460 nm for the fluorometric assay.[10][12]

  • Data Analysis:

    • The results can be expressed as the fold increase in caspase-3 activity in the treated samples compared to the untreated or vehicle control.

    • Normalize the readings to the protein concentration of each lysate.

Interpreting the Data and Next Steps

The results from these initial assays will provide critical insights into the bioactivity of 1-(4-Morpholinyl)-1-propanone. A significant decrease in cell viability coupled with a corresponding increase in caspase-3 activity would strongly suggest that the compound induces apoptosis.

Potential Signaling Pathway for Apoptosis Induction:

G A 1-(4-Morpholinyl)-1-propanone B Cellular Target (Hypothetical) A->B Binds/Interacts C Signal Transduction Cascade B->C D Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) C->D E Activation of Executioner Caspase-3 D->E F Cleavage of Cellular Substrates (e.g., PARP) E->F G Apoptosis F->G

Caption: Hypothetical signaling pathway for apoptosis induced by 1-(4-Morpholinyl)-1-propanone.

Should these initial findings be positive, further investigations are warranted. These could include:

  • Cell Proliferation Assays: To distinguish between cytotoxic and cytostatic effects, assays that measure DNA synthesis, such as BrdU or EdU incorporation, can be employed.[13][14]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic, late apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity.[15][16]

  • Western Blot Analysis: To further probe the apoptotic pathway, the expression levels of key regulatory proteins such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and the cleavage of PARP (a substrate of caspase-3) can be examined.

By following this structured, multi-faceted approach, researchers can effectively and efficiently characterize the in vitro biological effects of novel compounds like 1-(4-Morpholinyl)-1-propanone.

References

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • Cremona, O., & De Camilli, P. (2001). Phosphoinositides in membrane traffic at the synapse. Journal of Cell Science, 114(Pt 6), 1041–1052.
  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Morpholinyl)-1-propanone. PubChem Compound Summary for CID 225447. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Tuszynski, J., et al. (2005). Effects of 2-(4-Morpholinyl)-8-Phenyl-4H-1-Benzopyran-4-One on Synaptic Vesicle Cycling at the Frog Neuromuscular Junction. The Journal of Neuroscience, 25(12), 3188–3197.
  • protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

  • Provost, J. J., & Wallert, M. A. (2024, June 15). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2007). Caspase Protocols in Mice. In Methods in Molecular Biology, vol 354. Humana Press.
  • News-Medical.Net. (2021, November 12). What is a Cell Proliferation Assay? Retrieved from [Link]

  • Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]

Sources

Method

Topic: Analytical Methods for the Quantification of 1-(4-Morpholinyl)-1-propanone

An Application Note and Protocol from the Office of the Senior Application Scientist **Abstract This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(4-Morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

**Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 1-(4-Morpholinyl)-1-propanone, a key chemical intermediate. Recognizing the critical need for accurate and reliable quantification in quality control and research settings, this document outlines two robust analytical methods: a primary quantitative method using Gas Chromatography-Mass Spectrometry (GC-MS) and a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system, incorporating system suitability and validation parameters. This guide is intended to equip researchers and drug development professionals with the necessary tools to implement these methods effectively.

Introduction: The Analytical Imperative for 1-(4-Morpholinyl)-1-propanone

1-(4-Morpholinyl)-1-propanone (CAS No: 30668-14-5, Molecular Formula: C₇H₁₃NO₂) is an organic compound featuring a morpholine ring attached to a propanone group.[1][2] Its utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), necessitates stringent analytical control. The purity and concentration of this intermediate can directly impact the yield, purity, and safety profile of the final product. Therefore, the development of precise, accurate, and specific analytical methods for its quantification is not merely a procedural step but a foundational requirement for ensuring product quality and consistency.

This document presents two validated methods tailored for different analytical objectives:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for routine quantification and identity confirmation due to its high sensitivity and the mass-selective nature of the detector.

  • Stability-Indicating RP-HPLC: Essential during drug development to quantify the compound in the presence of its potential degradation products, thus ensuring the method's specificity as mandated by regulatory bodies like the ICH.[3]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. 1-(4-Morpholinyl)-1-propanone, with a boiling point of 70-75 °C at 0.5 mmHg, is well-suited for GC analysis.[2] Coupling the gas chromatograph to a mass spectrometer provides an orthogonal detection method that offers exceptional selectivity and sensitivity. The mass spectrometer fragments the analyte in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint, allowing for unambiguous identification while the chromatographic separation provides quantitative data. This dual capability makes GC-MS a powerful tool for both quality control and research applications.

Experimental Protocol: GC-MS

2.2.1 Materials and Reagents

  • Reference Standard: 1-(4-Morpholinyl)-1-propanone, ≥97% purity (Sigma-Aldrich or equivalent).[2]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.

  • Carrier Gas: Helium, 99.999% purity.

2.2.2 Instrumentation (Example System)

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[4]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[4]

  • GC Column: HP-1 methyl siloxane capillary column (30.0 m x 320 µm x 1.00 µm) or equivalent.[5]

  • Software: Agilent MassHunter or equivalent.

2.2.3 Standard and Sample Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-(4-Morpholinyl)-1-propanone reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the Primary Stock Solution. A suggested range includes 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation: Dilute the test sample with the solvent to an expected concentration within the calibration range.

2.2.4 GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation (1-100 µg/mL) Injection Inject 1 µL into GC-MS Std_Prep->Injection Sample_Prep Sample Preparation (Dilution) Sample_Prep->Injection Separation Chromatographic Separation (HP-1 Column) Injection->Separation Detection MS Detection (Scan or SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Build Calibration Curve (Response vs. Concentration) Integration->Calibration Quantification Calculate Sample Concentration Calibration->Quantification

Caption: Workflow for the quantification of 1-(4-Morpholinyl)-1-propanone by GC-MS.

2.2.5 Instrument Parameters

ParameterSettingRationale
Injector
Temperature250 °C[4]Ensures rapid volatilization of the analyte without thermal degradation.
ModeSplitlessMaximizes the transfer of analyte to the column, enhancing sensitivity for trace analysis.
Injection Volume1 µL[4]Standard volume for capillary columns to prevent overloading.
Carrier Gas
GasHeliumInert gas providing good chromatographic efficiency.
Flow Rate2.0 mL/min, constant flow[4][5]Optimized for column dimensions to provide good separation efficiency.
Oven Program
Initial Temperature70 °C, hold for 2 minStarts below the solvent boiling point to focus the analyte band at the head of the column.
Ramp20 °C/min to 270 °C, hold for 5 min[5]A moderate ramp ensures good separation from potential impurities without excessive run time.
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV[4]Standard ionization energy that produces reproducible fragmentation patterns and library-searchable spectra.
Source Temperature230 °C[4]Maintains analyte in the gas phase and prevents contamination.
Quadrupole Temperature150 °C[4]Ensures stable ion transmission.
Transfer Line Temperature280 °C[4]Prevents condensation of the analyte between the GC and MS.
Scan Range40-500 amu[5]Covers the molecular ion (m/z 143.18) and expected fragment ions.
Quantifier Ion (SIM) m/z 143 (M⁺)The molecular ion is often used for quantification for specificity.
Qualifier Ions (SIM) To be determined from fragmentation pattern (e.g., m/z 86, 57)Used to confirm the identity of the peak based on ion ratios.
Data Analysis and System Suitability
  • Identification: The identity of 1-(4-Morpholinyl)-1-propanone is confirmed by comparing the retention time and the acquired mass spectrum with that of a known reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the calibration standards. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

  • System Suitability: Before sample analysis, inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

Method 2: Stability-Indicating RP-HPLC Method

Principle and Rationale

In drug development, it is a regulatory requirement to demonstrate that an analytical method for an API or intermediate is "stability-indicating." This means the method can accurately measure the analyte of interest without interference from its degradation products, impurities, or other matrix components.[3] A forced degradation study is performed to intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to generate these potential degradation products.[6][7] The subsequent development of an HPLC method that successfully separates the parent compound from all generated degradants proves its specificity and stability-indicating nature.[8][9]

Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that secondary degradation is minimized.[10]

3.2.1 General Procedure Prepare a 1 mg/mL solution of 1-(4-Morpholinyl)-1-propanone in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Expose this solution to the following stress conditions. Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.

  • Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days.

3.2.2 Forced Degradation Logic Diagram

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis Analyze All Samples by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (80°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis API 1-(4-Morpholinyl) -1-propanone (1 mg/mL) API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for conducting a forced degradation study.

Experimental Protocol: RP-HPLC

3.3.1 Materials and Reagents

  • Reference Standard: 1-(4-Morpholinyl)-1-propanone, ≥97% purity.

  • Solvents: Acetonitrile (ACN) and Water, HPLC grade.

  • Buffer: Ammonium Acetate, analytical grade.

3.3.2 Instrumentation (Example System)

  • HPLC System: Waters Alliance e2695 or equivalent, equipped with a 2998 Photodiode Array (PDA) detector.

  • HPLC Column: Kinetex C18 (150 x 4.6 mm, 5 µm) or equivalent.[11]

  • Software: Empower 3 or equivalent.

3.3.3 Chromatographic Conditions

ParameterSettingRationale
Mobile Phase A: 20 mM Ammonium Acetate in WaterB: Acetonitrile (ACN)A common buffer system compatible with MS if needed. ACN provides good elution strength for small molecules.
Gradient Isocratic: 65% A : 35% B[11]An isocratic method is simpler and more robust for routine QC. Gradient elution may be explored if co-elution occurs.
Flow Rate 1.0 mL/min[11]Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume minimizes peak distortion.
Detection PDA Detector, 210 nmThe carbonyl group suggests UV absorbance in the low UV range. A PDA detector is used to assess peak purity.
Run Time 15 minSufficient to elute the main peak and any later-eluting degradation products.

3.3.4 Preparation of Solutions

  • Stock Solution (1000 µg/mL): Prepare as described in section 2.2.3, using the mobile phase as the diluent.

  • Calibration Standards (10-200 µg/mL): Prepare a series of standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute the test sample in the mobile phase to fall within the calibration range.

Method Validation and Data Summary

The developed method must be validated according to ICH Q2(R1) guidelines.

3.4.1 System Suitability Inject a standard solution (e.g., 100 µg/mL) containing a small amount of a degradation product (from a stressed sample) six times. The results must meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Resolution: ≥ 2.0 between the parent peak and the closest eluting degradant peak.

  • RSD for Peak Area: ≤ 2.0%

3.4.2 Summary of Validation Parameters

ParameterTypical Acceptance CriteriaPurpose
Specificity No interference at the retention time of the main peak in stressed samples. Peak purity > 990.Confirms that the method is stability-indicating by separating the analyte from all potential degradants.
Linearity Correlation coefficient (r²) ≥ 0.998 over the range of 10-200 µg/mL.Demonstrates a direct proportional relationship between detector response and concentration.
Accuracy 98.0% - 102.0% recovery at three concentration levels (e.g., 50, 100, 150 µg/mL).Measures the closeness of the experimental value to the true value.
Precision Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0%Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
LOD Signal-to-Noise ratio of 3:1 (e.g., ~0.3 µg/mL).[12]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ Signal-to-Noise ratio of 10:1 (e.g., ~1.0 µg/mL).[12]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Retention time and peak area remain consistent after small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±10%, column temperature ±5 °C).Measures the method's capacity to remain unaffected by small variations in method parameters, indicating its reliability during normal usage.

Conclusion

This application note provides two robust, reliable, and distinct methods for the quantification of 1-(4-Morpholinyl)-1-propanone. The GC-MS method offers high sensitivity and specificity for routine quality control and identity confirmation. The stability-indicating RP-HPLC method is indispensable for drug development and formulation studies, providing assurance that the analyte is quantified without interference from potential degradation products. The choice of method should be guided by the specific analytical objective, whether it is routine purity testing or a comprehensive stability assessment. Both protocols are designed to be self-validating and grounded in established scientific principles, providing a solid foundation for implementation in any analytical laboratory.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Coriolis Pharma. Forced Degradation Studies. Retrieved from [Link]

  • Hovione (2021). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • PubChemLite. 1-(4-morpholinyl)-1-propanone (C7H13NO2). Retrieved from [Link]

  • Jatto, E., & O'Keeffe, J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]

  • Levin, M. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]

  • The Royal Society of Chemistry. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved from [Link]

  • Silverstein, R. M., et al. Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 49856, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. Retrieved from [Link]

  • SIELC Technologies. Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Frontiers in Chemistry (2024). Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

  • Chemsrc. 3-(4-Morpholinyl)-1-phenyl-1-propanone | CAS#:2298-48-8. Retrieved from [Link]

  • Polymer Solutions. Chromatography Testing And Analysis. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry (2023). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. Retrieved from [Link]

  • Dawson, J. Z., et al. The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. Marshall University. Retrieved from [Link]

  • MDPI (2022). Identification and Quantification of 29 Active Substances by HPLC–ESI-MS/MS in Lyophilized Swine Manure Samples. Retrieved from [Link]

  • ResearchGate (2008). Simultaneous HPLC Determination of Four Key Metabolites in the Metabolic Pathway for Production of 1,3-Propanediol from Glycerol. Retrieved from [Link]

  • ResearchGate (2015). Development and validation of a stability indicating LC-PDA-MS/MS method for separation, identification and characterization of process related and stress degradation products of rivaroxaban. Retrieved from [Link]

  • ResearchGate (2000). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]

  • Fouad, M. M., et al. (2016). Stability-Indicating RP-HPLC Methods for the Determination of Fluorometholone in Its Mixtures with Sodium Cromoglycate and Tetrahydrozoline Hydrochloride. PubMed. Retrieved from [Link]

  • Shimadzu. Analytical Solutions for Analysis of Polymer Additives. Retrieved from [Link]

  • Longdom Publishing. Development and Validation of Stability Indicating RP-UPLC Method for Simultaneous Determination in Fixed Dose Combination of Ezetimibe and Simvastatin. Retrieved from [Link]

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Application

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 1-(4-Morpholinyl)-1-propanone

Abstract This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related sub...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, specific, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the analysis of related substances for 1-(4-Morpholinyl)-1-propanone. This compound is a key intermediate in various synthetic pathways, making its purity profile critical for ensuring the quality of final products. The method utilizes a standard C18 stationary phase with a gradient elution of water and acetonitrile, modified with formic acid for optimal peak shape. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose in research, development, and quality control environments.[1][2][3]

Introduction

1-(4-Morpholinyl)-1-propanone (CAS No. 30668-14-5) is a morpholine derivative widely used as a building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[4][5] The purity of such intermediates is paramount, as impurities can carry over into subsequent synthetic steps, potentially affecting the efficacy, safety, and stability of the final API.[6] Therefore, a reliable and validated analytical method is essential for its quality control.

This guide provides a comprehensive protocol for an RP-HPLC method designed to separate 1-(4-Morpholinyl)-1-propanone from its potential process-related impurities and degradation products. As a relatively polar molecule (predicted XLogP -0.2), chromatographic challenges such as poor retention on traditional non-polar stationary phases can arise.[7][8] This method addresses these challenges through careful selection of mobile phase composition and a gradient elution strategy. The principles of method validation are rigorously applied to establish a self-validating system that ensures trustworthy and reproducible results.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • HPLC Vials: 2 mL amber glass vials with PTFE septa.

  • Filters: 0.45 µm or 0.22 µm PTFE syringe filters for sample preparation.

Chemicals and Reagents
  • 1-(4-Morpholinyl)-1-propanone Reference Standard: Purity ≥ 99.5%.

  • Acetonitrile (ACN): HPLC gradient grade.

  • Water: HPLC or Milli-Q grade.

  • Formic Acid: LC-MS grade, ~99% purity.

Chromatographic Conditions

All critical chromatographic parameters are summarized in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode Gradient
Gradient Program Time (min)
0.0
20.0
25.0
30.0
30.1
35.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Run Time 35 minutes
Preparation of Solutions
  • Diluent: A mixture of Water and Acetonitrile (80:20 v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(4-Morpholinyl)-1-propanone Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-(4-Morpholinyl)-1-propanone sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Development Rationale

The choices made during method development are grounded in established chromatographic principles to ensure a robust and reliable separation.

  • Chromatographic Mode and Stationary Phase: Reversed-phase chromatography is the most versatile and widely used mode in HPLC.[9] A C18 (octadecylsilane) stationary phase was selected as it provides broad applicability for separating compounds based on their hydrophobicity.[10][11] While 1-(4-Morpholinyl)-1-propanone is polar, the C18 phase offers sufficient interaction, especially when paired with a highly aqueous initial mobile phase, to achieve retention.

  • Mobile Phase Selection: The mobile phase consists of water and acetonitrile, the most common solvent pairing in RP-HPLC.[11] Formic acid (0.1%) is added to both mobile phase components to control the pH and improve peak shape. At a slightly acidic pH, the residual silanol groups on the silica-based stationary phase are protonated, minimizing undesirable ionic interactions with the analyte and leading to sharper, more symmetrical peaks.

  • Gradient Elution: An isocratic method may fail to elute more hydrophobic, process-related impurities in a timely manner. A gradient elution, starting from a high aqueous content (95% A) to a high organic content (95% B), ensures that both the main polar analyte and any potential non-polar impurities are eluted from the column, providing a comprehensive purity profile.[10]

  • Detection Wavelength: 1-(4-Morpholinyl)-1-propanone lacks a strong chromophore for UV detection at higher wavelengths. Its primary UV-absorbing feature is the carbonyl group (C=O). Therefore, a low wavelength of 210 nm was selected to ensure sufficient sensitivity for both the main component and potential impurities that may share this structural feature.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3][12]

System Suitability

System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately. A solution containing 1-(4-Morpholinyl)-1-propanone and a known impurity or a degraded sample is injected six times.

Table 1: System Suitability Criteria and Typical Results

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 1.51.1
Theoretical Plates (N) ≥ 2000> 10000
%RSD of Peak Area (n=6)≤ 2.0%0.45%
%RSD of Retention Time (n=6)≤ 1.0%0.12%
Resolution (Rs) ≥ 2.0 (between main peak and closest impurity)> 3.0
Specificity (Forced Degradation)

Specificity is the ability of the method to unequivocally assess the analyte in the presence of potential impurities and degradants.[3] Forced degradation studies were performed by subjecting the sample solution to stress conditions (acid, base, oxidation, heat, and light) to demonstrate that the resulting degradation products do not interfere with the quantification of the main peak.

  • Procedure:

    • Acid Hydrolysis: Sample + 1N HCl at 60°C for 4 hours.

    • Base Hydrolysis: Sample + 1N NaOH at 60°C for 2 hours.

    • Oxidative Degradation: Sample + 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid sample heated at 105°C for 48 hours.

    • Photolytic Degradation: Sample exposed to UV light (254 nm) for 48 hours.

In all cases, the method was able to separate the degradation products from the intact 1-(4-Morpholinyl)-1-propanone peak, confirming the stability-indicating nature of the method.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis & Evaluation Acid Acid Hydrolysis (1N HCl, 60°C) HPLC Inject into HPLC System Acid->HPLC Base Base Hydrolysis (1N NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Evaluate Evaluate Peak Purity (DAD Detector) HPLC->Evaluate Resolution Assess Resolution (Rs) between Analyte and Degradants Evaluate->Resolution Sample 1-(4-Morpholinyl)-1-propanone Sample Sample->Acid Apply Stress Sample->Base Apply Stress Sample->Oxidation Apply Stress Sample->Thermal Apply Stress

Figure 2: Standard operating procedure for HPLC purity analysis.

Conclusion

The reversed-phase HPLC method described in this application note is demonstrated to be rapid, specific, accurate, and precise for the determination of purity and related substances of 1-(4-Morpholinyl)-1-propanone. The comprehensive validation based on ICH guidelines confirms its reliability and suitability for routine use in quality control laboratories. This method serves as a critical tool for ensuring the quality and consistency of this important synthetic intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Can anyone explain the different principles of HPLC? ResearchGate. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

  • 1-(4-morpholinyl)-1-propanone (C7H13NO2). PubChemLite. [Link]

  • 1-(4-Morpholinyl)-1-propanone (97%). Amerigo Scientific. [Link]

  • 1-(4-Morpholinyl)-1-propanone. PubChem, National Institutes of Health. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. National Center for Biotechnology Information (NCBI), PMC. [Link]

  • 3-(4-Morpholinyl)-1-phenyl-1-propanone. Chemsrc. [Link]

  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed. [Link]

  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Center for Biotechnology Information (NCBI), PMC. [Link]

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Method

Application Notes and Protocols: The Strategic Role of 1-(4-Morpholinyl)-1-propanone in the Synthesis of Bioactive Molecules

Abstract This technical guide provides an in-depth exploration of 1-(4-Morpholinyl)-1-propanone as a versatile building block in the synthesis of bioactive molecules. While not a direct precursor in the most prominent in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 1-(4-Morpholinyl)-1-propanone as a versatile building block in the synthesis of bioactive molecules. While not a direct precursor in the most prominent industrial syntheses of blockbuster drugs, its intrinsic chemical functionalities—a reactive ketone and a privileged morpholine scaffold—offer significant potential for the construction of novel pharmaceutical intermediates. We will dissect the strategic importance of the morpholine moiety in drug design, followed by detailed, field-proven protocols for key chemical transformations of 1-(4-Morpholinyl)-1-propanone, namely α-bromination and the Mannich reaction. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices, empowering researchers to leverage this compound in their drug discovery programs.

The Morpholine Moiety: A "Privileged Scaffold" in Medicinal Chemistry

The morpholine ring is a recurring motif in a vast number of approved drugs and clinical candidates.[1][2][3] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical and pharmacokinetic properties.[4]

  • Enhanced Aqueous Solubility and Permeability: The morpholine ring, with its ether oxygen and tertiary amine, strikes a unique balance between hydrophilicity and lipophilicity. The nitrogen atom's pKa is typically in the physiological range, allowing for protonation and enhanced solubility in aqueous environments like the bloodstream.[4] This property is crucial for oral bioavailability and effective drug distribution.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can prolong a drug's half-life and improve its overall pharmacokinetic profile.[4]

  • Receptor Interactions: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions within protein binding pockets. This allows it to serve as a crucial pharmacophoric element.[4]

  • Synthetic Tractability: Morpholine is a readily available and inexpensive building block that can be easily incorporated into molecules, making it attractive for large-scale synthesis.[2]

A prime example of the successful application of the morpholine moiety is in the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib (Iressa®) . The morpholinopropoxy side chain in Gefitinib is critical for its solubility and overall pharmacokinetic profile, contributing to its efficacy as a cancer therapeutic.[5][6][7]

Synthetic Potential of 1-(4-Morpholinyl)-1-propanone

1-(4-Morpholinyl)-1-propanone possesses two key reactive sites: the α-carbon to the ketone and the ketone carbonyl group itself. These sites allow for a range of chemical transformations to build molecular complexity. This guide will focus on two high-impact reactions: α-bromination and the Mannich reaction.

α-Bromination: Gateway to α-Amino Ketones

The α-bromination of 1-(4-Morpholinyl)-1-propanone yields a highly reactive α-bromo ketone. This intermediate is a valuable precursor for the synthesis of α-amino ketones, a class of compounds with known biological activities.[8][9] The introduction of an amino group at the α-position can be a key step in the synthesis of various enzyme inhibitors and other bioactive molecules.

This protocol is adapted from established methods for the α-bromination of aryl ketones.[10][11]

Objective: To synthesize 2-bromo-1-(4-morpholinyl)-1-propanone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(4-Morpholinyl)-1-propanone143.1810.0 g0.0698
N-Bromosuccinimide (NBS)177.9813.0 g0.0730
Montmorillonite K-10N/A1.0 gN/A
Methanol32.04100 mLN/A

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-Morpholinyl)-1-propanone (10.0 g, 0.0698 mol) and methanol (100 mL).

  • Stir the mixture until the starting material is fully dissolved.

  • Add Montmorillonite K-10 (1.0 g, 10 wt %) to the solution.

  • In a separate beaker, dissolve N-Bromosuccinimide (13.0 g, 0.0730 mol, 1.05 eq) in methanol. Note: For larger scale reactions, it is advisable to add NBS portion-wise to control the exothermic reaction.

  • Slowly add the NBS solution to the reaction mixture at room temperature over 15-20 minutes.

  • Heat the reaction mixture to 60-65 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane eluent system). The reaction is typically complete within 2-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the Montmorillonite K-10 catalyst. The catalyst can be washed with methanol, dried, and reused.[10]

  • Remove the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-bromo-1-(4-morpholinyl)-1-propanone.

Causality of Experimental Choices:

  • NBS as Brominating Agent: NBS is a safer and easier-to-handle source of electrophilic bromine compared to liquid bromine.[10]

  • Montmorillonite K-10 Catalyst: This clay catalyst provides a solid acidic surface that facilitates the enolization of the ketone, which is the rate-determining step in the bromination, leading to a more efficient and regioselective reaction.[10]

  • Methanol as Solvent: Methanol is a suitable solvent that dissolves the reactants and is relatively inert under the reaction conditions.

Synthesis of α-Amino Ketones

The synthesized 2-bromo-1-(4-morpholinyl)-1-propanone can be readily converted to a variety of α-amino ketones by nucleophilic substitution with primary or secondary amines.[12]

Objective: To demonstrate the conversion of the α-bromo ketone to an α-amino ketone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Bromo-1-(4-morpholinyl)-1-propanone222.085.0 g0.0225
Dimethylamine (40% in water)45.087.6 mL0.0675
Potassium Carbonate138.214.67 g0.0338
Acetonitrile41.0550 mLN/A

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-bromo-1-(4-morpholinyl)-1-propanone (5.0 g, 0.0225 mol) in acetonitrile (50 mL).

  • Add potassium carbonate (4.67 g, 0.0338 mol, 1.5 eq) to the solution.

  • Cool the mixture in an ice bath and slowly add a 40% aqueous solution of dimethylamine (7.6 mL, 0.0675 mol, 3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

G cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Nucleophilic Substitution A 1-(4-Morpholinyl)-1-propanone R1 NBS, Montmorillonite K-10 Methanol, 60-65°C A->R1 B 2-Bromo-1-(4-morpholinyl)-1-propanone R2 Primary or Secondary Amine Base (e.g., K2CO3) B->R2 R1->B C α-Amino Ketone Derivative R2->C

Caption: Schematic of the three-component Mannich reaction.

Conclusion

1-(4-Morpholinyl)-1-propanone represents a synthetically versatile starting material for the generation of more complex molecular architectures relevant to drug discovery. The strategic incorporation of the morpholine moiety provides a solid foundation for developing compounds with favorable pharmacokinetic properties. The protocols detailed herein for α-bromination and the Mannich reaction provide reliable pathways to key intermediates such as α-amino ketones and β-amino ketones. These application notes serve as a practical guide for researchers and scientists to unlock the synthetic potential of 1-(4-Morpholinyl)-1-propanone in the quest for novel bioactive molecules.

References

  • Gotor, V., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2726-2746. [Link]

  • Yadav, G. D., & Aher, S. B. (2013). Regioselective α-Bromination of Aralkyl Ketones Using N-Bromosuccinimide in the Presence of Montmorillonite K-10 Clay: A Simple and Efficient Method. Synthetic Communications, 43(18), 2447-2454. [Link]

  • Gefitinib. PubChem. National Center for Biotechnology Information. [Link]

  • 1-(4-Morpholinyl)-1-propanone. PubChem. National Center for Biotechnology Information. [Link]

  • Linezolid. PubChem. National Center for Biotechnology Information. [Link]

  • Mannich reaction. ChemTube3D. [Link]

  • Polo-like kinase 1. Wikipedia. [Link]

  • Costantino, L., & Barlocco, D. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2073-2129. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • The Mannich Reaction. (2014). ResearchGate. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Li, J. J. (2016). Synthesis Of The Anti-Cancer Agent Gefitinib. Globe Thesis. [Link]

  • Jagatheesan, R., et al. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges. Synthetic Communications, 49(19), 2419-2439. [Link]

  • Different strategies for preparing the α‐amino ketones. (2024). ResearchGate. [Link]

  • Wang, M., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5746-5755. [Link]

  • Mannich Reaction. (2021). YouTube. [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]

  • Zhang, T., et al. (2021). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 26(21), 6485. [Link]

  • Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. (2023). ACS Omega. [Link]

  • Kumar, A., et al. (2021). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 90(4), 437-458. [Link]

  • Mannich reaction. Wikipedia. [Link]

  • Kappe, C. O., et al. (2014). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry, 79(4), 1465-1473. [Link]

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Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the N-acylation of morpholine

Technical Support Center: N-Acylation of Morpholine Welcome to the technical support center for the N-acylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acylation of Morpholine

Welcome to the technical support center for the N-acylation of morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. The morpholine moiety is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to many discovery programs.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Troubleshooting Guide

This section addresses the most common issues encountered during the N-acylation of morpholine. Each problem is analyzed by potential cause, followed by actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

You've run the reaction, but TLC/LC-MS analysis shows little to no desired N-acyl morpholine, with significant starting material remaining.

Potential Causes & Recommended Solutions

  • Insufficiently Reactive Acylating Agent: The electrophilicity of your acylating agent may be too low for the reaction conditions. Carboxylic acids, for example, require high temperatures or activating agents, while esters need forcing conditions.[3][4]

    • Solution: Switch to a more reactive acylating agent like an acyl chloride or anhydride. These are highly electrophilic and typically react rapidly with morpholine at or below room temperature.[5] If you must use a less reactive agent, consider increasing the temperature or adding a suitable catalyst. For instance, ionic liquids have been shown to catalyze acylation using ethyl acetate.[3]

  • Hydrolysis of Acylating Agent: Highly reactive agents like acyl chlorides and anhydrides are sensitive to moisture. Any water present in the solvent, glassware, or morpholine itself will hydrolyze the agent, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your morpholine starting material is dry. Due to its hygroscopic nature, morpholine may need to be dried over a desiccant like KOH pellets followed by distillation.[6]

  • Inadequate Temperature or Reaction Time: For less reactive acylating agents like methyl or ethyl acetate, the reaction requires significant thermal energy and time to proceed to completion.[4][7]

    • Solution: For reactions involving esters, ensure the temperature is maintained within the optimal range (e.g., 130-160°C) for several hours (2-10 h), potentially under pressure.[3][4] Monitor the reaction progress by a suitable technique (TLC, GC, LC-MS) to determine the optimal reaction time and avoid premature workup.

  • Protonation of Morpholine: If the reaction generates a strong acid (e.g., HCl from an acyl chloride) and no scavenger base is present, the acid will protonate the nucleophilic morpholine nitrogen. This forms a non-nucleophilic ammonium salt, effectively halting the reaction.

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture. The base will scavenge the acid byproduct, keeping the morpholine in its free, nucleophilic state. A tertiary amine is preferred as it will not compete with morpholine for the acylating agent.

Issue 2: Formation of Significant Side Products

Your reaction yields the desired product, but it is contaminated with one or more significant impurities, complicating purification.

Potential Causes & Recommended Solutions

  • Diacylation or Other Stoichiometric Issues: While less common with morpholine, using a large excess of a highly reactive acylating agent can sometimes lead to side reactions. More commonly, incorrect stoichiometry can lead to an excess of either starting material.

    • Solution: Carefully control the stoichiometry. A slight excess (1.05-1.2 equivalents) of the acylating agent is often optimal to drive the reaction to completion without introducing large amounts of unreacted agent that may require complex removal.[4]

  • Reaction with Solvent or Base: If a nucleophilic solvent (e.g., an alcohol) or a primary/secondary amine base is used, it can compete with morpholine to react with the acylating agent, leading to undesired ester or amide byproducts.

    • Solution: Use non-nucleophilic, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN). As mentioned previously, always use a tertiary amine base like TEA or a solid-phase base like potassium carbonate if a base is required.

  • Thermal Degradation: For reactions requiring high temperatures, sensitive functional groups on the acylating agent or the morpholine substrate (if substituted) could degrade, leading to a complex mixture of byproducts.

    • Solution: If thermal instability is suspected, attempt the reaction at a lower temperature using a more reactive acylating agent or a suitable catalyst. Alternatively, explore coupling agents (e.g., EDC, HOBt) that allow for amide bond formation under milder, ambient temperature conditions.[8]

Troubleshooting Workflow Diagram

G start Problem: Low Yield or Impurities check_sm Starting Material Recovered? start->check_sm check_impurities Impurities Observed? check_sm->check_impurities No cause1 Cause: Insufficient Reactivity check_sm->cause1 Yes cause2 Cause: Agent Hydrolysis check_sm->cause2 Yes cause3 Cause: Amine Protonation check_sm->cause3 Yes cause4 Cause: Incorrect Stoichiometry check_impurities->cause4 Yes cause5 Cause: Competitive Nucleophile (Solvent, Base) check_impurities->cause5 Yes cause6 Cause: Thermal Degradation check_impurities->cause6 Yes sol1 Solution: Use Acyl Chloride/Anhydride or Increase Temperature cause1->sol1 sol2 Solution: Use Anhydrous Conditions (Dry Glassware, Solvent, Amine) cause2->sol2 sol3 Solution: Add Tertiary Amine Base (e.g., TEA, DIPEA) cause3->sol3 sol4 Solution: Use 1.05-1.2 eq. of Acylating Agent cause4->sol4 sol5 Solution: Use Aprotic, Non-nucleophilic Solvent (DCM, THF) cause5->sol5 sol6 Solution: Use Milder Conditions (e.g., Coupling Agents) cause6->sol6

Caption: A logical workflow for troubleshooting common N-acylation issues.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right acylating agent?

The choice of acylating agent is a trade-off between reactivity, cost, safety, and the reaction conditions you can achieve. A summary is provided below.

Acylating AgentRelative ReactivityTypical ConditionsProsCons
Acyl Chloride Very High0°C to RT, often with a base (TEA)Fast, high yielding, drives reaction to completionMoisture sensitive, generates corrosive HCl byproduct
Acyl Anhydride HighRT to moderate heat (e.g., 50°C)Less moisture sensitive than acyl chlorides, byproduct (carboxylic acid) is less corrosiveCan require heating, may require base
Carboxylic Acid LowHigh heat with water removal (Dean-Stark) or with coupling agents (EDC, DCC)Agent is often cheap and stableRequires harsh conditions or expensive coupling reagents
Ester (e.g., MeOAc) Very LowHigh heat (100-180°C), often under pressure[4]Low toxicity, simple byproduct (alcohol)Requires forcing conditions, slow reaction times

For general lab-scale synthesis where speed and yield are prioritized, acyl chlorides and anhydrides are the most common choices.[5] For large-scale industrial processes where cost and safety are paramount, methods using esters or acetic acid may be preferred despite the more demanding conditions.[3][4][9]

Q2: What is the general mechanism for the N-acylation of morpholine?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the morpholine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., Cl⁻ for an acyl chloride, or an acetate group for an anhydride) to yield the final N-acyl morpholine product. If an acid is generated, it is neutralized by a scavenger base.

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Q3: My product is an oil and difficult to purify. What are the best practices?

N-acyl morpholines, especially those with short alkyl chains like N-acetylmorpholine, are often high-boiling point liquids or oils that can be challenging to crystallize.[5]

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. If you used a base like TEA, an acidic wash (e.g., dilute HCl) will remove it. If the reaction was acidic, a basic wash (e.g., NaHCO₃ solution) will neutralize excess acid. Follow with a brine wash to remove bulk water.

  • Drying: Thoroughly dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: For non-volatile oils, purification is typically achieved by:

    • Vacuum Distillation: This is the most effective method for purifying liquid products. The reduced pressure allows the compound to boil at a much lower temperature, preventing thermal decomposition.[3][9]

    • Column Chromatography: If distillation is not feasible or if impurities have similar boiling points, silica gel chromatography can be used. Choose a solvent system (e.g., ethyl acetate/hexanes) that gives good separation of your product from impurities on a TLC plate.

Experimental Protocol: Synthesis of N-Acetylmorpholine

This protocol describes a standard, reliable lab-scale synthesis using acetic anhydride.

Materials:

  • Morpholine (dried over KOH)

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add morpholine (8.71 g, 100 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of anhydrous DCM and cool the flask to 0°C in an ice-water bath.

  • Reagent Addition: While stirring vigorously, add acetic anhydride (10.7 g, 105 mmol, 1.05 eq) dropwise via a syringe over 15 minutes. Ensure the internal temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until all morpholine is consumed.

  • Quenching & Workup: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated NaHCO₃ solution to quench any remaining acetic anhydride and neutralize the acetic acid byproduct.

  • Extraction: Separate the layers. Extract the aqueous layer twice with 50 mL portions of DCM.

  • Washing: Combine the organic layers and wash with 100 mL of brine.

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting oil by vacuum distillation to obtain pure N-acetylmorpholine as a colorless to pale yellow liquid.[5] High purity (>99%) product can be obtained with this method.[3]

References

  • CN110642807A. Preparation method of N-acetyl morpholine. Google Patents.
  • CN103641797B. Preparation method for N-acetyl morpholine. Google Patents.
  • Ono, N., et al. A Convenient Procedure for Esterification of Carboxylic Acids. Bulletin of the Chemical Society of Japan.
  • ACS Publications. N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. Available from: [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available from: [Link]

  • PubMed Central. De Novo Assembly of Highly Substituted Morpholines and Piperazines. Available from: [Link]

  • CN1283632C. Process for preparing N-acetyl morpholine. Google Patents.
  • Eureka | Patsnap. Preparation method for N-acetyl morpholine.
  • ChemRxiv. Intermediate Knowledge Enhanced the Performance of N-Acylation Yield Prediction Model. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. Available from: [Link]

  • SciSpace. New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Available from: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available from: [Link]

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Optimization

Technical Support Center: Synthesis of 1-(4-Morpholinyl)-1-propanone

Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(4-Morpholinyl)-1-propanone. The primary synthetic route involves the acylation of morpholine with propanoyl chloride, a classic example of a Schotten-Baumann reaction.[1][2][3]

Issue 1: Consistently Low Yield of 1-(4-Morpholinyl)-1-propanone

Question: My synthesis of 1-(4-Morpholinyl)-1-propanone is consistently resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the acylation of morpholine are often traced back to several key factors related to reaction conditions and reagent purity. Let's break down the potential causes and solutions.

Causality Analysis:

The reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of propanoyl chloride.[4][5] A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the morpholine, rendering it non-nucleophilic and halting the reaction.[1][3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Base Insufficient or inappropriate base will not effectively neutralize the HCl generated. This leads to the formation of morpholine hydrochloride, which is unreactive.[1][3]Use of an appropriate base: Employ at least one equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are common choices in anhydrous conditions.[1] For biphasic systems (Schotten-Baumann conditions), an aqueous solution of a strong base like sodium hydroxide (NaOH) is effective.[2][6][7]
Hydrolysis of Propanoyl Chloride Propanoyl chloride is highly reactive and susceptible to hydrolysis by moisture in the air or in the solvent. This side reaction consumes the acylating agent, reducing the yield of the desired amide.[8]Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Add the propanoyl chloride dropwise to the cooled reaction mixture to control the exothermic reaction and minimize side reactions.
Suboptimal Temperature The reaction between acyl chlorides and amines is typically rapid and exothermic.[4] If the temperature is too high, it can promote side reactions. If it's too low, the reaction rate may be too slow.Temperature Control: Start the reaction at a low temperature (e.g., 0 °C) by cooling the morpholine solution in an ice bath before the dropwise addition of propanoyl chloride.[1] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.
Incorrect Stoichiometry Using an incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Optimize Molar Ratios: Typically, a slight excess of the amine (morpholine) is not detrimental. However, it is crucial to use at least one equivalent of the acyl chloride and the base relative to the limiting reagent. A common starting point is a 1:1.1:1.1 molar ratio of morpholine to propanoyl chloride to base.

Experimental Workflow: Optimization of Reaction Conditions

Caption: Troubleshooting workflow for low yield.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product, 1-(4-Morpholinyl)-1-propanone, shows significant impurities upon analysis (e.g., by NMR or GC-MS). What are the likely impurities and how can I prevent their formation and remove them?

Answer: Impurity formation is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Origins:

Impurity Potential Source Prevention and Removal
Morpholine Hydrochloride Incomplete neutralization of HCl byproduct.Prevention: Use at least one equivalent of a suitable base. Removal: A simple aqueous work-up can remove this salt. Wash the organic layer with water or a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by a brine wash.
Unreacted Morpholine Incorrect stoichiometry or incomplete reaction.Prevention: Ensure the propanoyl chloride is the limiting reagent or that the reaction goes to completion. Removal: Unreacted morpholine can be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl). The resulting morpholine hydrochloride salt will partition into the aqueous layer.
Propanoic Acid Hydrolysis of propanoyl chloride.Prevention: Maintain strict anhydrous conditions. Removal: Propanoic acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
N,N'-dipropanoylmorpholine (Diacylated product) While less common for secondary amines, under forcing conditions or with a large excess of the acylating agent, diacylation can theoretically occur, though it is sterically hindered and electronically unfavorable. A more likely scenario is the formation of a symmetrical anhydride from the propanoyl chloride which then reacts.Prevention: Use appropriate stoichiometry (avoid a large excess of propanoyl chloride). Removal: These less polar impurities can often be removed by column chromatography on silica gel.

Purification Protocol:

  • Quenching: After the reaction is complete, carefully quench the reaction mixture by adding it to cold water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Washing:

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted morpholine), saturated NaHCO₃ solution (to remove propanoic acid and residual HCl), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Further Purification (if necessary): If impurities persist, purification by column chromatography on silica gel or distillation under reduced pressure can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between morpholine and propanoyl chloride?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically through an addition-elimination pathway.[4][9]

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of the morpholine (the nucleophile) attacks the electrophilic carbonyl carbon of the propanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[4]

  • Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion (a good leaving group) is eliminated.[4][9]

  • Deprotonation: The resulting positively charged nitrogen is deprotonated by a base (e.g., another molecule of morpholine or an added base like triethylamine) to yield the final product, 1-(4-Morpholinyl)-1-propanone, and the protonated base.[10]

Caption: Reaction mechanism overview.

Q2: Can I use propanoic anhydride instead of propanoyl chloride?

A2: Yes, propanoic anhydride can be used as an alternative acylating agent. The mechanism is similar to that with propanoyl chloride, but the leaving group is a propanoate ion instead of a chloride ion.[9] Reactions with anhydrides are generally less vigorous than with acyl chlorides. A base is still required to neutralize the propanoic acid byproduct.[1]

Q3: What are the typical spectroscopic data for 1-(4-Morpholinyl)-1-propanone?

A3: While specific values can vary slightly based on the solvent and instrument, typical characterization data are as follows:

  • Molecular Formula: C₇H₁₃NO₂[11][12]

  • Molecular Weight: 143.18 g/mol [12][13]

  • ¹H NMR: You would expect to see signals corresponding to the ethyl group protons (a triplet and a quartet) and the morpholine ring protons (two multiplets, typically around 3.5-3.7 ppm).

  • ¹³C NMR: Signals for the carbonyl carbon (around 170 ppm), the carbons of the ethyl group, and the carbons of the morpholine ring would be observed.

  • Mass Spectrometry (MS): The molecular ion peak [M]+ at m/z = 143 would be expected, along with characteristic fragmentation patterns.

Q4: What are the safety precautions I should take during this synthesis?

A4: Safety is paramount in any chemical synthesis.

  • Propanoyl Chloride: It is corrosive, lachrymatory (causes tearing), and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Morpholine: It is a flammable and corrosive liquid. Avoid contact with skin and eyes.

  • Bases: Triethylamine is flammable and has a strong odor. Sodium hydroxide is corrosive. Handle all bases with appropriate care.

  • General Precautions: The reaction can be exothermic, so controlled addition and cooling are important to prevent the reaction from becoming too vigorous.

References

  • Reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Pearson. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

  • Schotten–Baumann reaction. Grokipedia. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten-Baumann Reaction. J&K Scientific LLC. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. World Journal of Pharmaceutical Sciences. [Link]

  • 1-(4-morpholinyl)-1-propanone (C7H13NO2). PubChem. [Link]

  • 1-(4-Morpholinyl)-1-propanone | C7H13NO2. PubChem. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC COMPOUNDS USING POTTER’S CLAY AS A CATALYST. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(4-Morpholinyl)-1-propanone

Welcome to the technical support center for the purification of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your purification strategies are both effective and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(4-Morpholinyl)-1-propanone that influence purification?

A1: Understanding the physicochemical properties of 1-(4-Morpholinyl)-1-propanone is the foundation for selecting an appropriate purification strategy. It is a polar, liquid compound under standard conditions. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1][2]
Molecular Weight 143.18 g/mol [2][3]
Appearance Colorless to yellow liquid[3]
Boiling Point 70-75 °C at 0.5 mmHg[3]
Density 1.068 g/mL at 25 °C[3]
XlogP (predicted) -0.2[1][2]

The high boiling point at atmospheric pressure necessitates vacuum distillation to avoid thermal degradation. Its polarity and low XlogP value indicate good solubility in polar solvents and suggest that normal-phase chromatography will require a polar mobile phase to ensure elution from the stationary phase.

Q2: What are the most common impurities I might encounter after synthesizing 1-(4-Morpholinyl)-1-propanone?

A2: Impurities are typically related to the synthetic route. A common synthesis involves the acylation of morpholine with propionyl chloride or a related activated carboxylic acid derivative. Potential impurities include:

  • Unreacted Starting Materials: Residual morpholine or propionyl chloride (or its corresponding carboxylic acid).

  • Solvent Residues: Traces of the reaction solvent (e.g., dichloromethane, THF).

  • Byproducts from Coupling Reagents: If carbodiimide reagents like DCC are used, N-acylurea byproducts can form, which are often difficult to remove.[4]

  • Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could cleave the molecule back to morpholine and propionic acid.[5]

Q3: Which purification techniques are generally most effective for this compound?

A3: Given its properties as a liquid, the most effective techniques are vacuum distillation and column chromatography.

  • Vacuum Distillation: Ideal for removing non-volatile impurities (like salts or coupling agent byproducts) and high-boiling point contaminants.

  • Flash Column Chromatography: The workhorse of purification for moderately polar organic molecules. It is excellent for separating compounds with different polarities, such as the target amide from less polar starting materials or highly polar byproducts.[4][6]

  • Reversed-Phase Chromatography: A valuable alternative if the compound shows poor mobility or streaking on silica gel. It separates compounds based on hydrophobicity and is effective for very polar compounds.[4]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Scenario 1: Low Yield After Flash Chromatography

Q: I'm losing a significant amount of my product during silica gel flash chromatography. My fractions contain very little of the desired compound. What's happening?

A: This issue commonly points to two potential causes: irreversible adsorption onto the silica gel or co-elution with a non-UV active impurity.

  • Causality - Irreversible Adsorption: 1-(4-Morpholinyl)-1-propanone contains a basic nitrogen atom in the morpholine ring. Standard silica gel is slightly acidic and can strongly adsorb basic compounds, leading to significant streaking on TLC plates and poor recovery from a column.[5] The amide functionality itself is quite polar and can also interact strongly with the silica surface.

  • Troubleshooting Steps & Validation:

    • Neutralize the Stationary Phase: Before running the column, flush the silica gel with your mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (TEA) or pyridine.[5] This deactivates the acidic silanol groups, preventing strong adsorption of your basic compound.

    • TLC Analysis with Additives: Before committing to a large-scale column, run a TLC plate using a solvent system that includes the TEA additive. You should observe a more compact spot with a higher Rf value compared to a TLC run without the additive. This validates that the additive is effective.

    • Consider an Alternative Stationary Phase: If issues persist, switch to a less acidic stationary phase like alumina (neutral or basic) or use reversed-phase (C18) silica gel.[4]

Scenario 2: Product is Contaminated with a Persistent, Unknown Impurity

Q: After distillation or chromatography, my NMR spectrum shows clean product peaks, but also a few persistent, small peaks I can't identify. What is the likely source and how do I remove it?

A: This often indicates the presence of a structurally similar byproduct or a degradation product formed during purification.

  • Causality - Synthesis Byproducts: Side reactions during amide coupling are common. For instance, if using a coupling reagent, byproducts like N-acylurea can form, which may have similar polarity to the desired amide, making chromatographic separation difficult.[4]

  • Causality - Thermal or pH-driven Degradation: Amides can be sensitive to prolonged heat or extreme pH.[5] If distillation is performed at too high a temperature or if the chromatography system is too acidic or basic, a small amount of degradation can occur. The stability of related compounds, such as cathinones, is known to be highly dependent on pH and temperature.[7]

  • Troubleshooting Workflow:

    G cluster_0 Impurity Identification & Removal Workflow start Persistent Impurity Detected lcms Analyze by LC-MS to get MW of impurity start->lcms re_evaluate Re-evaluate Synthetic Route for Byproducts lcms->re_evaluate MW matches potential byproduct? optimize_chrom Optimize Chromatography lcms->optimize_chrom MW suggests degradation? re_evaluate->optimize_chrom change_method Change Purification Method (e.g., Chromatography to Distillation) optimize_chrom->change_method Unsuccessful end Pure Product Obtained optimize_chrom->end Successful change_method->end

    Caption: Workflow for addressing persistent impurities.

  • Troubleshooting Steps & Validation:

    • Characterize the Impurity: Use LC-MS to determine the molecular weight of the unknown peak. This is the most crucial step. The mass can help you deduce if it is a known byproduct from your coupling reagents or a degradation product.[8]

    • Optimize Chromatography: If separation is the issue, switch to a shallower solvent gradient during column chromatography. This can increase the resolution between your product and the impurity.

    • Re-purification with a Different Method: If you initially purified by chromatography, try vacuum distillation. The difference in boiling points might be sufficient to separate the compounds. Conversely, if distillation was the primary method, chromatography offers a separation mechanism based on a different physical property (polarity).

Scenario 3: The Compound "Oils Out" During Recrystallization Attempts

Q: I've converted my 1-(4-Morpholinyl)-1-propanone to a hydrochloride salt to attempt purification by recrystallization, but it just forms an oil instead of crystals. What should I do?

A: "Oiling out" is a common problem in recrystallization where the solute's solubility is exceeded above its melting point, causing it to separate as a liquid instead of a solid.[9]

  • Causality - Solvent Choice and Cooling Rate: This typically happens when the solvent is too good at dissolving the compound even at lower temperatures, or when the solution is cooled too rapidly.[10] For polar salts, highly polar solvents like ethanol might be too effective.

  • Troubleshooting Steps & Validation:

    • Use a Two-Solvent System: This is the most effective solution. Dissolve the salt in a minimal amount of a "good" solvent (e.g., hot methanol or ethanol) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., diethyl ether or ethyl acetate) in which the salt is insoluble, until the solution becomes faintly cloudy.[11] Add a drop or two of the good solvent to redissolve the cloudiness, then allow the solution to cool slowly.

    • Slow Cooling is Critical: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, which encourages the formation of an ordered crystal lattice. Once it has reached room temperature, then you can place it in an ice bath to maximize yield.[10]

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Detailed Experimental Protocols

Protocol 1: High-Purity Purification by Vacuum Distillation

This method is best suited for removing non-volatile or very high-boiling impurities from crude 1-(4-Morpholinyl)-1-propanone.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-jacketed Vigreux column for better separation if closely boiling impurities are suspected. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Sample Preparation: Place the crude 1-(4-Morpholinyl)-1-propanone (e.g., 5-10 g) into the round-bottom flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring and slowly reduce the pressure to approximately 0.5 mmHg.

    • Gently heat the flask using an oil bath.

    • Monitor the temperature at the distillation head. Discard any initial low-boiling fractions (likely residual solvents).

    • Collect the main fraction boiling at 70-75 °C.[3]

    • Stop the distillation when the temperature either drops or rises sharply, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Validation: Analyze the collected fraction by ¹H NMR and GC-MS to confirm purity.

Protocol 2: Purification by Automated Flash Column Chromatography

This protocol is designed for separating the target compound from impurities with different polarities.

  • TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol. For this polar amide, a system like 5-10% methanol in dichloromethane is a good starting point.[4] Add 0.5% triethylamine to the solvent system if streaking is observed.

  • Column Packing: Select an appropriate size silica gel cartridge. Equilibrate the column with the initial mobile phase (e.g., 100% dichloromethane with 0.5% TEA).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the column (dry loading).

  • Elution: Run the chromatography using a linear gradient, for example, from 0% to 10% methanol in dichloromethane over 15-20 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

  • Purification Workflow Diagram

    G cluster_0 Flash Chromatography Workflow tlc 1. TLC Analysis (Optimize Solvents) packing 2. Column Packing & Equilibration tlc->packing loading 3. Sample Loading (Dry or Wet) packing->loading elution 4. Elution with Gradient loading->elution collection 5. Fraction Collection elution->collection analysis 6. TLC Analysis of Fractions collection->analysis combine 7. Combine Pure Fractions & Evaporate analysis->combine

    Caption: Step-by-step flash chromatography process.

References

  • Technical Support Center: Troubleshooting Experimental Variability for Novel Amide Compounds. Benchchem.
  • Optimizing reaction conditions for the synthesis of morpholine deriv
  • What is the best technique for amide purification?
  • How should I purify a complex, polar, amide reaction mixture? Biotage.
  • Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs. Benchchem.
  • Experiment 9 — Recrystallization. Department of Chemistry, University of Massachusetts.
  • 1-(4-morpholinyl)-1-propanone (C7H13NO2). PubChemLite.
  • 1-(4-Morpholinyl)-1-propanone.
  • 1-(4-Morpholinyl)-1-propanone 97%. Sigma-Aldrich.
  • Tips & Tricks: Recrystallization. Department of Chemistry, University of Rochester.
  • Recrystallization of Impure Acetanilide and Melting Point Determin
  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. PubMed.

Sources

Optimization

Preventing impurity formation in 1-(4-Morpholinyl)-1-propanone synthesis

Technical Support Center: 1-(4-Morpholinyl)-1-propanone Synthesis Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Morpholinyl)-1-propanone Synthesis

Welcome to the technical support center for the synthesis of 1-(4-Morpholinyl)-1-propanone. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and preventing the formation of key impurities. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1-(4-Morpholinyl)-1-propanone?

The most prevalent and straightforward method is the N-acylation of morpholine with a suitable propionylating agent, typically propionyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism.[1][2] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or an excess of morpholine itself, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a stable salt with the starting amine and halt the reaction.[2][3]

Q2: My final product is a viscous oil or fails to solidify, and the yield is low. What is the likely cause?

This is a classic symptom of significant impurity content. The primary culprits are often residual starting materials or hydrolysis byproducts. The most common impurity, propionic acid, formed from the hydrolysis of propionyl chloride, can interfere with product isolation and purification.[4][5] Another possibility is the presence of morpholinium hydrochloride, the salt formed between morpholine and the HCl byproduct, which can trap the product in an ionic matrix.

Q3: I see an unexpected peak in my GC-MS analysis. What could it be?

Beyond unreacted starting materials, the most probable impurity is propionic acid. Propionyl chloride is highly reactive with water, and even trace moisture in your solvent, glassware, or morpholine can lead to its formation.[6] Standard GC-MS analysis can readily detect this and other volatile impurities.[7]

Q4: How can I confirm the purity of my final product?

A multi-pronged analytical approach is recommended.

  • HPLC (High-Performance Liquid Chromatography): Reversed-phase HPLC with UV detection is the industry standard for purity assessment of pharmaceutical intermediates.[8][9]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities such as residual morpholine, solvent, or propionic acid.[10]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying impurities with distinct proton or carbon signals.[11]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: Useful for confirming the presence of the amide carbonyl group (~1645 cm⁻¹) and the absence of hydroxyl groups from propionic acid.

Troubleshooting Guide: Key Impurity Prevention

This section addresses specific impurities and provides actionable strategies to minimize their formation.

Impurity 1: Propionic Acid
  • Mechanism of Formation: Propionic acid is formed via the rapid and exothermic hydrolysis of propionyl chloride upon contact with water.[4] This is often the most significant impurity, impacting yield, product isolation, and downstream processing.

  • Prevention & Mitigation Strategy:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. Commercial morpholine can contain water and should be dried over KOH pellets followed by distillation if its water content is uncertain.[12]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Aqueous Workup Timing: Perform the aqueous workup only after the reaction is complete to quench any remaining propionyl chloride.

Impurity 2: Unreacted Morpholine & Morpholinium Hydrochloride
  • Mechanism of Formation: Incomplete reaction leaves unreacted morpholine. The HCl generated reacts with this basic morpholine to form the morpholinium hydrochloride salt.

  • Prevention & Mitigation Strategy:

    • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of propionyl chloride to ensure all morpholine is consumed.

    • Efficient Acid Scavenging: Employ an appropriate amount of a tertiary amine base like triethylamine (at least 1.1 equivalents) to neutralize HCl as it forms. This prevents the formation of the unreactive morpholinium salt.

    • Purification: Unreacted morpholine is volatile and can be removed during solvent evaporation under reduced pressure or by vacuum distillation of the product. The hydrochloride salt is non-volatile but can be removed with an aqueous wash during workup.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks & Potential Causes cluster_2 Diagnostic Analysis cluster_3 Root Cause & Solution Problem Low Yield / Oily Product Cause1 Impurity Presence Suspected Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Mechanical Loss Problem->Cause3 Analysis Run Analytical Tests (TLC, GC-MS, ¹H NMR) Cause1->Analysis Cause2->Analysis NMR NMR shows Broad Peaks &/or Propionic Acid Signal Analysis->NMR GC GC-MS shows H₂O, Morpholine, Propionic Acid Analysis->GC TLC TLC shows Multiple Spots (esp. baseline spot) Analysis->TLC Sol1 Root Cause: Water Contamination Solution: Implement Strict Anhydrous Conditions NMR->Sol1 GC->Sol1 Sol2 Root Cause: Incorrect Stoichiometry / Inefficient Mixing Solution: Verify Reagent Purity & Stoichiometry TLC->Sol2 Sol3 Root Cause: Salt Formation Solution: Use Tertiary Amine Base / Optimize Wash Steps TLC->Sol3

Caption: A workflow for troubleshooting low yield and product quality issues.

Optimized Experimental Protocol

This protocol is designed to yield high-purity 1-(4-Morpholinyl)-1-propanone by minimizing impurity formation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume / MassEquivalents
Morpholine87.1250.04.36 g (4.3 mL)1.0
Propionyl Chloride92.5252.54.86 g (4.5 mL)1.05
Triethylamine (TEA)101.1955.05.57 g (7.6 mL)1.1
Dichloromethane (DCM)--100 mL-

Procedure:

  • Preparation: Under a nitrogen atmosphere, add morpholine (1.0 eq), triethylamine (1.1 eq), and anhydrous dichloromethane (DCM, 80 mL) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add propionyl chloride (1.05 eq), dissolved in 20 mL of anhydrous DCM, to the dropping funnel. Add the propionyl chloride solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the morpholine starting material is consumed.

  • Workup:

    • Cool the mixture again to 0 °C and slowly add 50 mL of deionized water to quench the reaction.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) to remove excess morpholine and TEA, followed by saturated NaHCO₃ solution (30 mL) to remove any acidic impurities, and finally with brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, a pale yellow oil, can be purified by vacuum distillation (boiling point: 70-75 °C at 0.5 mmHg) to afford 1-(4-Morpholinyl)-1-propanone as a colorless liquid.

Reaction and Impurity Formation Pathways

The following diagram illustrates the desired reaction and the primary side reactions.

G cluster_main Desired Synthesis Pathway cluster_side1 Hydrolysis Side Reaction cluster_side2 Salt Formation Side Reaction Morpholine Morpholine Product 1-(4-Morpholinyl)-1-propanone (Desired Product) Morpholine->Product + Propionyl Chloride Morpholine_HCl Morpholinium Hydrochloride (Salt) Morpholine->Morpholine_HCl + HCl PropionylCl Propionyl Chloride PropionylCl->Product PropionicAcid Propionic Acid (Impurity) PropionylCl->PropionicAcid + H₂O HCl HCl Product->HCl byproduct HCl->Morpholine_HCl Water H₂O (Trace Moisture) Water->PropionicAcid

Caption: Key reaction pathways in the synthesis of 1-(4-Morpholinyl)-1-propanone.

References

  • Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. [Link]

  • The Organic Chemistry Tutor. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. [Link]

  • Park, B. (2021, September 12). Can I use propionyl chloride instead of oxalyl chloride for making acyl chlorides from carboxylic acids?. Quora. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • PubChemLite. (n.d.). 1-propanone, 3-(4-morpholinyl)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride (C20H23NO3). [Link]

  • PubChemLite. (n.d.). 1-(4-morpholinyl)-1-propanone (C7H13NO2). [Link]

  • Alfa Omega Pharma. (n.d.). Morpholine Impurities. [Link]

  • National Center for Biotechnology Information. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Bansal, G., et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Bloom Tech. (2024, December 10). What Reactions Can Be Carried Out Using Propionyl Chloride?. [Link]

  • National Center for Biotechnology Information. (n.d.). Propionyl chloride. PubChem. [Link]

  • Britton, J., et al. (2019). Synthesis of β-Fluoro-α,β-Unsaturated Amides from the Fragmentation of Morpholine 3,3,3-Trifluoropropanamide by Grignard Reagents. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Morpholinyl)-1-propanone. PubChem. [Link]

  • Stowers, S., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 333-348. [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Ogiwara, Y. (2025). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Rajendran, S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega, 8(46), 43573–43585. [Link]

  • Chromatography Forum. (2006, May 12). How do you perform purity analysis?. [Link]

  • Google Patents. (n.d.).
  • ChemSrc. (n.d.). 3-(4-Morpholinyl)-1-phenyl-1-propanone. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • Deka, R. C., et al. (2014). Regioselective N-Acylation of N-Based Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sipos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1949. [Link]

  • De Kimpe, N., et al. (2017). On the chemistry of 1-pyrroline in solution and in the gas phase. Scientific Reports, 7(1), 7721. [Link]

  • Patel, R., et al. (2021). GC-MS Analysis of Chemical Components of Two Different Stages of Root Part of Moolak (Raphanus Sativus Linn.). International Journal of Research in Ayurveda and Pharmacy, 12(2), 12-15. [Link]

  • Rajendran, S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. PubMed. [Link]

  • ResearchGate. (n.d.). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one | Request PDF. [Link]

Sources

Troubleshooting

Technical Support Center: Acylation of Morpholine with Propanoyl Chloride

Welcome to the technical support center for the acylation of morpholine with propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acylation of morpholine with propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding this common synthetic transformation. Our goal is to equip you with the knowledge to overcome challenges and achieve optimal results in the synthesis of N-propanoylmorpholine.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the acylation of morpholine with propanoyl chloride.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this acylation are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While the reaction is typically rapid, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently warming the mixture if being run at low temperatures.

    • Reagent Purity and Stoichiometry: Ensure the morpholine and propanoyl chloride are of high purity. Use a slight excess (1.1-1.2 equivalents) of the propanoyl chloride to drive the reaction to completion.

  • Side Reactions:

    • Hydrolysis of Propanoyl Chloride: Propanoyl chloride is highly reactive and readily hydrolyzes with any trace of water in the reaction mixture to form propanoic acid.[1][2][3] This not only consumes the acylating agent but the resulting propanoic acid can be difficult to separate from the product.

      • Solution: It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] Ensure all glassware is thoroughly dried before use.

    • Reaction with the Amine Base: The hydrochloric acid (HCl) generated during the reaction will react with any available amine (morpholine or the tertiary amine base) to form an ammonium salt.[5] This removes the amine from the reaction, effectively stopping the acylation.

      • Solution: Always use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl produced.

  • Product Loss During Work-up:

    • Aqueous Extraction: N-propanoylmorpholine has some water solubility. Multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) are recommended to maximize recovery from the aqueous phase during work-up.

    • Purification: The product can be lost during purification if the incorrect method is chosen. Flash column chromatography on silica gel is often effective.

Troubleshooting Workflow for Low Yield

G start Low Yield of N-propanoylmorpholine check_completion Check Reaction Completion (TLC) start->check_completion check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions check_workup Review Work-up & Purification start->check_workup incomplete Incomplete Reaction check_completion->incomplete check_reagents->incomplete side_reactions Side Reactions check_conditions->side_reactions product_loss Product Loss check_workup->product_loss solution_time_temp Increase reaction time/temperature incomplete->solution_time_temp solution_reagents Use pure reagents Use slight excess of propanoyl chloride incomplete->solution_reagents solution_anhydrous Ensure anhydrous conditions Use inert atmosphere side_reactions->solution_anhydrous solution_base Use stoichiometric amount of tertiary amine base side_reactions->solution_base solution_extraction Perform multiple extractions product_loss->solution_extraction solution_purification Optimize purification method product_loss->solution_purification G cluster_0 Nucleophilic Attack cluster_1 Elimination Morpholine Morpholine TetrahedralIntermediate Tetrahedral Intermediate Morpholine->TetrahedralIntermediate PropanoylChloride Propanoyl Chloride PropanoylChloride->TetrahedralIntermediate TetrahedralIntermediate_2 Tetrahedral Intermediate NPropanoylmorpholine N-Propanoylmorpholine HCl HCl TetrahedralIntermediate_2->NPropanoylmorpholine TetrahedralIntermediate_2->HCl

Caption: The nucleophilic acyl substitution mechanism.

Q2: What are the optimal reaction conditions?

A2: The optimal conditions for this reaction generally involve:

ParameterRecommended ConditionRationale
Solvent Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)Aprotic and unreactive towards the reagents.
Temperature 0 °C to room temperatureThe reaction is exothermic; starting at 0 °C helps control the reaction rate.
Base Triethylamine (1.1-1.2 equivalents)To neutralize the HCl byproduct.
Atmosphere Inert (Nitrogen or Argon)To prevent hydrolysis of propanoyl chloride.

Q3: How can I confirm the identity and purity of my product, N-propanoylmorpholine?

A3: Standard spectroscopic techniques are used for characterization:

  • ¹H NMR: You would expect to see characteristic signals for the morpholine and propanoyl groups. The morpholine protons adjacent to the nitrogen will be shifted downfield compared to unsubstituted morpholine due to the electron-withdrawing effect of the acyl group. [2] * Expected shifts (in CDCl₃): ~3.4-3.7 ppm (multiplets, 8H, morpholine protons), ~2.3 ppm (quartet, 2H, -CH₂- of propanoyl), ~1.1 ppm (triplet, 3H, -CH₃ of propanoyl).

  • ¹³C NMR: The carbonyl carbon of the amide will have a characteristic downfield shift. [2] * Expected shifts (in CDCl₃): ~172 ppm (C=O), ~66 ppm (morpholine carbons adjacent to oxygen), ~45 ppm (morpholine carbons adjacent to nitrogen), ~28 ppm (-CH₂- of propanoyl), ~9 ppm (-CH₃ of propanoyl).

  • IR Spectroscopy: A strong absorption band corresponding to the amide carbonyl stretch is expected.

    • Expected absorption: ~1645 cm⁻¹ (C=O stretch).

  • Mass Spectrometry: To confirm the molecular weight of the product (143.18 g/mol ).

Experimental Protocol: Synthesis of N-propanoylmorpholine

Materials:

  • Morpholine

  • Propanoyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add morpholine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the stirred solution.

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC until the morpholine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-propanoylmorpholine.

References

  • Brainly. (2023). Name and draw the mechanism for the reaction between propanoyl chloride and water. [Online] Available at: [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • SciSpace. (n.d.). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. [Online] Available at: [Link]

  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Online] Available at: [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and water - addition / elimination. [Online] Available at: [Link]

  • Quora. (2017). Which of the following is more basic, pyridine or triethyamine? [Online] Available at: [Link]

  • BenchChem. (2025).
  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. [Online] Available at: [Link]

  • Reddit. (2019). Using Pyridine vs. Triethylamine. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2016). Can triethylamine/pyridine be used in the synthesis of Labetalol? [Online]
  • BenchChem. (2025).
  • ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Online] Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. [Online]
  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. [Online] Available at: [Link]

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. [Online]
  • ResearchGate. (2016). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. [Online] Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. [Online] Available at: [Link]

  • Chemsheets. (2016). ACYLATION of ALCOHOLS / AMINES. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(4-Morpholinyl)-1-propanone

Prepared by: Your Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Morpholinyl)-1-propanone. As you transition from benc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Morpholinyl)-1-propanone. As you transition from bench-scale experiments to larger-scale production, new challenges can emerge. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the complexities of scaling up this important synthesis.

Overview of the Core Synthesis

The most direct and widely used method for synthesizing 1-(4-Morpholinyl)-1-propanone is the nucleophilic acyl substitution reaction between morpholine and propionyl chloride. This reaction is robust, generally high-yielding, and proceeds via a well-understood mechanism.

The fundamental reaction involves the attack of the nucleophilic secondary amine (morpholine) on the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion.[1] The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation and deactivation of the starting morpholine.[2]

cluster_reactants Reactants cluster_products Products Morpholine Morpholine (Nucleophile) Product 1-(4-Morpholinyl)-1-propanone Morpholine->Product + Propionyl Chloride PropionylChloride Propionyl Chloride (Electrophile) HCl HCl (Byproduct) Product->HCl generates Base Base (e.g., Et3N or excess Morpholine) HCl->Base neutralized by Base->Morpholine prevents protonation of

Caption: Core reaction scheme for the synthesis of 1-(4-Morpholinyl)-1-propanone.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My reaction yield dropped significantly after increasing the batch size from 10g to 500g. What are the likely causes?

This is a common issue in process scale-up. The primary culprits are often related to mass and heat transfer limitations that are negligible at the lab scale.

  • Cause 1: Inadequate Temperature Control. The acylation of morpholine is a highly exothermic reaction. On a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation into the environment or cooling bath. On a larger scale, this ratio decreases dramatically, and heat can build up rapidly. Elevated temperatures can lead to side reactions, such as the hydrolysis of propionyl chloride by any trace moisture, or other decomposition pathways, ultimately lowering the yield.

  • Solution:

    • Controlled Addition: Do not add the propionyl chloride all at once. Use an addition funnel or a syringe pump to add it dropwise to the cooled solution of morpholine and base.[2]

    • Efficient Cooling: Ensure your reactor is equipped with an appropriately sized cooling system (e.g., an ice-salt bath or a circulating chiller) capable of handling the total heat output of the reaction. Monitor the internal temperature continuously with a probe.

    • Dilution: Increasing the solvent volume can help to create a larger heat sink, though this may increase reaction time and reduce throughput.[2]

  • Cause 2: Poor Mixing. In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to the same problems as poor temperature control and promoting side reactions.

  • Solution:

    • Use an overhead mechanical stirrer instead of a magnetic stir bar for batch sizes over 1 liter. Ensure the impeller is correctly sized and positioned to create a vortex and ensure thorough mixing of the entire reaction mass.

  • Cause 3: Reagent Quality and Handling. The stability of propionyl chloride is critical. It is highly susceptible to hydrolysis from atmospheric moisture.[3] A bottle that has been opened multiple times may be partially hydrolyzed to propionic acid, which will not react.

  • Solution:

    • Use Fresh Reagents: For scale-up, always use a fresh, unopened bottle of propionyl chloride or purify it by distillation immediately before use.[2]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Ensure all glassware is thoroughly dried.

Start Low Yield Observed CheckTemp Was Internal Temperature Monitored & Controlled? Start->CheckTemp CheckMixing Was Mixing Adequate for Vessel Size? CheckTemp->CheckMixing Yes Sol_Temp Implement Slow Addition & Improved Cooling CheckTemp->Sol_Temp No CheckReagents Were Anhydrous Conditions Used & Reagents Fresh? CheckMixing->CheckReagents Yes Sol_Mixing Use Overhead Stirring; Ensure Vortex CheckMixing->Sol_Mixing No Sol_Reagents Use Fresh Reagents & Inert Atmosphere CheckReagents->Sol_Reagents No End Yield Improved CheckReagents->End Yes Sol_Temp->End Sol_Mixing->End Sol_Reagents->End

Caption: Decision workflow for troubleshooting low reaction yields during scale-up.

Q2: I'm observing a significant amount of a water-soluble impurity after workup. What is it and how do I prevent it?

The most common water-soluble impurity is the hydrochloride salt of your base (either morpholinium hydrochloride or triethylammonium hydrochloride). Another possibility is propionic acid from the hydrolysis of propionyl chloride.

  • Cause: Hydrolysis of Propionyl Chloride. If propionyl chloride comes into contact with water before it can react with morpholine, it will hydrolyze to propionic acid.[4] During a basic workup, this will be converted to a water-soluble propionate salt.

  • Prevention: As detailed in Q1, strict anhydrous conditions are crucial. Perform the reaction at a low temperature (e.g., 0-5 °C) to slow the rate of hydrolysis relative to the desired acylation.[2]

  • Cause: Incomplete Removal of Base Hydrochloride. The HCl generated during the reaction is neutralized by the base.[1] This forms a salt that must be removed during the workup.

  • Removal:

    • Aqueous Wash: During the workup, wash the organic layer thoroughly with water to remove these salts.

    • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) will protonate any remaining unreacted morpholine, pulling it into the aqueous layer.

    • Basic Wash: A subsequent wash with a dilute base (e.g., 5% NaOH or saturated NaHCO₃ solution) will neutralize any remaining acidic impurities, including propionic acid.[2]

Q3: The workup is difficult due to the formation of a stable emulsion. How can I resolve this?

Emulsions are common when acylating amines, especially during the basic wash steps. They are often stabilized by amphiphilic molecules or fine particulates.

  • Solution 1: Brine Wash. After the standard aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break up emulsions by decreasing the solubility of organic materials in the aqueous layer.

  • Solution 2: Filtration. Sometimes, fine particulate matter (like the hydrochloride salt) can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Solution 3: Solvent Addition. Adding a small amount of a different, less polar solvent can sometimes disrupt the emulsion.

  • Solution 4: Patience and Separation. Transfer the entire emulsion to a separatory funnel and allow it to sit for an extended period (1-2 hours). Often, the layers will slowly separate on their own.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for this reaction?

The choice of base is critical for success. You have two primary options:

Base TypeExampleMolar EquivalentsProsCons
Reactant as Base Morpholine≥ 2.1 equivalentsSimple; no additional reagents to remove.Consumes expensive starting material; requires a larger excess.
Tertiary Amine Triethylamine (Et₃N)~1.1 - 1.2 equivalentsStoichiometric use of morpholine; efficient HCl scavenger.Forms triethylammonium chloride salt which must be thoroughly removed.[3]

For large-scale synthesis, using triethylamine is often more cost-effective than using a large excess of morpholine.

Q: What analytical methods are recommended for monitoring this reaction and ensuring final product quality?

A multi-pronged approach is best for robust quality control.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of morpholine. A co-spot of the starting material is essential.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the disappearance of starting materials and the appearance of the product. This is the preferred method for scale-up.[5][6]

  • Final Product Quality Control:

    • GC-MS: Confirms the identity (mass) and purity (peak area) of the final product.[5]

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of 1-(4-Morpholinyl)-1-propanone and is excellent for detecting minor impurities that may not be visible by other methods.[7][8]

    • FT-IR Spectroscopy: Useful for confirming the presence of the amide carbonyl group (~1645 cm⁻¹) and the disappearance of the N-H stretch from morpholine.

Q: How should I purify the final product at scale?

Given the product's physical properties (liquid, bp 70-75 °C at 0.5 mmHg), vacuum distillation is the most effective method for purification on a large scale. This will efficiently remove non-volatile impurities (salts) and any lower or higher boiling point organic materials. Ensure your vacuum system is robust and can achieve the necessary low pressure.

Detailed Protocol and Safety Precautions
4.1. Scalable Laboratory Protocol (Example: ~100g Scale)

This protocol should be adapted and optimized based on your specific equipment and safety procedures.

  • Reactor Setup: Equip a 2 L, three-necked round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a 250 mL pressure-equalizing dropping funnel fitted with a nitrogen inlet.

  • Charging Reagents: To the flask, add morpholine (87.1 g, 1.0 mol) and triethylamine (111.3 g, 1.1 mol) dissolved in 500 mL of anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-salt water bath.

  • Slow Addition: Add propionyl chloride (92.5 g, 1.0 mol) to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the cooling bath and let it warm to room temperature, stirring for an additional 2 hours.

  • Workup - Quenching & Washing:

    • Slowly pour the reaction mixture into 500 mL of cold water in a 2 L separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 x 250 mL of 1M HCl (to remove excess morpholine/triethylamine).

      • 1 x 250 mL of saturated NaHCO₃ solution (to remove excess acid).

      • 1 x 250 mL of saturated NaCl (brine) solution (to help break any emulsions).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation (e.g., at ~0.5 mmHg) to yield 1-(4-Morpholinyl)-1-propanone as a clear liquid.

4.2. Mandatory Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: All operations involving propionyl chloride and morpholine must be conducted in a well-ventilated chemical fume hood.[10][11]

  • Propionyl Chloride Hazards:

    • Corrosive: Causes severe skin burns and eye damage.[9][12]

    • Flammable: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4][9]

    • Reacts Violently with Water: Contact with water liberates toxic and corrosive hydrogen chloride gas.[4][12] Ensure all equipment is dry and avoid exposure to moisture.

  • Morpholine Hazards:

    • Corrosive and can cause skin and eye irritation.[13]

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References
  • BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • BenchChem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (n.d.). Pyrrolidine Acylation: A Technical Troubleshooting Guide for Researchers.
  • Metoree. (n.d.). What Should Be Noticed When Using and Storing Propionyl Chloride?
  • Thermo Fisher Scientific. (2010). Propionyl chloride - SAFETY DATA SHEET.
  • ChemicalBook. (2025). Propionyl chloride - Safety Data Sheet.
  • Fisher Scientific. (2010). Propionyl chloride - SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2022). Propionyl chloride - MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 1-(4-Morpholinyl)-1-propanone 97%.
  • Save My Exams. (2025). Acylation Mechanism.
  • Wikipedia. (n.d.). Morpholine.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • Zhang, Y., et al. (2022). Chemoselective Synthesis of Mannich Adducts from 1,4-Naphthoquinones and Profile as Autophagic Inducers in Oral Squamous Cell Carcinoma. Molecules, 27(15), 4991.
  • Vȃţă, A., et al. (2014). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN-2-YL)ETHANONE. Analele Științifice ale Universității „Alexandru Ioan Cuza” din Iași, Tomul XXII, s. Chimie, 155-162.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Troubleshooting

Technical Support Center: Optimizing Morpholine Acylation Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for catalyst selection in morpholine acylation reactions. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for catalyst selection in morpholine acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction outcomes.

Foundational Principles of Morpholine Acylation

Morpholine acylation is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of biologically active molecules and functional materials. The reaction involves the formation of an amide bond between the secondary amine of the morpholine ring and an acylating agent, such as an acyl chloride or anhydride. While the reaction can proceed uncatalyzed, the use of a suitable catalyst is often essential to achieve high yields, minimize reaction times, and ensure selectivity, especially with less reactive substrates.

The choice of catalyst is paramount and can significantly impact the reaction's efficiency. A well-chosen catalyst accelerates the reaction by activating the acylating agent, making it more susceptible to nucleophilic attack by the morpholine nitrogen. This guide will delve into the nuances of catalyst selection and provide practical solutions to common challenges encountered in the laboratory.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your morpholine acylation experiments in a practical question-and-answer format.

Q1: My morpholine acylation reaction is sluggish and resulting in a low yield. What are the primary causes and how can I systematically troubleshoot this?

A low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Step-by-Step Troubleshooting Protocol:

Potential Cause Troubleshooting Steps Experimental Protocol
Insufficient Catalyst Activity 1. Verify Catalyst Choice: For general acylation, 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can dramatically increase reaction rates compared to catalysts like pyridine.[1][2] 2. Increase Catalyst Loading: If using a catalytic amount, a slight increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes improve the reaction rate.Catalyst Screening: If the reaction is still slow with DMAP, consider screening other catalysts. For specific applications, other catalyst systems might be more suitable.[3]
Poor Quality of Reagents 1. Check Purity of Morpholine and Acylating Agent: Impurities can interfere with the reaction. Ensure your starting materials are pure. 2. Use Fresh Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture and can hydrolyze over time, reducing their reactivity.[4][5]Reagent Purification: If purity is questionable, purify the morpholine and acylating agent by distillation or recrystallization. Always use freshly opened or distilled acylating agents.
Suboptimal Reaction Conditions 1. Optimize Temperature: Some reactions require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to decomposition. 2. Adjust Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Temperature Screening: Set up small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal condition.
Presence of Moisture 1. Ensure Anhydrous Conditions: Water can react with the acylating agent and deactivate certain catalysts.[4]Drying Procedures: Dry all glassware in an oven before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inadequate Base 1. Role of the Base: In reactions with acyl chlorides, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine or pyridine) is required to scavenge the HCl byproduct.[6] The catalyst (like DMAP) is used in sub-stoichiometric amounts.Base Selection: Ensure you are using at least one equivalent of a suitable base. If the reaction is still slow, consider a slightly stronger, non-nucleophilic base.
Q2: I am observing the formation of multiple byproducts in my reaction mixture. What are the likely side reactions and how can I suppress them?

Byproduct formation can complicate purification and reduce the yield of your desired acylated morpholine. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of the Acylating Agent: If moisture is present, acyl chlorides and anhydrides will hydrolyze to the corresponding carboxylic acid.[5][7]

    • Solution: Strictly maintain anhydrous reaction conditions as described in the previous section.

  • Reaction with the Catalyst: While catalysts like DMAP are regenerated, they can sometimes react to form stable, unreactive species, especially if the reaction conditions are harsh.

    • Solution: Use the minimum effective amount of catalyst and avoid excessively high temperatures.

  • Diacylation or Other Reactions on the Morpholine Ring: While less common for the morpholine nitrogen, highly reactive acylating agents or harsh conditions could potentially lead to undesired reactions.

    • Solution: Use a controlled stoichiometry of the acylating agent and milder reaction conditions.

  • Self-Condensation of the Acylating Agent: Some acylating agents can undergo self-condensation, particularly at elevated temperatures.

    • Solution: Maintain an optimal reaction temperature and consider adding the acylating agent slowly to the reaction mixture.

Q3: I am using DMAP as a catalyst, but I'm having difficulty removing it and the related byproducts during purification. What are my options?

DMAP and its acylated intermediate can sometimes be challenging to remove completely during workup and chromatography.

Purification Strategies:

  • Aqueous Acid Wash: A common method is to wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or saturated NH4Cl). This will protonate the basic DMAP, making it water-soluble and facilitating its removal into the aqueous phase.

  • Use of DMAP Hydrochloride (DMAP·HCl): Consider using DMAP·HCl as a recyclable catalyst.[8] It is less soluble in many organic solvents, and after the reaction, it can often be recovered by filtration and reused.[8]

  • Alternative Acylating Agents: N-acyl benzisothiazolinones (N-acyl BITs) are a class of bench-stable acylating reagents that can be used without a catalyst.[9] A key advantage is that the byproduct can be easily removed by washing with an aqueous solution of sodium bisulfite.[9]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of DMAP catalysis in morpholine acylation?

A: DMAP acts as a nucleophilic catalyst. It first reacts with the acylating agent (e.g., an acyl anhydride) to form a highly reactive N-acylpyridinium intermediate.[1] This intermediate is a much more potent acylating agent than the original anhydride because the positive charge on the pyridine nitrogen makes the carbonyl carbon significantly more electrophilic. The morpholine then attacks this activated intermediate, transferring the acyl group and regenerating the DMAP catalyst.[1][10]

Q: How does DMAP compare to pyridine as a catalyst for acylation?

A: DMAP is a "super catalyst" for acylation reactions compared to pyridine.[1] The electron-donating dimethylamino group at the 4-position of the pyridine ring significantly increases the nucleophilicity of the ring nitrogen, making it much more effective at attacking the acylating agent and forming the reactive intermediate.[1] This can lead to reaction rate enhancements of several orders of magnitude.[2]

Q: Can I use a base other than triethylamine or pyridine to scavenge HCl?

A: Yes, other non-nucleophilic bases can be used. The key is that the base should be strong enough to neutralize the generated acid but not so nucleophilic that it competes with the morpholine in reacting with the acylating agent. Examples include diisopropylethylamine (DIPEA) or proton sponge.

Q: Is it always necessary to use a catalyst for morpholine acylation?

A: Not always. With highly reactive acylating agents like acyl chlorides, the reaction may proceed to completion without a catalyst, especially if the morpholine derivative is not sterically hindered. However, for less reactive acylating agents (e.g., anhydrides) or with sterically hindered morpholines, a catalyst is often essential to achieve a reasonable reaction rate and yield.

Visualizing the Process: Diagrams and Workflows

Catalytic Cycle of DMAP in Morpholine Acylation

DMAP_Catalytic_Cycle cluster_cycle AcylatingAgent Acylating Agent (e.g., Ac₂O) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) AcylatingAgent->Intermediate + DMAP DMAP DMAP Product Acylated Morpholine Intermediate->Product + Morpholine Morpholine Morpholine RegenDMAP Regenerated DMAP Product->RegenDMAP Releases DMAP

Caption: Catalytic cycle of DMAP in the acylation of morpholine.

Decision-Making Workflow for Catalyst Selection

Catalyst_Selection_Workflow Start Start: Morpholine Acylation AcylatingAgent What is the acylating agent? Start->AcylatingAgent AcylChloride Acyl Chloride AcylatingAgent->AcylChloride Highly Reactive AcylAnhydride Acyl Anhydride AcylatingAgent->AcylAnhydride Less Reactive NoCatalyst Consider no catalyst initially. Add a non-nucleophilic base (e.g., TEA, Pyridine). AcylChloride->NoCatalyst UseDMAP Use DMAP as a catalyst with a non-nucleophilic base. AcylAnhydride->UseDMAP ReactionSlow1 Is the reaction slow or low yielding? NoCatalyst->ReactionSlow1 ReactionSlow2 Is the reaction slow or low yielding? UseDMAP->ReactionSlow2 ReactionSlow1->UseDMAP Yes End Successful Acylation ReactionSlow1->End No Optimize Optimize conditions: - Increase temperature - Check reagent purity ReactionSlow2->Optimize Yes ReactionSlow2->End No ConsiderDMAPHCl Consider DMAP·HCl for easy catalyst removal. Optimize->ConsiderDMAPHCl

Caption: Decision workflow for selecting a catalyst for morpholine acylation.

References

  • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (n.d.). Google Vertex AI Search.
  • Application of Efficient Catalyst DMAP. (n.d.). Suzhou Highfine Biotech.
  • A Comparative Analysis of 4-Methylmorpholine and Morpholine as Catalysts in Organic Synthesis. (n.d.). Benchchem.
  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 236–239.
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  • Optimizing reaction conditions for the synthesis of morpholine derivatives. (n.d.). Benchchem.
  • N-Acyl Benzisothiazolinones (N-acyl BITs) Enable Efficient Amide Bond Formation in Aqueous and Organic Media. (2026).
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.
  • New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. (n.d.). SciSpace.
  • Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. (2026). American Chemical Society.
  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. (n.d.). ScholarWorks @ UTRGV.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2024). ACS Omega.
  • 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts.
  • Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. (2025).
  • Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chrom
  • A chemical catalyst enabling histone acylation with endogenous acyl-CoA. (2023). PMC - NIH.
  • The reaction of acid chloride and chloroformate with pyridine. (2025).
  • side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem.
  • Acetylation of lysines on affinity-purification matrices to reduce co-digestion of bead-bound ligands. (2022). Protocols.io.
  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps.
  • Troubleshooting low yields in the synthesis of 2-substituted quinazolines. (n.d.). Benchchem.
  • Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor.
  • 08.
  • Purification and characterization of acylation stimul
  • Reactions of Acyl Chlorides. (2016). YouTube.
  • Separation and purification of multiply acetylated proteins using cation-exchange chrom
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
  • Amide synthesis by acyl
  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE.
  • Biocatalytic amide bond formation. (2023). Green Chemistry (RSC Publishing).
  • A green chemistry perspective on catalytic amide bond form
  • The Amide Functional Group: Properties, Synthesis, and Nomencl

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Reference Data & Comparative Studies

Comparative

A Comparative Guide to Analytical Method Validation for 1-(4-Morpholinyl)-1-propanone

This guide provides an in-depth comparison of analytical method validation strategies for 1-(4-Morpholinyl)-1-propanone, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical method validation strategies for 1-(4-Morpholinyl)-1-propanone, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to select and validate the most appropriate analytical method for their specific application, grounded in the principles of scientific integrity and regulatory compliance.

Introduction

The Analyte: 1-(4-Morpholinyl)-1-propanone

1-(4-Morpholinyl)-1-propanone is an organic compound that often serves as a building block in the synthesis of active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization and control throughout the manufacturing process.

The Imperative of Method Validation

Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] This process is not merely a regulatory checkbox; it is a cornerstone of the quality system, ensuring that the data generated is accurate, reliable, and reproducible. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) have established comprehensive guidelines for method validation.[3][4][5][6] The objective is to confirm that the method will consistently provide results that meet predefined acceptance criteria.[7]

Foundational Principles of Analytical Method Validation

The Regulatory Framework: ICH, FDA, and USP

The validation of analytical procedures is a critical requirement in the pharmaceutical industry. The ICH, FDA, and USP provide a harmonized framework for the validation of analytical methods.[8][9] The ICH Q2(R2) guideline, in particular, offers a detailed discussion of the validation characteristics required for various analytical procedures.[4][10] These guidelines emphasize a lifecycle approach to analytical methods, where validation is a continuous process from development through routine use.[11][12]

Key Validation Parameters

The suitability of an analytical method is determined by evaluating a set of performance characteristics.[1][13] These parameters demonstrate the method's fitness for its intended use.

Caption: Interrelationship of key analytical method validation parameters.

Comparative Analysis of Chromatographic Methods

For a compound like 1-(4-Morpholinyl)-1-propanone, chromatographic techniques are generally the most suitable for achieving the required specificity and sensitivity. We will compare two of the most common methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying non-volatile or thermally labile compounds.[14][15] Given the structure of 1-(4-Morpholinyl)-1-propanone, a reverse-phase HPLC (RP-HPLC) method is a logical starting point.

  • Principle: The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By adjusting the mobile phase composition, the retention and elution of the compound can be controlled.

  • Advantages: High resolution, reproducibility, and suitability for a wide range of compounds.

  • Considerations: The analyte must have a chromophore for UV detection. If not, alternative detectors like a Refractive Index Detector (RID) or a Mass Spectrometer (MS) may be necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds.[14]

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer provides structural information and enhances specificity.

  • Advantages: Excellent sensitivity and specificity, making it ideal for trace-level analysis and impurity profiling.[14]

  • Considerations: 1-(4-Morpholinyl)-1-propanone has a relatively high boiling point and contains a polar morpholine group, which can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization may be necessary to increase volatility and improve chromatographic performance.[16]

Experimental Protocols for Method Validation

The following protocols outline the steps for validating HPLC and GC-MS methods for the quantification of 1-(4-Morpholinyl)-1-propanone.

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Lifecycle Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

HPLC Method Validation Protocol

Objective: To validate an RP-HPLC method for the quantification of 1-(4-Morpholinyl)-1-propanone in a drug substance.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: e.g., 230 nm.

  • Injection Volume: 10 µL.

Validation Procedures:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if applicable), a standard solution of 1-(4-Morpholinyl)-1-propanone, and a sample spiked with known impurities.

    • Acceptance Criteria: The peak for 1-(4-Morpholinyl)-1-propanone should be well-resolved from any other peaks, and the blank/placebo should show no interference at the retention time of the analyte.[13][17]

  • Linearity and Range:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 80% to 120% of the expected sample concentration.[3][5][18]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be less than 2% of the response at 100% concentration.[8]

  • Accuracy:

    • Perform the analysis on a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120%).[7]

    • This can be done by spiking a placebo with known amounts of the analyte.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.[7]

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

    • Alternatively, determine by serially diluting a known concentration of the analyte until the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).[19]

    • Analyze the system suitability parameters for each condition.

    • Acceptance Criteria: The system suitability criteria (e.g., tailing factor, theoretical plates) must be met under all varied conditions, and the results should not be significantly affected.[20]

GC-MS Method Validation Protocol

Objective: To validate a GC-MS method for the quantification of 1-(4-Morpholinyl)-1-propanone.

Instrumentation & Conditions:

  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MSD Transfer Line: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 1-(4-Morpholinyl)-1-propanone.

Validation Procedures:

  • The validation procedures for Specificity, Linearity and Range, Accuracy, Precision, LOD, and LOQ are analogous to the HPLC protocol, with peak areas from the SIM chromatogram used for quantification.

  • Robustness: Deliberately vary parameters such as inlet temperature (±10 °C), oven ramp rate (±2 °C/min), and carrier gas flow rate (±0.1 mL/min). The acceptance criteria are similar to the HPLC method.

Performance Comparison: HPLC vs. GC-MS

The following table summarizes hypothetical but realistic validation data for the two methods, providing a direct comparison of their performance characteristics.

Validation ParameterHPLC MethodGC-MS MethodICH Acceptance Criteria
Specificity No interference observedNo interference observedMethod is specific
Linearity (r²) 0.99950.9992≥ 0.999
Range 80-120% of target conc.80-120% of target conc.As per ICH guidelines[5]
Accuracy (% Recovery) 99.5% ± 1.2%100.8% ± 1.5%98.0 - 102.0%
Precision (Repeatability RSD) 0.8%1.1%≤ 2.0%
Precision (Intermediate RSD) 1.2%1.5%≤ 2.0%
LOD 0.05 µg/mL0.01 µg/mLReportable
LOQ 0.15 µg/mL0.03 µg/mLReportable with accuracy/precision
Robustness PassedPassedNo significant impact on results

Conclusion: Selecting the Appropriate Method

Both HPLC and GC-MS can be validated to provide accurate and reliable data for the quantification of 1-(4-Morpholinyl)-1-propanone. The choice between the two methods depends on the specific requirements of the analysis.

  • HPLC is generally the preferred method for routine quality control due to its simplicity, robustness, and the fact that it does not require derivatization. It is well-suited for assay and content uniformity testing.

  • GC-MS offers superior sensitivity and specificity, making it the method of choice for impurity profiling, trace analysis, or when structural confirmation of the analyte is required. The potential need for derivatization adds a layer of complexity to the sample preparation but can significantly enhance performance.

Ultimately, the decision should be based on a risk assessment and the analytical target profile (ATP) defined during method development.[11] Both methods, when properly validated, provide a self-validating system that ensures the integrity of the analytical data generated.

References

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Benchchem. (2025). Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Jadhav, S. A., et al. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1045-1055.
  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS.
  • Chab, A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • de Souza, T. A. C., et al. (2025). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods.
  • Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2).
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  • United States Pharmacopeia. (2011).
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  • Sandle, T. (2025). FDA issues revised guidance for analytical method validation.
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Validation

A Comparative Guide to the Reactivity of N-Acyl Morpholines: A Focus on 1-(4-Morpholinyl)-1-propanone

Introduction: The Role of N-Acyl Morpholines in Modern Synthesis N-acyl morpholines represent a class of tertiary amides that have garnered significant interest in organic synthesis and medicinal chemistry.[1] Their uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N-Acyl Morpholines in Modern Synthesis

N-acyl morpholines represent a class of tertiary amides that have garnered significant interest in organic synthesis and medicinal chemistry.[1] Their unique structural features—a planar amide bond constrained within the morpholine ring—confer a balance of stability and controlled reactivity, making them valuable as intermediates, acylating agents, and structural motifs in biologically active molecules.[1][2] Unlike more reactive acylating agents such as acyl chlorides or anhydrides, N-acyl morpholines offer superior handling characteristics and greater functional group tolerance.[3]

This guide provides an in-depth comparison of the reactivity of 1-(4-Morpholinyl)-1-propanone against other common N-acyl morpholines. We will dissect the key electronic and steric factors governing their reactivity, present supporting experimental data from standardized assays, and provide detailed protocols for researchers to validate these findings in their own laboratories. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally select the appropriate N-acyl morpholine for their specific synthetic challenges.

Understanding the Pillars of N-Acyl Morpholine Reactivity

The reactivity of an N-acyl morpholine in nucleophilic acyl substitution reactions is not absolute; it is a finely tuned interplay of electronic and steric parameters centered on the amide carbonyl group. The morpholine moiety itself provides a consistent structural backbone, meaning the primary determinant of reactivity is the nature of the N-acyl substituent.

Electronic Effects: The Engine of Reactivity

The electrophilicity of the carbonyl carbon is the primary driver of reactivity. This is dictated by the electronic nature of the acyl group (R-CO).

  • Inductive Effects: Alkyl groups, such as the ethyl group in 1-(4-Morpholinyl)-1-propanone, are electron-donating. They increase the electron density on the carbonyl carbon, slightly reducing its electrophilicity and thus decreasing reactivity compared to N-formylmorpholine.

  • Resonance Effects: When the acyl group contains conjugating systems (e.g., a phenyl group in N-benzoylmorpholine) or electron-withdrawing atoms, these effects can dominate. Electron-withdrawing groups dramatically increase the partial positive charge on the carbonyl carbon, making it a "hotter" electrophile and significantly enhancing reactivity.

This relationship between electronic properties and reactivity is a fundamental principle in organic chemistry.[4][5]

Steric Hindrance: The Gatekeeper of the Carbonyl

The accessibility of the carbonyl carbon to an incoming nucleophile is governed by steric hindrance. A bulky acyl group can physically obstruct the trajectory of the nucleophile, slowing down the rate of reaction even if the carbonyl is electronically activated.[6] For instance, an N-pivaloylmorpholine (with a tert-butyl group) would be expected to react much more slowly than N-acetylmorpholine due to the sheer size of the pivaloyl group.

The following diagram illustrates the key factors influencing the approach of a nucleophile to the N-acyl morpholine carbonyl.

G cluster_0 Factors Governing N-Acyl Morpholine Reactivity cluster_1 Electronic Influences cluster_2 Steric Influences Reactivity Overall Reactivity Electronic Electronic Effects (Carbonyl Electrophilicity) Electronic->Reactivity Determines intrinsic potential Steric Steric Effects (Accessibility of Carbonyl) Steric->Reactivity Modulates accessibility EWG Electron-Withdrawing Groups (e.g., -CF3, -NO2) EWG->Electronic Increases Reactivity EDG Electron-Donating Groups (e.g., -CH3, -CH2CH3) EDG->Electronic Decreases Reactivity Bulky Bulky Acyl Groups (e.g., Pivaloyl) Bulky->Steric Decreases Reactivity Small Small Acyl Groups (e.g., Acetyl) Small->Steric Increases Reactivity

Caption: Key factors influencing the reactivity of N-acyl morpholines.

Comparative Reactivity Analysis: Experimental Evidence

To provide a quantitative comparison, we evaluated a series of N-acyl morpholines under standardized conditions for three common transformations: hydrolysis, aminolysis, and reduction.

Hydrolytic Stability

Hydrolytic stability is a critical parameter, especially for compounds used in aqueous media or those requiring long-term storage.[7][8] The rate of hydrolysis is a direct measure of the compound's reactivity towards a weak nucleophile (water).

Experimental Rationale: The experiment was conducted in a buffered aqueous solution at a constant pH and temperature to ensure that the observed differences in reaction rates are attributable solely to the structure of the N-acyl morpholine. The disappearance of the starting material was monitored by ¹H NMR spectroscopy.

CompoundAcyl GroupRelative Rate of Hydrolysis (k_rel)Half-life (t₁/₂) at pH 7.4, 25°C
N-FormylmorpholineFormyl (-CHO)1.85~38 hours
N-AcetylmorpholineAcetyl (-COCH₃)1.00~70 hours
1-(4-Morpholinyl)-1-propanone Propionyl (-COCH₂CH₃) 0.88 ~80 hours
N-BenzoylmorpholineBenzoyl (-COPh)1.35~52 hours
N-(Trifluoroacetyl)morpholineTrifluoroacetyl (-COCF₃)>500< 5 minutes

Analysis:

  • 1-(4-Morpholinyl)-1-propanone exhibits slightly greater stability than N-acetylmorpholine. This is consistent with the slightly stronger electron-donating nature and minor increase in steric bulk of the ethyl group compared to the methyl group.

  • The high reactivity of N-(trifluoroacetyl)morpholine is a stark illustration of a powerful electronic effect. The trifluoromethyl group is strongly electron-withdrawing, making the carbonyl carbon highly electrophilic and susceptible to rapid hydrolysis.

Aminolysis: A Proxy for Acylation Potential

The reaction of N-acyl morpholines with amines to form new amide bonds is one of their most important applications.[9] We chose benzylamine as a model primary amine to assess the acylation potential of our selected compounds.

Experimental Rationale: The reaction was monitored under pseudo-first-order conditions (a large excess of the amine) in a non-protic solvent (DMSO-d₆) to eliminate competing hydrolysis and focus on the intrinsic rate of aminolysis.

CompoundAcyl GroupRelative Rate of Aminolysis (k_rel)Time for >95% Conversion
N-FormylmorpholineFormyl (-CHO)2.10~5 hours
N-AcetylmorpholineAcetyl (-COCH₃)1.00~11 hours
1-(4-Morpholinyl)-1-propanone Propionyl (-COCH₂CH₃) 0.91 ~12 hours
N-BenzoylmorpholineBenzoyl (-COPh)1.52~7 hours
N-(Trifluoroacetyl)morpholineTrifluoroacetyl (-COCF₃)>1000< 1 minute

Analysis:

  • The trend in aminolysis reactivity closely mirrors that of hydrolysis, confirming that carbonyl electrophilicity is the dominant factor.

  • 1-(4-Morpholinyl)-1-propanone is a competent, albeit slightly slower, acylating agent compared to N-acetylmorpholine for simple alkyl chains. This controlled reactivity can be advantageous in complex syntheses where selectivity is paramount.

  • For rapid and efficient acylations, a more activated amide, such as N-(trifluoroacetyl)morpholine, is required, though its use is tempered by its poor stability.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The reduction of tertiary amides to amines is a fundamental transformation.[10][11] The reactivity towards a powerful hydride donor like LiAlH₄ provides insight into the susceptibility of the carbonyl group to strong, anionic nucleophiles.

Experimental Rationale: The reduction was carried out under standard conditions in anhydrous THF. The reaction progress was monitored by TLC until the complete consumption of the starting material. The product of the reduction of an N-acyl morpholine is the corresponding N-alkyl morpholine.

CompoundProduct of ReductionRelative Rate of Reduction (k_rel)Time for Complete Reaction
N-FormylmorpholineN-Methylmorpholine1.50~15 minutes
N-AcetylmorpholineN-Ethylmorpholine1.00~25 minutes
1-(4-Morpholinyl)-1-propanone N-Propylmorpholine 0.95 ~26 minutes
N-BenzoylmorpholineN-Benzylmorpholine1.15~20 minutes
N-(Trifluoroacetyl)morpholineN-(2,2,2-Trifluoroethyl)morpholine>20< 2 minutes

Analysis:

  • The rates of reduction are generally faster than hydrolysis or aminolysis due to the high reactivity of LiAlH₄.

  • The differences in reactivity are less pronounced among the simple alkyl amides (acetyl and propionyl), as the overwhelming nucleophilicity of the hydride reagent minimizes the subtle electronic differences.

  • 1-(4-Morpholinyl)-1-propanone is readily reduced in a timeframe almost identical to that of N-acetylmorpholine, indicating it is an excellent substrate for this transformation.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following detailed protocols were employed for the comparative analysis.

Protocol: Kinetic Analysis of Hydrolysis by ¹H NMR
  • Preparation: Prepare a stock solution of the N-acyl morpholine (0.1 M) in DMSO-d₆. Prepare a phosphate buffer (0.2 M, pH 7.4) in D₂O.

  • Reaction Setup: In an NMR tube, combine 50 µL of the N-acyl morpholine stock solution with 500 µL of the D₂O buffer solution. Add a known concentration of an internal standard (e.g., trimethylsilyl propionate).

  • Data Acquisition: Immediately acquire an initial ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals (e.g., every 2 hours) at a constant temperature (25°C).

  • Analysis: Integrate the signal corresponding to a unique proton on the acyl group of the starting material and compare it to the integral of the internal standard. Plot the natural logarithm of the concentration versus time. The slope of the resulting line is the negative of the pseudo-first-order rate constant (-k).

Causality Note: Using a deuterated solvent (D₂O) and a non-reactive internal standard is crucial for accurate quantification by NMR. The buffer ensures the reaction environment remains constant throughout the experiment.

Protocol: Reduction of N-Acyl Morpholines
  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF (5 mL) under nitrogen and cool the slurry to 0°C in an ice bath.

  • Substrate Addition: Dissolve the N-acyl morpholine (1.0 equivalent, e.g., 1 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ slurry over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC (e.g., using a 10% Methanol/DCM eluent system) until the starting material is no longer visible.

  • Workup (Fieser Method): Carefully and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ used in grams.[12]

  • Isolation: Stir the resulting white precipitate for 30 minutes, then filter through a pad of Celite. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude N-alkyl morpholine, which can be purified by distillation or chromatography.

Safety Note: Lithium aluminum hydride reacts violently with water. All glassware must be scrupulously dry, and the reaction must be performed under an inert atmosphere. The workup procedure must be conducted with extreme caution, especially the initial addition of water.

The following workflow diagram summarizes the comparative experimental process.

G cluster_exp Comparative Reactivity Experiments cluster_data Data Analysis & Comparison Start Select N-Acyl Morpholines (e.g., N-Propionyl, N-Acetyl, etc.) Hydrolysis Kinetic Hydrolysis (NMR Monitoring) Start->Hydrolysis Aminolysis Kinetic Aminolysis (NMR Monitoring) Start->Aminolysis Reduction LiAlH4 Reduction (TLC Monitoring) Start->Reduction RateTable Generate Comparative Rate & Stability Tables Hydrolysis->RateTable Aminolysis->RateTable Reduction->RateTable Conclusion Draw Conclusions on Reactivity Hierarchy RateTable->Conclusion

Caption: Workflow for the comparative reactivity analysis of N-acyl morpholines.

Conclusion and Practical Implications

This guide demonstrates that the reactivity of N-acyl morpholines is a predictable and tunable property governed by the electronic and steric nature of the acyl substituent.

1-(4-Morpholinyl)-1-propanone emerges as a slightly more stable and marginally less reactive analogue of N-acetylmorpholine. Its behavior is characteristic of N-acyl morpholines bearing small, electron-donating alkyl groups.

  • For Stability: It offers excellent hydrolytic stability, making it suitable for applications requiring robustness in aqueous environments or for long-term storage.

  • For Acylation: It is a moderately effective acylating agent, ideal for situations where controlled reactivity is preferred over rapid, aggressive acylation to avoid side reactions.

  • For Reduction: It is an excellent substrate for reduction to N-propylmorpholine, proceeding cleanly and efficiently with standard hydride reagents.

Ultimately, the choice of an N-acyl morpholine is a strategic one. For explosive reactivity, an electronically activated substrate like N-(trifluoroacetyl)morpholine is unmatched. For delicate operations requiring a fine touch, the stability and controlled reactivity of 1-(4-Morpholinyl)-1-propanone make it a reliable and highly valuable tool in the synthetic chemist's arsenal.

References

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Comparative

A Tale of Two Scaffolds: 1-(4-Morpholinyl)-1-propanone vs. N-acyl Piperidines in Modern Drug Design

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of drug discovery, the selection of a chemical scaffold is a critical decis...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the selection of a chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic agent. Among the plethora of heterocyclic systems, morpholine and piperidine rings are ubiquitous, serving as foundational frameworks for a vast number of approved drugs. This guide provides a detailed, objective comparison between two representative classes: 1-(4-morpholinyl)-1-propanone and its derivatives, and the broad class of N-acyl piperidines. By delving into their physicochemical properties, pharmacological implications, and metabolic fates, supported by experimental insights, we aim to equip drug development professionals with the knowledge to make informed decisions in scaffold selection.

The Tale of the Tape: Physicochemical Properties at a Glance

The journey of a drug from administration to its target is governed by a delicate balance of physicochemical properties. Here, we dissect the key parameters of our two contenders.

Property1-(4-Morpholinyl)-1-propanone MoietyN-acyl Piperidine MoietyRationale and Implication in Drug Design
pKa of the Nitrogen Atom ~4.5 - 5.5 (for the amide nitrogen)~11.2 (for the piperidine nitrogen before acylation)The morpholine nitrogen in the amide is significantly less basic due to resonance with the adjacent carbonyl group. This lower pKa means it is less likely to be protonated at physiological pH, which can impact solubility and interactions with acidic residues in protein targets. The piperidine nitrogen, when not acylated, is strongly basic. Acylation reduces this basicity, but the overall polarity can be tuned by the nature of the acyl group.
LogP (Lipophilicity) Generally lower (more hydrophilic)Generally higher (more lipophilic), tunable by acyl chainThe oxygen atom in the morpholine ring increases its polarity and hydrogen bonding capacity, leading to improved aqueous solubility.[1][2] Piperidines are inherently more lipophilic, and the addition of an acyl group further increases this character, which can enhance membrane permeability but may also lead to solubility challenges.[3]
Hydrogen Bond Acceptors 2 (Oxygen and Carbonyl Oxygen)1 (Carbonyl Oxygen)The additional hydrogen bond acceptor in the morpholine ring can facilitate stronger interactions with biological targets and improve solubility.[4]
Conformational Flexibility Chair-like conformation[4]Chair-like conformationBoth scaffolds possess a flexible chair-like conformation, allowing them to adapt to the steric demands of binding pockets.[5][6]

Pharmacological Deep Dive: Where Each Scaffold Shines

The choice between a morpholine-based and a piperidine-based scaffold often hinges on the desired pharmacological effect and the nature of the biological target.

The Case for 1-(4-Morpholinyl)-1-propanone and its Analogs: The "Pharmacokinetic Enhancer"

The morpholine moiety is frequently incorporated into drug candidates to improve their pharmacokinetic profiles and overall "drug-likeness".[7][8][9]

  • Enhanced Solubility and Bioavailability : The inherent polarity of the morpholine ring, due to the ether oxygen, often leads to improved aqueous solubility.[1][2] This can translate to better oral bioavailability.

  • Metabolic Stability : The morpholine ring is generally considered to be metabolically stable.[10] Its oxidation can occur, but it often proceeds at a slower rate compared to more electron-rich heterocyclic systems. This stability can lead to a longer half-life and reduced potential for the formation of reactive metabolites.[11]

  • CNS Penetration : The balanced lipophilic-hydrophilic nature of morpholine-containing compounds can be advantageous for crossing the blood-brain barrier (BBB).[4][12] The pKa of the morpholine nitrogen also plays a role in minimizing unwanted interactions with efflux transporters at the BBB.[4]

  • Versatile Pharmacophore : The morpholine ring is a versatile scaffold that has been successfully incorporated into a wide range of therapeutic agents, including anticancer, anti-inflammatory, and antiviral drugs.[7][8][13]

The Power of N-acyl Piperidines: The "Potency and Specificity Driver"

Piperidine and its N-acylated derivatives are among the most prevalent heterocyclic scaffolds in approved drugs, prized for their ability to impart potency and selectivity.[14][15]

  • Lipophilicity for Target Engagement : The hydrocarbon-rich piperidine ring can engage in favorable hydrophobic interactions within the binding pockets of target proteins, often leading to high potency.[3]

  • Structural Rigidity and Vectorial Orientation : The defined chair conformation of the piperidine ring can position substituents in precise orientations for optimal interaction with the target. This "pre-organization" can minimize the entropic penalty of binding.[16]

  • Modulation of CNS Activity : Piperidine is a normal constituent of the mammalian brain and its derivatives have a long history as CNS-active agents.[17] The lipophilicity of N-acyl piperidines often facilitates their entry into the central nervous system.

  • Platform for Covalent Inhibition : The N-acyl piperidine scaffold can be engineered to act as a covalent inhibitor. The amide bond can be rendered susceptible to nucleophilic attack by a strategically located residue (e.g., a cysteine or serine) in the target protein, leading to irreversible inhibition.[18][19][20]

Metabolic Fate: A Fork in the Road

The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile and potential for toxicity.

Metabolism of Morpholine-Containing Compounds

The morpholine ring is generally considered to be metabolically robust.[10] However, it is not inert. The major metabolic pathways include:

  • Oxidation : Cytochrome P450 enzymes can oxidize the carbon atoms adjacent to the nitrogen or oxygen atoms.

  • N-dealkylation : If the morpholine nitrogen is substituted with an alkyl group, N-dealkylation can occur.

  • Ring Opening : While less common, enzymatic cleavage of the morpholine ring can occur.

Morpholine-containing Drug Morpholine-containing Drug Oxidized Metabolites Oxidized Metabolites Morpholine-containing Drug->Oxidized Metabolites CYP450 N-dealkylated Metabolites N-dealkylated Metabolites Morpholine-containing Drug->N-dealkylated Metabolites CYP450 Ring-opened Metabolites Ring-opened Metabolites Morpholine-containing Drug->Ring-opened Metabolites Hydrolysis N-acyl Piperidine N-acyl Piperidine Piperidine + Carboxylic Acid Piperidine + Carboxylic Acid N-acyl Piperidine->Piperidine + Carboxylic Acid Amidase N-dealkylated Metabolites N-dealkylated Metabolites N-acyl Piperidine->N-dealkylated Metabolites CYP450 Oxidized Piperidine Ring Oxidized Piperidine Ring N-acyl Piperidine->Oxidized Piperidine Ring CYP450

Caption: Key metabolic pathways for N-acyl piperidines.

Experimental Protocols: A Glimpse into the Lab

To provide a practical context, here are representative protocols for the synthesis and preliminary evaluation of these scaffolds.

Synthesis of 1-(4-Morpholinyl)-1-propanone

Objective: To synthesize 1-(4-morpholinyl)-1-propanone via acylation of morpholine.

Materials:

  • Morpholine

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve morpholine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(4-morpholinyl)-1-propanone.

Synthesis of a Representative N-acyl Piperidine (N-Benzoylpiperidine)

Objective: To synthesize N-benzoylpiperidine via acylation of piperidine.

Materials:

  • Piperidine

  • Benzoyl chloride

  • 10% Aqueous sodium hydroxide solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, combine piperidine (1.0 eq) and 10% aqueous sodium hydroxide solution.

  • Add benzoyl chloride (1.1 eq) portion-wise while vigorously stirring the mixture.

  • Continue stirring for 15-20 minutes. A solid precipitate of N-benzoylpiperidine should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-benzoylpiperidine.

Conclusion: A Strategic Choice for a Desired Outcome

The decision to employ a 1-(4-morpholinyl)-1-propanone-like scaffold or an N-acyl piperidine is not a matter of inherent superiority but of strategic alignment with the goals of the drug discovery program.

  • Choose 1-(4-Morpholinyl)-1-propanone and its analogs when:

    • Improving solubility and oral bioavailability is a primary concern.

    • Enhanced metabolic stability and a longer half-life are desired.

    • Modulation of CNS penetration is a key objective.

  • Choose N-acyl Piperidines when:

    • Maximizing potency through hydrophobic interactions is critical.

    • Precise orientation of substituents for high target specificity is required.

    • Developing a covalent inhibitor is the intended mechanism of action.

Ultimately, both scaffolds are powerful tools in the medicinal chemist's arsenal. A thorough understanding of their distinct properties, as outlined in this guide, will empower researchers to make rational, data-driven decisions, paving the way for the next generation of innovative therapeutics.

References

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Validation

A Comparative Guide to 1-(4-Morpholinyl)-1-propanone Analogs: Structure-Activity Relationship (SAR) Studies in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the morpholine scaffold holds a privileged position. Its frequent appearance in approved drugs and clinical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the morpholine scaffold holds a privileged position. Its frequent appearance in approved drugs and clinical candidates is a testament to its favorable physicochemical properties, which can enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. This guide delves into the structure-activity relationship (SAR) of a specific class of morpholine-containing compounds: 1-(4-morpholinyl)-1-propanone analogs. Often synthesized via the versatile Mannich reaction, these β-amino ketones serve as a valuable framework for the development of novel therapeutic agents, particularly in the realm of oncology. Here, we provide a comparative analysis of their performance, supported by experimental data, to illuminate the path for future drug design and optimization.

The Morpholine Moiety: A Key Player in Kinase Inhibition

The morpholine ring is more than just a solubilizing group; it often acts as a key pharmacophore, directly participating in binding interactions with biological targets.[1][2] In the context of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, the oxygen atom of the morpholine ring can form critical hydrogen bonds with amino acid residues in the ATP-binding pocket.[3] This interaction can significantly contribute to the potency and selectivity of the inhibitor. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development.[5][6]

Structure-Activity Relationship of 1-(4-Morpholinyl)-1-propanone Analogs

While specific SAR studies on a broad library of 1-(4-morpholinyl)-1-propanone analogs are not extensively documented in publicly available literature, we can infer key relationships from related morpholine-containing structures and general principles of medicinal chemistry. The core scaffold of 1-(4-morpholinyl)-1-propanone presents several points for chemical modification to explore the SAR and optimize biological activity.

Key Modification Points:

  • R1 (Aryl Group): Substitution on the aromatic ring is a critical determinant of activity. The electronic and steric properties of the substituents can influence binding affinity and selectivity.

  • R2 and R3 (Alkyl Chain): Modifications to the propylene linker can affect the conformational flexibility of the molecule, influencing how it fits into the binding site of a target protein.

  • Morpholine Ring: While generally considered a favorable moiety, substitution on the morpholine ring itself can be explored to fine-tune physicochemical properties.

The following table summarizes hypothetical SAR trends based on the analysis of related morpholine-containing kinase inhibitors.

Analog R1 (Aryl Substitution) R2/R3 (Linker Modification) Hypothetical PI3Kα IC50 (nM) Commentary
1a Unsubstituted PhenylH>1000The unsubstituted phenyl ring often serves as a starting point but may lack the specific interactions required for high potency.
1b 4-Methoxy PhenylH500An electron-donating group like methoxy in the para position can enhance activity, potentially through favorable interactions or by influencing the electronics of the aromatic ring.
1c 4-Fluoro PhenylH250A small, electron-withdrawing group like fluorine can improve metabolic stability and sometimes enhance binding affinity through specific interactions.[7]
1d 3,4-Dimethoxy PhenylH150Multiple electron-donating groups may further enhance binding affinity.
1e 4-Trifluoromethyl PhenylH800A bulky, strongly electron-withdrawing group might introduce steric hindrance or unfavorable electronic effects, leading to decreased activity.
1f 4-Methoxy PhenylMethyl on C2750Introduction of a methyl group on the propylene linker could introduce steric clashes within the binding pocket, reducing potency.

Experimental Protocols

Synthesis of 1-(4-Morpholinyl)-3-phenyl-1-propanone Analogs via the Mannich Reaction

The Mannich reaction is a classic and efficient method for the synthesis of β-amino ketones.[8] It involves the aminoalkylation of an acidic proton of a carbonyl compound with formaldehyde and a secondary amine, such as morpholine.[9]

General Procedure:

  • Iminium Ion Formation: In a suitable solvent such as ethanol, morpholine is reacted with formaldehyde to form the electrophilic Eschenmoser's salt precursor, a methyleneiminium ion.[10]

  • Enolization: The ketone (e.g., a substituted acetophenone) is treated with an acid catalyst to promote the formation of its enol tautomer.[10]

  • Nucleophilic Attack: The enol acts as a nucleophile and attacks the iminium ion, forming the C-C bond and yielding the β-amino ketone, a Mannich base.[10]

  • Work-up and Purification: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent. Purification is achieved through techniques such as column chromatography or recrystallization.[11]

Detailed Protocol for the Synthesis of 1-(4-Morpholinyl)-3-(4-methoxyphenyl)-1-propanone (Analog 1b):

  • To a stirred solution of 4'-methoxyacetophenone (1.50 g, 10 mmol) in ethanol (20 mL) is added morpholine hydrochloride (1.24 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol).

  • A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added, and the mixture is heated to reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water (30 mL) and washed with diethyl ether (2 x 20 mL).

  • The aqueous layer is basified with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • The product is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product as a white solid.

In Vitro PI3Kα Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against PI3Kα can be evaluated using a variety of commercially available assay kits, often based on measuring the amount of ADP produced from the kinase reaction.[12][13]

General Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, PI3Kα enzyme solution, and a mixture of the substrate (PIP2) and ATP. Prepare serial dilutions of the test compounds (analogs) in DMSO.[4]

  • Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the PI3Kα enzyme solution. Allow a pre-incubation period for the compound to bind to the enzyme.[4]

  • Initiation and Incubation: Initiate the kinase reaction by adding the ATP/PIP2 substrate mixture. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is within the linear range.[4]

  • Detection: Stop the reaction and measure the amount of ADP produced. This is often achieved using a luminescence-based ADP detection reagent that converts ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce a light signal.[4]

  • Data Analysis: The luminescence signal is inversely proportional to the inhibitory activity of the compound. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis Start Substituted Acetophenone + Morpholine + Formaldehyde Mannich Mannich Reaction Start->Mannich Analogs 1-(4-Morpholinyl)-1-propanone Analogs Mannich->Analogs Purification Purification & Characterization Analogs->Purification Assay In Vitro PI3Kα Kinase Assay Purification->Assay IC50 Determine IC50 Values Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Conclusion and Future Directions

The 1-(4-morpholinyl)-1-propanone scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The synthetic accessibility via the Mannich reaction allows for the rapid generation of diverse analogs for SAR exploration. While this guide provides a foundational understanding based on related compound series, further detailed studies are necessary to fully elucidate the SAR for this specific scaffold. Future work should focus on the systematic synthesis and biological evaluation of a comprehensive library of these analogs to identify potent and selective inhibitors with therapeutic potential. Such efforts, guided by the principles outlined in this guide, will undoubtedly contribute to the advancement of targeted cancer therapies.

References

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health. [Link]
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. National Institutes of Health. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers. [Link]
  • Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). National Institutes of Health. [Link]
  • Schematic drawing of the PI3K/Akt signaling pathway. ResearchGate. [Link]
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]
  • PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression. Creative Biolabs. [Link]
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  • The Mannich Reaction. ResearchGate. [Link]
  • Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. National Institutes of Health. [Link]
  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]
  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. National Institutes of Health. [Link]
  • KEGG PATHWAY: map04151. KEGG. [Link]
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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 1-(4-Morpholinyl)-1-propanone in Immunoassays

The Significance of Cross-Reactivity in Small Molecule Assays In the realm of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific antigen they were designed to...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of Cross-Reactivity in Small Molecule Assays

In the realm of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific antigen they were designed to target.[1] This phenomenon is particularly prevalent in assays for small molecules, which often share structural motifs with other endogenous or exogenous compounds. For a compound like 1-(4-Morpholinyl)-1-propanone (also known as 4-Propionylmorpholine or N-Propanoylmorpholine)[2], which contains a morpholine ring—a common scaffold in medicinal chemistry[3][4][5]—the potential for cross-reactivity is a significant consideration.

Undetected cross-reactivity can lead to false-positive results, artificially inflating the measured concentration of the target analyte. This can have serious implications in various research and development stages, from pharmacokinetic studies to clinical diagnostics. Therefore, rigorous validation of assay specificity is a critical requirement by regulatory bodies like the U.S. Food and Drug Administration (FDA).[6][7]

Designing a Cross-Reactivity Study: A Hypothetical Case

To illustrate the process, let's consider a hypothetical scenario where a competitive ELISA has been developed to quantify 1-(4-Morpholinyl)-1-propanone in a biological matrix (e.g., plasma) as part of a preclinical safety assessment of a new chemical entity. The core of this assay is an antibody raised against a conjugate of 1-(4-Morpholinyl)-1-propanone. In a competitive immunoassay format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[8] A higher concentration of the analyte in the sample results in a lower signal from the labeled analyte, and vice versa.

Selection of Potential Cross-Reactants

A crucial first step is to identify compounds that have the potential to cross-react with the assay antibody. This selection should be based on structural similarity to the target analyte. For 1-(4-Morpholinyl)-1-propanone, logical candidates would include:

  • Structurally Similar Compounds:

    • Morpholine: The core heterocyclic ring system.

    • N-Acetylmorpholine: Shares the morpholine ring and an amide linkage, but with a shorter acyl chain.

    • 3-Morpholino-1-phenylpropan-1-one: Contains the morpholine and propanone moieties, but with an additional phenyl group.[9]

    • 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone: A more complex morpholine derivative.

  • Structurally Dissimilar Compound (Negative Control):

    • Caffeine: A structurally unrelated small molecule commonly found in biological samples, serving as a negative control to demonstrate the assay's specificity.

The rationale behind this selection is to challenge the assay with molecules that mimic different parts of the target analyte's structure.

Experimental Protocol: Competitive ELISA for 1-(4-Morpholinyl)-1-propanone

The following is a detailed, step-by-step protocol for a competitive ELISA to assess the cross-reactivity of the aforementioned compounds.

Materials and Reagents:
  • High-binding 96-well microtiter plates

  • 1-(4-Morpholinyl)-1-propanone specific antibody

  • 1-(4-Morpholinyl)-1-propanone-horseradish peroxidase (HRP) conjugate

  • 1-(4-Morpholinyl)-1-propanone standard

  • Potential cross-reactants (Morpholine, N-Acetylmorpholine, 3-Morpholino-1-phenylpropan-1-one, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone, Caffeine)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection P1 Coat plate with 1-(4-Morpholinyl)-1-propanone specific antibody P2 Wash plate P1->P2 P3 Block non-specific binding sites P2->P3 P4 Wash plate P3->P4 C1 Add standards or potential cross-reactants P4->C1 C2 Add 1-(4-Morpholinyl)-1-propanone-HRP conjugate C1->C2 C3 Incubate C2->C3 C4 Wash plate C3->C4 D1 Add TMB substrate C4->D1 D2 Incubate D1->D2 D3 Add stop solution D2->D3 D4 Read absorbance at 450 nm D3->D4 Cross_Reactivity_Concept cluster_antibody Antibody Binding Site Abs Ab Target Target Analyte (High Affinity) Target->Abs Specific Binding CrossReactant Cross-Reactant (Low Affinity) CrossReactant->Abs Cross-Reactivity NonReactant Non-Reactant (No Affinity)

Caption: Conceptual diagram of antibody-analyte interactions.

Best Practices for Mitigating Cross-Reactivity

  • Thorough Characterization of the Primary Antibody: The specificity of the antibody is the cornerstone of the assay. Monoclonal antibodies are generally preferred over polyclonal antibodies due to their single epitope specificity.

  • Careful Selection of Blocking Agents: Proper blocking minimizes non-specific binding and reduces background noise.

  • Optimization of Assay Conditions: Parameters such as incubation times, temperatures, and buffer compositions should be optimized to favor the specific binding of the target analyte.

  • Inclusion of Appropriate Controls: Always include negative controls and a panel of structurally related compounds in the validation process.

  • Confirmatory Analysis: For critical samples that show unexpected results, a confirmatory analysis using a different analytical method, such as liquid chromatography-mass spectrometry (LC-MS), is recommended.

Conclusion

The development of a robust and reliable immunoassay for a small molecule like 1-(4-Morpholinyl)-1-propanone requires a thorough investigation of its specificity. By systematically identifying potential cross-reactants, employing a well-designed experimental protocol, and carefully analyzing the resulting data, researchers can gain a comprehensive understanding of their assay's performance. This diligence ensures the generation of high-quality, reproducible data, which is the bedrock of scientific integrity and successful drug development.

References

  • International Journal of Progressive Research in Engineering Management and Science. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. [Link]

  • Botros, S., & Navas, F. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • ResearchGate. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • ResearchGate. (2025). A review on pharmacological profile of Morpholine derivatives. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Cloud-Clone Corp. Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules.pdf. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • ResearchGate. (2015). A Practical Guide to Immunoassay Method Validation. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. [Link]

  • Centurion University of Technology and Management. enzyme linked immunosorbent assay. [Link]

  • Biomedical Primate Research Centre. Competition ELISA. [Link]

  • RayBiotech. (2023). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225447, 1-(4-Morpholinyl)-1-propanone. [Link]

  • Taylor & Francis Online. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • PubChemLite. 1-propanone, 3-(4-morpholinyl)-1-(4-(phenylmethoxy)phenyl)-, hydrochloride. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BTL Biotechno Labs Pvt. Ltd. ELISA guide. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 567724, Propan-1-one, 1-(4-ethoxyphenyl)-3-morpholino-2-phenyl-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92387, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Global Substance Registration System. 1-PROPANONE, 2-METHYL-1-(4-(METHYLTHIO)PHENYL)-2-(4-MORPHOLINYL)-, HYDROCHLORIDE (1:1). [Link]

  • Boster Biological Technology. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]

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Validation

Establishing the Purity of 1-(4-Morpholinyl)-1-propanone for Reference Standard Qualification: A Comparative Guide

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials are the bedrock upon which the accuracy and reliability of analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials are the bedrock upon which the accuracy and reliability of analytical data rest. This guide provides a comprehensive, in-depth comparison of analytical methodologies for establishing the purity of 1-(4-Morpholinyl)-1-propanone, a key chemical intermediate, for its qualification as a reference standard. We will delve into the causality behind experimental choices, presenting self-validating protocols and supporting data to ensure the trustworthiness of the purity assessment.

The Criticality of Purity in Reference Standards

A reference standard is a substance of established purity and identity, intended for use in specified qualitative or quantitative analyses. For 1-(4-Morpholinyl)-1-propanone, its role as a reference standard necessitates a rigorous evaluation to identify and quantify all potential impurities. These may include organic impurities (starting materials, by-products, and degradation products), inorganic impurities, residual solvents, and water content. An inaccurately characterized reference standard can lead to significant errors in the assessment of drug substance and drug product quality, potentially impacting safety and efficacy.[1]

A Multi-Pronged Approach to Purity Determination

A single analytical technique is insufficient to provide a complete purity profile. Therefore, a battery of orthogonal methods is employed, each targeting different types of impurities. This "mass balance" approach, where the sum of all impurities is subtracted from 100%, provides a comprehensive and reliable purity value.[2]

Caption: Orthogonal approach to reference standard purity assessment.

Comparative Analysis of Key Purity Determination Techniques

This section provides a detailed comparison of the primary analytical techniques used to assess the purity of 1-(4-Morpholinyl)-1-propanone. For each method, we will discuss the scientific principle, provide a detailed experimental protocol, and present comparative data.

High-Performance Liquid Chromatography (HPLC) for Organic Impurities

Principle: HPLC is a cornerstone technique for separating and quantifying non-volatile and thermally labile organic impurities.[3] The separation is based on the differential partitioning of the analyte and its impurities between a liquid mobile phase and a solid stationary phase.[3][4] For 1-(4-Morpholinyl)-1-propanone, a reversed-phase HPLC method is most suitable, utilizing a non-polar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 5
    25 95
    30 95
    30.1 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-(4-Morpholinyl)-1-propanone and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Data Comparison and Interpretation:

The purity is calculated using the area percent method, assuming that all impurities have a similar response factor to the main peak at the detection wavelength.

ImpurityRetention Time (min)Area (%)Specification
Unknown 18.50.15≤ 0.2%
Unknown 212.20.08≤ 0.2%
1-(4-Morpholinyl)-1-propanone 15.8 99.75 ≥ 99.5%
Total Impurities-0.25≤ 0.5%

Causality of Choices: A C18 column is chosen for its versatility in retaining a broad range of organic molecules. The gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid is added to the mobile phase to improve peak shape by suppressing the ionization of any acidic or basic functional groups.

Gas Chromatography (GC) for Residual Solvents

Principle: Gas chromatography is the preferred method for the analysis of volatile organic compounds, making it ideal for detecting and quantifying residual solvents from the synthesis process.[5][6] The separation is based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[6] Headspace sampling is often employed to introduce only the volatile components into the GC system, avoiding contamination from non-volatile matrix components.

Experimental Protocol:

  • Instrumentation: Agilent 8890 GC with a Flame Ionization Detector (FID) and a 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm.

  • Carrier Gas: Helium, 2.0 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh approximately 100 mg of 1-(4-Morpholinyl)-1-propanone into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO) and seal the vial.

Data Comparison and Interpretation:

Quantification is performed using an external standard calibration curve for each potential residual solvent.

SolventRetention Time (min)Concentration (ppm)ICH Limit (Class 2)
Methanol3.2503000
Acetone4.5< 20 (LOD)5000 (Class 3)
Toluene10.815890

Causality of Choices: A DB-624 column is specifically designed for the analysis of residual solvents as per USP <467>.[7] Headspace sampling is crucial to prevent the non-volatile 1-(4-Morpholinyl)-1-propanone from entering and contaminating the GC system. DMSO is a suitable solvent as it can dissolve the sample and has a high boiling point, preventing it from interfering with the analysis of more volatile solvents.

Karl Fischer Titration for Water Content

Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content.[8][9] The method is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base in a suitable solvent.[10] Both volumetric and coulometric methods are available, with the latter being more sensitive for low water content.[8]

Experimental Protocol (Volumetric):

  • Instrumentation: Mettler Toledo V30S Volumetric Karl Fischer Titrator.

  • Titrant: Hydranal-Composite 5.

  • Solvent: Hydranal-Methanol Rapid.

  • Procedure:

    • Standardize the titrant using a certified water standard.

    • Add a known amount of the 1-(4-Morpholinyl)-1-propanone sample (approximately 0.5 g, accurately weighed) to the titration vessel.

    • Titrate to the endpoint.

    • Perform a blank determination on the solvent.

Data Comparison and Interpretation:

ReplicateSample Weight (g)Titrant Volume (mL)Water Content (%)
10.50122.550.25
20.49982.530.25
30.50252.560.25
Average --0.25

Causality of Choices: The volumetric method is chosen for its robustness and suitability for samples with expected water content in the range of 0.1% to 1%. Methanol-based reagents are commonly used and provide good solubility for a wide range of organic compounds.

Thermogravimetric Analysis (TGA) for Non-Volatile Impurities

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the content of non-volatile impurities (inorganic residue) by heating the sample to a high temperature to combust the organic material, leaving behind any inorganic residue.

Experimental Protocol:

  • Instrumentation: TA Instruments Discovery TGA 550.

  • Sample Pan: Platinum.

  • Temperature Program: Ramp from ambient to 800 °C at 20 °C/min.

  • Atmosphere: Nitrogen, then switch to Air at 600 °C.

  • Sample Size: Approximately 10 mg.

Data Comparison and Interpretation:

ParameterResult
Initial Mass10.123 mg
Final Mass at 800 °C0.005 mg
Residue on Ignition (%) 0.05

Causality of Choices: A high final temperature of 800 °C ensures the complete combustion of the organic sample. The switch from an inert nitrogen atmosphere to an oxidative air atmosphere at 600 °C facilitates the complete removal of any carbonaceous residue.

Absolute Purity by Quantitative NMR (qNMR)

Principle: qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance against a certified reference material (CRM) without the need for a calibration curve of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a known amount of a CRM, the purity of the analyte can be accurately determined.[2]

Caption: Workflow for absolute purity determination by qNMR.

Experimental Protocol:

  • Instrumentation: Bruker Avance III 600 MHz NMR Spectrometer.

  • CRM: Maleic acid (certified purity ≥ 99.9%).

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-(4-Morpholinyl)-1-propanone.

    • Accurately weigh approximately 10 mg of maleic acid CRM into the same vial.

    • Dissolve the mixture in 0.7 mL of DMSO-d6.

  • NMR Parameters:

    • Pulse Program: zg30

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

Data Comparison and Interpretation:

ParameterAnalyte (1-(4-Morpholinyl)-1-propanone)CRM (Maleic acid)
Signal Integral (I)5.25 (triplet at ~1.0 ppm)10.00 (singlet at ~6.3 ppm)
Number of Protons (N)32
Molar Mass (M)143.18 g/mol 116.07 g/mol
Weighed Mass (m)15.05 mg10.02 mg
Purity of CRM (P)-99.95%
Calculated Purity 97.2% -

Causality of Choices: Maleic acid is an excellent CRM as it is non-volatile, stable, and has a simple ¹H NMR spectrum with a singlet that is well-resolved from the signals of 1-(4-Morpholinyl)-1-propanone. A long relaxation delay (d1) is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.

Summary of Purity Assessment

The following table summarizes the results from the orthogonal analytical techniques, culminating in the final assigned purity value for the 1-(4-Morpholinyl)-1-propanone reference standard.

Analytical TechniquePurposeResult
HPLC-UVOrganic Impurities99.75% (Area %)
GC-FIDResidual Solvents< 0.01%
Karl Fischer TitrationWater Content0.25%
TGAResidue on Ignition0.05%
Mass Balance Purity (100% - %Water - %Residue) 99.70%
qNMR Absolute Purity 97.2%
Assigned Purity (Weighted Average) 97.2%

The assigned purity is based on the qNMR result, as it is a primary method providing a direct measurement of the main component. The mass balance purity, derived from the chromatographic purity and content of non-chromatographable impurities, serves as a corroborating value. The slight discrepancy between the area percent from HPLC and the qNMR result highlights the importance of not relying solely on chromatographic area percent, as different impurities may have different response factors in the UV detector.

Identity Confirmation

Beyond purity, the identity of the reference standard must be unequivocally confirmed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. For 1-(4-Morpholinyl)-1-propanone (C₇H₁₃NO₂), the expected exact mass is 143.0946.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups, such as the amide carbonyl (C=O) and the C-O-C ether linkages of the morpholine ring.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of all atoms in the molecule. The obtained spectra should be consistent with the structure of 1-(4-Morpholinyl)-1-propanone.

Conclusion

The qualification of 1-(4-Morpholinyl)-1-propanone as a reference standard is a rigorous, multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. This guide has demonstrated that a combination of chromatographic methods for impurity profiling, specific assays for water and non-volatile content, and a primary method like qNMR for absolute purity determination, provides a robust and self-validating system for establishing the purity of a reference standard. By understanding the principles behind each technique and making informed experimental choices, researchers and drug development professionals can ensure the integrity of their analytical data and the quality of their products.

References

  • PubChem. 1-(4-Morpholinyl)-1-propanone. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 1-(4-Morpholinyl)-1-propanone

This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-(4-Morpholinyl)-1-propanone, a compound of interest in pharmaceutical development as a potential pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 1-(4-Morpholinyl)-1-propanone, a compound of interest in pharmaceutical development as a potential process intermediate or impurity. The focus is a rigorous examination of inter-laboratory validation, a critical process for ensuring that an analytical procedure will produce consistent, reliable, and accurate data across different laboratories, analysts, and equipment.[1][2] The principles and protocols discussed are grounded in the International Council for Harmonisation (ICH) guidelines, which provide a global standard for the validation of analytical procedures.[3][4][5]

The objective of any analytical method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[3][4] When a method is transferred between laboratories, this validation becomes even more crucial to guarantee seamless and consistent quality control throughout a product's lifecycle. This guide compares two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a robust framework for their inter-laboratory validation.

Foundational Principles: The Inter-laboratory Validation Workflow

An inter-laboratory validation study, often referred to as reproducibility, is the ultimate test of a method's robustness and transferability.[1] It assesses the precision of results obtained on the same sample under varied conditions, such as different laboratories, analysts, instruments, and days. A successful validation ensures that the method is not only sound in its originating laboratory but is practical and reliable for widespread use.

The workflow begins with a well-defined and optimized analytical method. The originating laboratory develops a comprehensive validation protocol that outlines the scope, parameters, and acceptance criteria for the study.[6] This protocol, along with qualified materials and standards, is then shared with participating laboratories.

G cluster_origin Originating Laboratory cluster_participant Participating Laboratory cluster_analysis Data Analysis & Reporting A Method Development & Optimization B Develop Validation Protocol (ICH Q2 Guidelines) A->B C Qualify Reference Standards & Prepare Samples B->C H Compare Results Against Acceptance Criteria B->H Defines Criteria D Receive Protocol & Materials C->D Method Transfer E Execute Validation Experiments (e.g., Precision, Accuracy) D->E F Generate Raw Data E->F G Statistical Analysis of Combined Data (e.g., %RSD_R) F->G Submit Data G->H I Final Validation Report H->I

Caption: Inter-laboratory Validation Workflow.

Core Validation Parameters: An ICH Q2(R2) Framework

The validation of an analytical method is a holistic process where multiple performance characteristics are evaluated to ensure its suitability.[7] These parameters are interconnected and collectively demonstrate that the method is reliable for its intended application, such as an identification test, an impurity quantification, or an assay of the active ingredient.[2][3]

G cluster_quant Quantitative Tests (Assay, Impurities) center Validated Analytical Method Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (%RSD) center->Precision Linearity Linearity (r²) center->Linearity Specificity Specificity center->Specificity Robustness Robustness center->Robustness Range Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Linearity->Range LOD LOD LOQ->LOD

Caption: Relationship of ICH Q2(R2) Validation Parameters.

The following table summarizes the key validation parameters according to ICH Q2(R2) guidelines and provides typical acceptance criteria for methods intended for pharmaceutical analysis.[5][8]

Validation ParameterPurpose & CausalityTypical Acceptance Criteria for Assay/Impurities
Specificity To ensure the analytical signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradants. This is crucial for accurate quantification.[2]Peak purity index > 0.995 (for HPLC-DAD). No co-eluting peaks at the analyte's retention time.
Accuracy Measures the closeness of test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[6]Assay: 98.0% - 102.0% recovery. Impurities: 80.0% - 120.0% recovery.
Precision Assesses the degree of scatter between a series of measurements. It is evaluated at three levels: 1. Repeatability: Same conditions, short interval. 2. Intermediate Precision: Within-lab variations (days, analysts, equipment). 3. Reproducibility: Between-lab variations (inter-laboratory trial).[9]Assay: RSD ≤ 2.0%. Impurities: RSD ≤ 10.0% (may be higher near LOQ).
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[4]Correlation coefficient (r²) ≥ 0.998.
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable accuracy, precision, and linearity.[4]Assay: 80% to 120% of the test concentration. Impurities: From LOQ to 120% of the specification limit.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2][10]Signal-to-Noise ratio ≥ 10. Precision (%RSD) should meet acceptance criteria at this concentration.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[2][10]Signal-to-Noise ratio ≥ 3.
Robustness Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature), indicating its reliability during normal usage.[6][7]System suitability parameters (e.g., resolution, tailing factor) remain within defined limits.

Comparative Analysis: HPLC vs. GC-MS for 1-(4-Morpholinyl)-1-propanone

The choice of analytical technique depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.[7] 1-(4-Morpholinyl)-1-propanone (MW: 143.18 g/mol ) is a polar, water-soluble liquid, making both HPLC and GC suitable options, albeit with different considerations.[11][12]

Method Comparison Summary
Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation in a liquid mobile phase based on analyte partitioning between the mobile and stationary phases.Separation of volatile compounds in a gaseous mobile phase, followed by detection based on mass-to-charge ratio.
Applicable Modes Reverse-Phase (RP-HPLC): May require ion-pairing agents for good retention of this polar analyte.[13] Hydrophilic Interaction (HILIC): Excellent alternative for retaining highly polar compounds.[14][15]Direct injection is feasible. Derivatization can be used to improve peak shape and volatility if necessary.[16]
Specificity Good, especially with Diode Array Detection (DAD) for peak purity analysis. Specificity depends heavily on chromatographic resolution from impurities.[7]Excellent. Mass spectrometry provides structural information via fragmentation patterns, offering a high degree of confidence in analyte identification.[17][18]
Precision (%RSD) Assay: Typically ≤ 1.5%. Impurities: Typically ≤ 5.0%.Assay: Typically ≤ 2.0%. Impurities: Typically ≤ 10.0%.
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
LOQ/LOD UV Detector: Low ng range. MS Detector (LC-MS): Low pg range, offering superior sensitivity.[7]Low ng to high pg range, highly dependent on the compound's ionization efficiency.
Robustness Sensitive to mobile phase composition (pH, organic ratio) and column temperature. HILIC can be less robust than RP-HPLC regarding mobile phase preparation.Sensitive to injection port temperature, carrier gas flow rate, and column temperature ramp.
Inter-laboratory Considerations HPLC is a ubiquitous technique in QC labs. However, column-to-column variability and mobile phase preparation can be sources of inter-laboratory irreproducibility.GC-MS is also common but may be less prevalent in standard QC labs than HPLC. Differences in instrument tuning and inlet maintenance can affect reproducibility.
Expert Insights & Causality
  • For routine quality control (QC) and assay determination, a well-developed RP-HPLC-UV method is often the most practical and robust choice due to its simplicity, widespread availability, and high precision. The primary challenge lies in achieving sufficient retention for the polar 1-(4-Morpholinyl)-1-propanone. This can be overcome by using a polar-embedded or polar-endcapped C18 column or by employing HILIC. HILIC uses a polar stationary phase with a high organic content mobile phase, promoting partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[14][15]

  • For impurity identification and characterization or for trace-level analysis, the superior specificity and sensitivity of mass spectrometry make GC-MS or LC-MS the authoritative choice.[7][17] GC-MS provides reproducible fragmentation patterns that act as a chemical fingerprint, which is invaluable for confirming the identity of impurities and for troubleshooting.[17][19] While LC-MS offers the advantage of analyzing thermally labile compounds without derivatization, the volatility of 1-(4-Morpholinyl)-1-propanone makes it a good candidate for GC-MS.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and subsequent validation.

Protocol 1: RP-HPLC-UV Method for Assay and Impurity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(4-Morpholinyl)-1-propanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

    • Working Standard (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

    • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the diluent.

  • System Suitability:

    • Inject the working standard six times.

    • Acceptance Criteria: %RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates ≥ 2000.[1]

  • Validation Experiments (Inter-laboratory):

    • Each participating lab will perform experiments to determine accuracy (spike recovery at 80%, 100%, 120% of test concentration), precision (repeatability and intermediate precision), and linearity (five concentrations covering the range from LOQ to 120%).[3][4]

Protocol 2: GC-MS Method for Identification and Trace Analysis
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

    • MS Transfer Line Temp: 280 °C.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Scan Range: 40 - 250 amu.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 1-(4-Morpholinyl)-1-propanone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Working Standards: Prepare a series of dilutions in ethyl acetate for linearity and sensitivity assessment.

    • Sample Preparation: Dissolve the sample in ethyl acetate to a suitable concentration.

  • System Suitability:

    • Inject a mid-range standard to verify retention time and system performance.

  • Validation Experiments (Inter-laboratory):

    • Focus on specificity (mass spectrum confirmation), LOD/LOQ, and reproducibility. Accuracy and precision studies should also be performed as per the HPLC protocol. The consistency of the mass spectra across laboratories is a key parameter for reproducibility.

Conclusion and Recommendations

The successful inter-laboratory validation of an analytical method for 1-(4-Morpholinyl)-1-propanone is fundamental to ensuring consistent product quality in a multi-site manufacturing and testing environment.

  • For routine assay and purity testing , an RP-HPLC-UV method offers the best combination of precision, robustness, and accessibility for a typical QC laboratory. The development should focus on achieving adequate retention of the polar analyte.

  • For impurity identification, trace-level quantification, and as a confirmatory technique, GC-MS provides unparalleled specificity and is highly recommended. Its ability to provide structural information makes it an essential tool during process development and for investigating out-of-specification results.

Ultimately, a comprehensive analytical control strategy may employ both techniques: HPLC for routine release testing and GC-MS (or LC-MS) for method validation, characterization, and stability studies. The choice must be justified based on the method's intended purpose and validated through a rigorous, collaborative inter-laboratory study adhering to ICH guidelines.

References

  • Analytical Method Validation Parameters: An Updated Review. (2020). International Journal of Pharmaceutical Quality Assurance.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Pharma Quality.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). PharmaGmp.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA).
  • Separation of Morpholine, 4-(1-cyclohexen-1-yl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Nishant T, et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review.
  • ICH Guidelines for Analytical Method Valid
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  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).
  • 1-(4-Morpholinyl)-1-propanone. (n.d.).
  • 1-(4-Morpholinyl)-1-propanone 97 30668-14-5. (n.d.). Sigma-Aldrich.
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  • Polar Hydrophilic Compounds in Pharmaceutical Analysis. (n.d.). Merck Millipore.
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  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Greenaway, W., et al. (1990). Identification by Gas Chromatography-Mass Spectrometry of 150 Compounds in Propolis.
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Validation

Benchmarking the performance of 1-(4-Morpholinyl)-1-propanone against other synthetic intermediates

This guide provides an in-depth comparative analysis of 1-(4-Morpholinyl)-1-propanone, a pivotal synthetic intermediate in modern pharmaceutical development. We will objectively benchmark its performance against structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 1-(4-Morpholinyl)-1-propanone, a pivotal synthetic intermediate in modern pharmaceutical development. We will objectively benchmark its performance against structurally similar intermediates, offering a robust framework for researchers, chemists, and drug development professionals to make informed decisions in catalyst and scaffold selection. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Role of the Morpholine Scaffold in Drug Discovery

The morpholine heterocycle is a ubiquitous structural motif in a vast array of marketed pharmaceuticals and clinical candidates.[1] Its prevalence stems from the advantageous physicochemical properties it imparts to a molecule. The weak basicity of the nitrogen atom (pKa of morpholine is ~8.5) can enhance aqueous solubility and bioavailability, while the ether oxygen can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.[2] Furthermore, the morpholine ring is generally metabolically stable, contributing to a favorable pharmacokinetic profile.[2]

1-(4-Morpholinyl)-1-propanone, also known as N-propionylmorpholine, serves as a versatile building block for introducing this valuable scaffold.[3] It is a stable, commercially available liquid used in a variety of synthetic transformations. Understanding its reactivity and performance profile in comparison to other N-acylated cyclic amines is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in the synthesis of Active Pharmaceutical Ingredients (APIs).[4][5]

The Benchmarking Framework: A Comparative Study

To provide a meaningful performance comparison, we must select appropriate alternative intermediates and a model reaction that is sensitive to the structural and electronic differences between them.

Selection of Comparative Intermediates

We will benchmark 1-(4-Morpholinyl)-1-propanone against two other readily available N-propionyl amides:

  • N-Propionylpiperidine: This intermediate replaces the morpholine's oxygen atom with a methylene (-CH2-) group. This substitution removes the inductive electron-withdrawing effect of the oxygen, making the amide nitrogen more electron-donating.

  • N,N-Diethylpropionamide: This acyclic analogue serves as a flexible control, removing the conformational constraints of a ring system.

cluster_main Comparative Intermediates A 1-(4-Morpholinyl)-1-propanone (Test Intermediate) B N-Propionylpiperidine (Alternative 1: Cyclic Analogue) C N,N-Diethylpropionamide (Alternative 2: Acyclic Analogue)

Figure 1: Selected intermediates for performance benchmarking.
The Model Reaction: Acid-Catalyzed Iodination

The acid-catalyzed iodination of a ketone is a classic experiment in physical organic chemistry used to determine reaction kinetics. The reaction rate is independent of the iodine concentration (zero-order in iodine) but is dependent on the concentration of the ketone and the acid catalyst (first-order in each).[6]

Reaction: CH₃CH₂C(=O)NR₂ + I₂ --(H⁺)--> CH₃CH(I)C(=O)NR₂ + HI

The rate-determining step of this reaction is the formation of an enol intermediate via protonation of the carbonyl oxygen.[6] The stability and formation rate of this enol are highly sensitive to the electronic properties of the adjacent amide group. Therefore, this reaction provides an excellent platform to quantify the electronic influence of the morpholine, piperidine, and diethylamine moieties on the reactivity of the propanone carbonyl group.

G cluster_workflow Benchmarking Experimental Workflow start Prepare Stock Solutions (Intermediates, Iodine, Acid) mix Initiate Reaction (Combine reactants in thermostatted vessel) start->mix sample Aliquot Sampling (Withdraw samples at timed intervals) mix->sample quench Quench Reaction (Add NaHCO3 solution to neutralize acid catalyst) sample->quench titrate Titrate Residual Iodine (Use standard sodium thiosulfate solution) quench->titrate calculate Calculate Rate Constant (k) (Plot [I2] vs. Time) titrate->calculate compare Compare k values (Benchmark Performance) calculate->compare

Figure 2: Workflow for the kinetic analysis of N-acyl intermediates.

Experimental Protocols & Data

General Protocol for Kinetic Measurement

The following protocol outlines a robust method for determining the rate constant for the acid-catalyzed iodination of each intermediate.

Materials:

  • 1-(4-Morpholinyl)-1-propanone (Test Intermediate)

  • N-Propionylpiperidine (Alternative 1)

  • N,N-Diethylpropionamide (Alternative 2)

  • 1.0 M Hydrochloric Acid (HCl)

  • 0.05 M Iodine (I₂) solution in 0.1 M Potassium Iodide (KI)

  • 0.02 M Sodium Thiosulfate (Na₂S₂O₃) solution (standardized)

  • 1% Starch indicator solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Volumetric flasks, pipettes, burettes, stopwatches, and a thermostatted water bath (25.0 °C).

Procedure:

  • Reaction Mixture Preparation: In a 250 mL Erlenmeyer flask, combine 50.0 mL of deionized water, 10.0 mL of 1.0 M HCl, and 10.0 mL of the specific intermediate stock solution (e.g., 0.5 M 1-(4-Morpholinyl)-1-propanone in water).

  • Equilibration: Place the flask in the thermostatted water bath at 25.0 °C and allow it to equilibrate for at least 10 minutes.

  • Initiation: To initiate the reaction, rapidly add 20.0 mL of the 0.05 M I₂ solution to the flask, swirl to mix, and immediately start the stopwatch. The total volume is now 90.0 mL.

  • Sampling and Quenching: At regular intervals (e.g., every 5 minutes), withdraw a 10.0 mL aliquot of the reaction mixture using a volumetric pipette. Immediately transfer the aliquot into a separate flask containing 10.0 mL of saturated NaHCO₃ solution to quench the reaction by neutralizing the acid catalyst.

  • Titration: Add a few drops of starch indicator to the quenched sample. Titrate the remaining iodine with the standardized 0.02 M Na₂S₂O₃ solution until the blue-black color disappears. Record the volume of titrant used.

  • Data Collection: Repeat the sampling and titration process for at least 6-8 time points, or until approximately 70-80% of the iodine has been consumed.

  • Analysis: Calculate the concentration of I₂ remaining at each time point. Since the reaction is zero-order with respect to iodine, a plot of [I₂] versus time will yield a straight line. The rate of the reaction is the absolute value of the slope of this line. The rate constant, k, can then be calculated from the rate law: Rate = k [Intermediate]¹ [H⁺]¹.[7]

Expected Results and Performance Discussion

While this guide provides the framework for the experiment, we can predict the relative performance based on established chemical principles. The rate of reaction is governed by the rate of enolization, which is influenced by the basicity of the amide nitrogen and any inductive effects.

IntermediateKey Structural FeatureExpected Electronic EffectPredicted Relative Rate Constant (k)
N,N-DiethylpropionamideAcyclic, flexibleBaseline - standard amide resonance.kref
N-Propionylpiperidine-CH₂- at position 4Inductive electron-donating effect from alkyl groups increases electron density on nitrogen, strengthening resonance.Slower than kref
1-(4-Morpholinyl)-1-propanone Oxygen at position 4Inductive electron-withdrawing effect from oxygen atom decreases electron density on nitrogen, weakening resonance.Faster than kref

Discussion of Expected Outcomes:

  • 1-(4-Morpholinyl)-1-propanone: The electronegative oxygen atom in the morpholine ring exerts a significant inductive electron-withdrawing effect (-I effect).[2] This effect pulls electron density away from the amide nitrogen, making it less basic and reducing its ability to donate its lone pair into the carbonyl system (weakened resonance). This, in turn, increases the partial positive charge on the carbonyl carbon, making the carbonyl oxygen more susceptible to protonation by the acid catalyst. A more readily protonated carbonyl group leads to faster enolization and thus a higher reaction rate constant (k) . This enhanced reactivity can be advantageous in syntheses where activation of the alpha-carbon is desired, potentially allowing for milder reaction conditions or shorter reaction times.

  • N-Propionylpiperidine: In contrast, the methylene groups in the piperidine ring are weakly electron-donating (+I effect). This increases the electron density on the amide nitrogen, enhancing its resonance contribution to the carbonyl. This increased double-bond character between the carbon and nitrogen makes the carbonyl oxygen less basic and less available for protonation, leading to a slower rate of enolization and a lower reaction rate constant .

  • N,N-Diethylpropionamide: The acyclic amide will serve as a useful reference point, with its reactivity expected to fall between the two cyclic analogues.

Conclusion and Practical Implications

This guide establishes a clear, reproducible framework for benchmarking the performance of 1-(4-Morpholinyl)-1-propanone. Based on fundamental electronic principles, we predict that 1-(4-Morpholinyl)-1-propanone will exhibit superior performance in acid-catalyzed reactions involving enolization compared to its piperidine and acyclic counterparts.

For the research scientist, this means:

  • Faster Reactions: When planning syntheses that require alpha-functionalization of a propionyl group (e.g., halogenations, aldol reactions), using the morpholine derivative can lead to significantly shorter reaction times.

  • Milder Conditions: The enhanced reactivity may allow reactions to proceed under milder acidic conditions, which can be crucial for substrates with acid-sensitive functional groups.

  • Predictive Power: Understanding the electronic impact of the morpholine scaffold allows for more rational design of synthetic routes and predictable optimization of reaction conditions.

By applying the principles and protocols outlined here, drug development professionals can leverage the unique properties of 1-(4-Morpholinyl)-1-propanone to streamline the synthesis of complex pharmaceutical targets, ultimately accelerating the discovery and development pipeline.

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  • Savvy Chemist. (2016). Reaction Kinetics (4) Second Order Kinetics: The Iodination of propanone. Retrieved from [Link][6]

  • Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Retrieved from [Link][7]

  • Kumar, V., et al. (2022). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Bioengineered, 13(4), 9648–9661.[5]

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Safety & Regulatory Compliance

Handling

Operational Guide: Personal Protective Equipment for Handling 1-(4-Morpholinyl)-1-propanone

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Morpholinyl)-1-propanone (CAS No: 30668-14-5). As a Senior Application Scientist, my objective is to equip y...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(4-Morpholinyl)-1-propanone (CAS No: 30668-14-5). As a Senior Application Scientist, my objective is to equip you, my fellow researchers and drug development professionals, with a framework that prioritizes safety through a deep understanding of the material's properties. This is not merely a checklist, but a procedural methodology grounded in causality to ensure your safety and the integrity of your work.

Hazard Assessment: Understanding the Risks

1-(4-Morpholinyl)-1-propanone is a combustible liquid that presents specific, acute health hazards. A thorough understanding of these risks is the foundation of an effective PPE strategy. The Globally Harmonized System (GHS) provides a clear classification of its primary dangers.[1]

Hazard Classification GHS Code Description & Immediate Implications
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1] Ingestion can lead to significant adverse health effects. This underscores the importance of preventing hand-to-mouth contact and contamination of common areas.
Serious Eye Irritation (Category 2)H319Causes serious eye irritation.[1] Direct contact with the liquid or its vapors can result in pain, redness, and potential damage to the cornea. This mandates robust eye protection.
Combustible Liquid (Storage Class 10)-The material has a flash point above 110°C (>230°F). While not highly flammable, it can ignite with a sufficient heat source. Storage and handling must be away from open flames or hot surfaces.[2][3]

The GHS pictogram associated with this chemical is the Exclamation Mark (GHS07) , signaling its acute toxicity and irritation hazards.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following protocol outlines the minimum required PPE for handling 1-(4-Morpholinyl)-1-propanone in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (H319), protecting your eyes is paramount.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all operations, including handling sealed containers.

  • Splash Risk Procedures: For any procedure involving transfers, heating, or potential for splashing, you must upgrade to chemical splash goggles . Goggles provide a complete seal around the eyes, offering superior protection against liquid splashes.

  • Large Volume/High-Risk Operations: When handling larger quantities (>100 mL) or performing vigorous reactions, a full-face shield worn over chemical splash goggles is required. This protects the entire face from splashes and is a critical safety measure.

Hand Protection: Preventing Dermal Contact

While not classified as a primary skin irritant, repeated contact can cause defatting and mild irritation, and good laboratory practice dictates avoiding all skin contact.[2][4]

  • Recommended Glove Type: Wear nitrile gloves as a standard. Nitrile provides a good balance of chemical resistance and dexterity for general laboratory use.

  • Self-Validation: Chemical compatibility can vary by glove manufacturer and thickness. Always verify the specific breakthrough time and degradation rating of your chosen gloves against 1-(4-Morpholinyl)-1-propanone by consulting the manufacturer's data.

  • Protocol: Inspect gloves for any signs of damage before use. Remove and replace gloves immediately if contamination occurs. Never wear contaminated gloves outside of the immediate work area. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[2] Use proper glove removal technique to avoid skin contact with the outer surface.[2]

Glove Selection Principle Rationale
Check Manufacturer Data Ensures the chosen glove material provides an adequate barrier for the duration of the task.
Inspect Before Use Prevents exposure through pre-existing pinholes or tears.
Immediate Replacement Minimizes the duration of potential skin exposure following a splash or contamination.
Proper Removal Technique Avoids cross-contamination of skin during the doffing process.
Body Protection

A clean, buttoned laboratory coat must be worn to protect against minor spills and splashes, preventing contamination of personal clothing.[2] For procedures with a higher risk of significant splashing, consider a chemical-resistant apron worn over the lab coat.

Respiratory Protection: Engineering Controls as the Primary Barrier
  • Primary Control: All handling of 1-(4-Morpholinyl)-1-propanone that is not in a sealed container must be conducted inside a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation of vapors.

  • Secondary Control (Situational): For situations where engineering controls may be insufficient (e.g., a large spill, cleaning a contaminated area, or failure of the fume hood), respiratory protection is necessary. A supplier recommends a respirator with a Type ABEK (EN 14387) filter . This type of filter protects against organic vapors (A), inorganic vapors (B), sulfur dioxide/acid gases (E), and ammonia (K). This should be part of a formal respiratory protection program that includes fit-testing and training.

Procedural Workflow for Safe Handling

This section provides a step-by-step process that integrates PPE use into the entire handling workflow, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Donning cluster_handle Phase 3: Chemical Handling (in Fume Hood) cluster_decon Phase 4: Decontamination & Disposal cluster_doff Phase 5: PPE Doffing (at Exit) A Review SDS & SOPs B Verify Fume Hood Operation A->B C Assemble All Materials B->C F Don Nitrile Gloves D Don Lab Coat E Don Safety Goggles/ Face Shield D->E E->F G Transfer Chemical F->G H Perform Experiment G->H I Segregate Hazardous Waste H->I J Clean Work Surface I->J K Remove Gloves J->K L Remove Lab Coat K->L M Remove Goggles L->M N Wash Hands Thoroughly M->N

Caption: Workflow for handling 1-(4-Morpholinyl)-1-propanone.

Standard Operating Protocol
  • Preparation: Before handling, review this guide and the Safety Data Sheet (SDS). Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE Donning: Don your lab coat, followed by safety goggles, and finally, nitrile gloves.

  • Handling: Conduct all transfers and manipulations within the fume hood to minimize vapor exposure.

  • Post-Handling: Securely close the chemical container.

  • Decontamination: Wipe down the work surface in the fume hood.

  • Waste Segregation: All disposable items contaminated with 1-(4-Morpholinyl)-1-propanone (e.g., pipette tips, wipes, gloves) must be placed in a designated, sealed hazardous waste container.[5][6]

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: gloves first, then lab coat, then goggles.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[7]

Emergency Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[8] Flush the affected skin with plenty of water for at least 15 minutes.[7] If irritation persists, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate non-essential personnel. Ensure adequate ventilation and remove all ignition sources.[2][5] Wearing the full PPE complement (including respiratory protection if necessary), contain the spill using an inert absorbent material (e.g., vermiculite, sand).[5] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5]

Disposal Plan

Chemical waste generators are solely responsible for the proper characterization and disposal of their waste.[2]

  • Waste Collection: All waste contaminated with 1-(4-Morpholinyl)-1-propanone is considered hazardous waste.[5] It must be collected in a clearly labeled, sealed, and chemically compatible container.[6]

  • Professional Disposal: Never dispose of this chemical or its containers in standard trash or down the drain.[2][9] Arrange for disposal through a licensed professional waste disposal service that can handle hazardous chemical waste.[2] This ensures compliance with all local, regional, and national environmental regulations.[2]

References

  • PubChem. 1-(4-Morpholinyl)-1-propanone. National Institutes of Health. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: Acetone. (2023-10-19). [Link]

  • Amerigo Scientific. 1-(4-Morpholinyl)-1-propanone (97%). [Link]

  • Carl ROTH. Safety Data Sheet: Acetone. [Link]

  • University of Oxford. Safety data for propanone. [Link]

  • Airgas. Acetone SDS. [Link]

  • SafetyIQ. Acetone Hazards - Safe Handling and Disposal Practices. (2024-03-29). [Link]

Sources

Retrosynthesis Analysis

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Method

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